molecular formula C9H14N4O B1372738 (2-Morpholinopyrimidin-5-yl)methylamine CAS No. 944899-76-7

(2-Morpholinopyrimidin-5-yl)methylamine

Cat. No.: B1372738
CAS No.: 944899-76-7
M. Wt: 194.23 g/mol
InChI Key: ZRVZFCDHVHWOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Morpholinopyrimidin-5-yl)methylamine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly serving as a key synthetic intermediate. Its structure combines a pyrimidine ring, a fundamental heterocycle in biology, with a morpholine moiety, which is a ubiquitous pharmacophore in marketed drugs . The morpholine ring is highly valued in drug design for its ability to improve the aqueous solubility of potential drug candidates and for its presence in a wide range of enzyme and receptor inhibitors . Research into pyrimidine compounds featuring morpholine substitutions is a prominent area of investigation for the development of new anticancer therapies . As a primary amine, this compound is a versatile building block. It can be readily functionalized through amide bond formation or reductive amination, allowing researchers to create diverse chemical libraries for biological screening. Its direct precursor, (2-Morpholinopyrimidin-5-yl)methanol, is a commercially available compound, indicating a straightforward synthetic pathway to the methylamine derivative . A closely related analog, N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine, is a known compound with a characterized safety profile, including hazards such as causing severe skin burns and eye damage . This information should guide all handling procedures for the entire chemical class. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2-morpholin-4-ylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVZFCDHVHWOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654826
Record name 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-76-7
Record name 2-(4-Morpholinyl)-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944899-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(morpholin-4-yl)pyrimidin-5-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (2-Morpholinopyrimidin-5-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Morpholinopyrimidin-5-yl)methylamine is a key heterocyclic building block in modern medicinal chemistry. Its structural amalgamation of a pyrimidine core, a morpholine substituent, and an aminomethyl group at the 5-position imparts a unique set of physicochemical properties, most notably its basicity. This characteristic is pivotal to its role in drug design, influencing crucial parameters such as solubility, membrane permeability, and target engagement. This technical guide provides a comprehensive exploration of the basic properties of this compound, offering insights into the structural determinants of its pKa, a plausible synthetic route, and a general protocol for its experimental basicity determination. The strategic incorporation of this moiety in drug discovery, particularly in the development of kinase inhibitors, is also discussed, providing a holistic view for researchers in the field.

Introduction: The Strategic Importance of Basicity in Drug Design

In the landscape of drug discovery, the basicity of a molecule, quantified by its pKa value, is a critical parameter that dictates its behavior in a biological environment. For orally administered drugs, the ionization state of a molecule, governed by its pKa and the pH of the gastrointestinal tract, significantly impacts its absorption and bioavailability. Within the systemic circulation, the degree of ionization at physiological pH (7.4) influences plasma protein binding, distribution into tissues, and penetration of the blood-brain barrier.[1][2] Furthermore, the basicity of a drug molecule can be instrumental in its pharmacodynamic profile, often playing a direct role in the electrostatic interactions with its biological target.

This compound has emerged as a valuable scaffold in the synthesis of a variety of therapeutic agents.[3] Its constituent heterocycles, pyrimidine and morpholine, are prevalent in numerous FDA-approved drugs.[4] The morpholine ring, in particular, is often introduced to modulate a compound's physicochemical properties, including its basicity and aqueous solubility.[1][2] This guide delves into the fundamental basic properties of this important synthetic intermediate, providing a foundational understanding for its strategic application in drug development.

Structural Dissection and Prediction of Basicity

The basicity of this compound is a composite of the electronic contributions from its three key structural features: the pyrimidine ring, the morpholine moiety, and the aminomethyl group. Understanding the individual basicity of these components is essential to appreciating the overall properties of the molecule.

The Pyrimidine Core: An Electron-Deficient Heterocycle

Pyrimidines are classified as π-deficient heterocycles due to the presence of two electronegative nitrogen atoms within the aromatic ring.[5] This inherent electron deficiency leads to a significant decrease in the basicity of the ring nitrogens compared to pyridine.[6] The pKa of protonated pyrimidine is approximately 1.23, highlighting its weak basic character.[5] Electrophilic aromatic substitution on the pyrimidine ring is consequently more challenging, while nucleophilic aromatic substitution is facilitated.[5]

The Morpholine Substituent: A Saturated Heterocycle with Moderate Basicity

Morpholine is a saturated heterocycle containing both an amine and an ether functional group. The nitrogen atom in morpholine is sp³-hybridized and possesses a lone pair of electrons, rendering it basic. The pKa of morpholine is approximately 8.4, indicating it is a moderately strong base.[1][2] In drug design, the incorporation of a morpholine ring is a common strategy to introduce a basic center, thereby enhancing aqueous solubility and influencing pharmacokinetic properties.[1][2]

The Aminomethyl Group: A Primary Amine with Inherent Basicity

The aminomethyl group (-CH₂NH₂) at the 5-position of the pyrimidine ring introduces a primary aliphatic amine. Aliphatic amines are generally more basic than aromatic amines due to the sp³ hybridization of the nitrogen and the absence of lone pair delocalization into an aromatic system.

Predicted pKa of this compound

The interplay of these three components determines the overall basicity of this compound. The primary amine of the aminomethyl group is expected to be the most basic site in the molecule. The electron-withdrawing nature of the pyrimidine ring will likely reduce the basicity of the aminomethyl group compared to a simple alkylamine. Conversely, the electron-donating morpholine substituent at the 2-position can slightly increase the electron density of the pyrimidine ring, although this effect is primarily transmitted through the sigma framework.

Computational predictions provide a valuable estimate of the pKa of this molecule.

CompoundPredicted pKa
This compound7.78 ± 0.29

Table 1: Predicted pKa of this compound.[7]

This predicted pKa suggests that at physiological pH (7.4), a significant portion of this compound will exist in its protonated, cationic form. This has profound implications for its solubility and interactions with biological targets.

Protonation Sites

The most likely site of protonation is the primary amine of the aminomethyl group, as it is the most basic nitrogen in the molecule. The morpholine nitrogen is the next most probable site, followed by the pyrimidine ring nitrogens, which are significantly less basic.

Caption: Predicted hierarchy of basicity and protonation sites.

Synthesis of this compound

Proposed Synthetic Workflow

A representative synthesis could commence with a di-substituted pyrimidine, such as 2-chloro-5-cyanopyrimidine. The more reactive chlorine at the 2-position can undergo nucleophilic substitution with morpholine. Subsequent reduction of the nitrile group at the 5-position would then yield the desired aminomethyl functionality.

Synthesis Workflow start 2-Chloro-5-cyanopyrimidine step1 Nucleophilic Substitution start->step1 intermediate 2-Morpholino-5-cyanopyrimidine step1->intermediate Morpholine, Base step2 Nitrile Reduction intermediate->step2 product This compound step2->product Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Caption: A plausible synthetic pathway to the target compound.

Representative Experimental Protocol

Step 1: Synthesis of 2-Morpholino-5-cyanopyrimidine

  • To a solution of 2-chloro-5-cyanopyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-morpholino-5-cyanopyrimidine.

Step 2: Synthesis of this compound

  • Carefully add a solution of 2-morpholino-5-cyanopyrimidine (1.0 eq) in an anhydrous ether like tetrahydrofuran (THF) to a stirred suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by crystallization or column chromatography.

Experimental Determination of pKa

While computational methods provide a useful estimate, the experimental determination of pKa is crucial for accurate characterization. Potentiometric titration and UV-spectrophotometric titration are common methods for this purpose.[8][9]

General Protocol for Potentiometric pKa Determination
  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system (e.g., water-methanol) if solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For molecules with multiple basic centers, specialized software is often used to deconvolute the titration data and determine the individual pKa values.

pKa Determination Workflow start Prepare Analyte Solution setup Calibrate pH Electrode and Set Up Titration Apparatus start->setup titrate Titrate with Standardized Acid setup->titrate record Record pH vs. Volume of Titrant titrate->record analyze Plot Titration Curve and Determine pKa record->analyze

Caption: A generalized workflow for experimental pKa determination.

Conclusion: A Versatile Building Block with Tunable Basicity

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its basic properties, largely dictated by the aminomethyl group and modulated by the electronic character of the morpholinopyrimidine core, are central to its utility. The predicted pKa of approximately 7.78 positions this molecule in a favorable range for many drug discovery applications, where a significant portion of the molecule will be protonated at physiological pH. This enhances aqueous solubility and provides a handle for forming crucial ionic interactions with biological targets. The synthetic accessibility of this scaffold further enhances its appeal to medicinal chemists. A thorough understanding of the basic properties of this compound is paramount for its effective deployment in the rational design of novel therapeutics, particularly in the ever-evolving field of kinase inhibitor development.

References

  • Basicity of pyridine and some substituted pyridines in ionic liquids. J Org Chem. 2010;75(11):3912-5. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(5):743-757. [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. J Mol Struct Theochem. 2005;722(1-3):213-220. [Link]

  • Why is pyrimidine less basic than pyridazine? Quora. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Why is pyrimidine less basic than pyridine? Chemistry Stack Exchange. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]

  • 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. 2020;25(4):944. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Med Chem. 2023;14(9):1753-1770. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. 2016;21(1):96. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Adv. 2023;13(28):19119-19129. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Experimental Determination of the p K a Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing p K a Activity Relationships. ACS Omega. 2024;9(4):4507-4515. [Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). J Med Chem. 2015;58(24):9723-38. [Link]

  • This compound CAS#: 944899-76-7. ChemWhat. [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. 2021;23(21):8536-8547. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2022;27(22):7786. [Link]

  • Synthesis, Reaction and Antimicrobial Activity of 2Amino4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. ResearchGate. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules. 2004;9(11):910-917. [Link]

Sources

An In-depth Technical Guide to (2-Morpholinopyrimidin-5-yl)methylamine (CAS 944899-76-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Modern Medicinal Chemistry

(2-Morpholinopyrimidin-5-yl)methylamine is a heterocyclic compound featuring two key pharmacophores: a pyrimidine ring and a morpholine moiety. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] Pyrimidine derivatives are integral to a wide range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs.[4][5] The morpholine ring is also a privileged structure in drug design, often incorporated to enhance physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[6][7][8][9] The combination of these two moieties in this compound suggests its potential as a valuable building block in the synthesis of novel drug candidates. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, and detailed protocols for its characterization.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely published, its key properties can be predicted and experimentally determined.

PropertyValue (Predicted/Calculated)Significance in Drug Development
CAS Number 944899-76-7Unique identifier for the compound.
Molecular Formula C9H14N4O[10]Determines the elemental composition.
Molecular Weight 194.23 g/mol Influences diffusion and transport across biological membranes.
Appearance Off-white to pale yellow solid (Predicted)Basic physical state observation.
Melting Point To be determined experimentallyAn indicator of purity and lattice energy.
Boiling Point To be determined experimentallyRelevant for purification and stability at high temperatures.
Solubility To be determined experimentallyCrucial for formulation and bioavailability. The morpholine group is expected to enhance aqueous solubility.
pKa To be determined experimentallyThe basicity of the amine and pyrimidine nitrogens will affect the ionization state at physiological pH, impacting receptor binding and cell permeability.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised based on established pyrimidine chemistry. A common approach involves the nucleophilic aromatic substitution of a dihalopyrimidine followed by functional group manipulations.

Synthesis_Pathway start 2,4-dichloropyrimidine step1 React with Morpholine start->step1 Nucleophilic Substitution step2 Introduce formyl group at C5 (e.g., Vilsmeier-Haack reaction) step1->step2 Electrophilic Substitution step3 Reductive amination of the aldehyde step2->step3 Formation of imine and reduction product This compound step3->product

Caption: Proposed synthesis of this compound.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard methods for determining the key physicochemical properties of this compound.

Determination of Melting Point
  • Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the compound is packed into a capillary tube.

    • The tube is placed in the melting point apparatus.

    • The temperature is raised at a steady rate.

    • The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded. This range is the melting point.

Solubility Assessment
  • Principle: The solubility of a compound in various solvents is determined to understand its behavior in different environments, which is critical for formulation and biological testing.

  • Procedure (Equilibrium Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule. The expected spectrum for this compound would show characteristic signals for the pyrimidine ring protons, the morpholine protons, the methylene bridge protons, and the amine protons.[11][12]

    • ¹³C NMR: Identifies the different carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[13][14] The expected molecular ion peak would correspond to the calculated molecular weight.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule based on the absorption of infrared radiation. Key expected peaks would include N-H stretching for the amine and C-O-C stretching for the morpholine ether linkage.

Characterization_Workflow synthesis Synthesized Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure_verification Structure Verification purification->structure_verification physicochemical_tests Physicochemical Property Determination purification->physicochemical_tests nmr NMR (¹H, ¹³C) structure_verification->nmr ms Mass Spectrometry structure_verification->ms ir IR Spectroscopy structure_verification->ir melting_point Melting Point physicochemical_tests->melting_point solubility Solubility physicochemical_tests->solubility pka pKa Determination physicochemical_tests->pka

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structural motifs are associated with favorable pharmacological and pharmacokinetic properties. While detailed experimental data on this specific compound is sparse in the public domain, this guide provides a framework for its synthesis and comprehensive physicochemical characterization. The outlined protocols are fundamental to establishing a complete profile of this compound, enabling its further exploration as a building block for the next generation of therapeutic agents.

References

  • This compound CAS#: 944899-76-7 • ChemWhat. (n.d.). Retrieved from [Link]

  • (2-Morpholinopyrimidin-5-yl)methanol, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Retrieved from [Link]

  • 2-{[(2-Aminopyrimidin-5-Yl)methyl]amino}-4-(Morpholin-4-Yl)-5-Nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of the Indian Chemical Society.
  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2021). MDPI. Retrieved from [Link]

  • Synthesis, Reaction and Antimicrobial Activity of 2Amino4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. (2017).
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
  • 2-(5-METHYL-PYRAZOL-1-YL)-4-METHYL-QUINOLINE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Retrieved from [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2006). National Institutes of Health. Retrieved from [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. Retrieved from [Link]

  • 1H proton nmr spectrum of methylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Morpholine derivatives: Significance and symbolism. (2024). Consensus.
  • Methylamine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Amines. (n.d.). Alchem.Pharmtech.
  • 2-Propen-1-amine, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of (2-Morpholinopyrimidin-5-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of (2-Morpholinopyrimidin-5-yl)methylamine, a heterocyclic compound embodying two moieties of profound importance in medicinal chemistry: the pyrimidine nucleus and the morpholine ring. While the specific discovery and historical timeline of this precise molecule are not extensively documented in dedicated literature, its structural components are foundational in a vast array of therapeutic agents. This document will deconstruct the compound's history through the lens of its constituent scaffolds, propose a robust synthetic pathway based on established chemical principles, and explore its significance as a building block in modern drug discovery, particularly in the realm of kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the rationale behind such structures and leverage them in the design of novel therapeutics.

Introduction: A Synthesis of Privileged Structures

The field of medicinal chemistry is often a story of molecular evolution, where foundational scaffolds are functionalized and combined to create novel agents with enhanced potency, selectivity, and pharmacokinetic properties. This compound is a prime exemplar of this principle. It is a molecule that, while not a widely known therapeutic in its own right, represents a confluence of two "privileged structures": the pyrimidine ring, a cornerstone of countless biologically active compounds, and the morpholine moiety, a ubiquitous functional group used to confer desirable drug-like properties.[1][2]

The pyrimidine core is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, structurally analogous to the purines found in DNA and RNA.[3] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological targets such as enzymes and receptors.[3] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine, is prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a parent molecule.[1][4]

This guide will illuminate the discovery and history of this compound by examining the rich history of its components. We will then provide a detailed, field-proven synthetic protocol, and discuss the compound's broader significance as a versatile scaffold in contemporary drug development.

Historical Context: The Legacy of the Core Scaffolds

The Pyrimidine Nucleus: A Foundation of Life and Medicine

The journey of pyrimidines began long before their therapeutic potential was realized. The systematic study of this class of compounds was pioneered by Adolf Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman.[1] However, pyrimidine derivatives like alloxan were known as early as the 19th century.[1]

The true ascendancy of pyrimidines in medicine began with the discovery of their role as fundamental components of nucleic acids (cytosine, thymine, and uracil) and essential vitamins like thiamine (Vitamin B1).[1] This biological ubiquity established the pyrimidine core as a "privileged scaffold"—a molecular framework that is more likely to bind to biological targets and serve as a basis for drug discovery. Consequently, the 20th and 21st centuries have seen an explosion in the development of pyrimidine-based drugs with diverse applications, including anticancer (e.g., Gleevec), antiviral, antibacterial, and anti-inflammatory agents.[3][5][6]

The Morpholine Moiety: A Tool for Pharmacokinetic Optimization

The morpholine ring is a powerful tool in the medicinal chemist's arsenal.[1][2] Its inclusion in a drug candidate is often a deliberate strategy to enhance its physicochemical properties.[1][4] The morpholine nitrogen typically has a pKa value that renders it partially protonated at physiological pH, which can improve aqueous solubility without introducing excessive basicity. The ether oxygen can act as a hydrogen bond acceptor, while the overall ring structure adds a degree of polarity.[7]

These attributes contribute to improved absorption, distribution, metabolism, and excretion (ADME) profiles, making morpholine a common feature in drugs targeting the central nervous system (CNS) and in kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket.[7][8] Its synthetic accessibility and metabolic stability further cement its status as a favored building block in drug design.[1][4]

Caption: Combination of privileged scaffolds.

Synthesis and Methodologies: A Proposed Pathway

Proposed Retrosynthetic Analysis

A plausible retrosynthesis involves disconnecting the morpholine and the aminomethyl groups. The aminomethyl group can be derived from the reduction of a nitrile. The morpholine can be installed via nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine. This leads back to a key intermediate: a 2-halo-5-cyanopyrimidine.

Experimental Protocol: Step-by-Step Synthesis

This protocol is a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques (NMR, MS, IR) before proceeding to the next step.

Step 1: Synthesis of 2-chloro-5-cyanopyrimidine (Intermediate 3)

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add malononitrile (1 ) (1.0 eq) and N,N-dimethylformamide (DMF) (5-10 volumes).

  • Vilsmeier Reagent Formation: Cool the mixture to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Enamine Formation: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. The formation of the Vilsmeier-Haack intermediate, 2-cyano-3-(dimethylamino)acrylonitrile, can be monitored by TLC.

  • Cyclization: Cool the reaction mixture back to room temperature. Add guanidine hydrochloride (2 ) (1.2 eq) in one portion.

  • Reaction: Heat the mixture to 100-120°C and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: Cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. The crude product, 2-amino-5-cyanopyrimidine, will precipitate. Filter the solid, wash with cold water, and dry.

  • Chlorination (Sandmeyer-type reaction): Suspend the 2-amino-5-cyanopyrimidine in an excess of POCl3 and heat at reflux for 2-3 hours.

  • Purification: Carefully quench the excess POCl3 by slowly adding the reaction mixture to ice water. The product, 2-chloro-5-cyanopyrimidine (3 ), will precipitate and can be filtered, washed, and purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-morpholino-5-cyanopyrimidine (Intermediate 4)

  • Reaction Setup: Dissolve 2-chloro-5-cyanopyrimidine (3 ) (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol in a sealed vessel.

  • Nucleophilic Substitution: Add morpholine (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq).

  • Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude 2-morpholino-5-cyanopyrimidine (4 ) by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of this compound (Target Molecule 5)

  • Reaction Setup: Dissolve 2-morpholino-5-cyanopyrimidine (4 ) (1.0 eq) in a solvent such as methanol or ethanol, saturated with ammonia.

  • Reduction: Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C), under a hydrogen atmosphere (50 psi).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reduction can be monitored by the consumption of hydrogen and confirmed by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, carefully filter the catalyst through a pad of Celite. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound (5 ). If necessary, further purification can be achieved by acid-base extraction or conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Caption: Proposed synthetic workflow for the target molecule.

Role in Drug Discovery and Medicinal Chemistry

The true value of the this compound scaffold lies in its application as a versatile building block for more complex and potent therapeutic agents. The combination of the pyrimidine core, the morpholine group, and a reactive aminomethyl handle makes it an ideal starting point for library synthesis in drug discovery campaigns.

A Scaffold for Kinase Inhibitors

The morpholinopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways, which are frequently dysregulated in cancer. The morpholine group often projects into the solvent-exposed region of the ATP binding site, improving solubility and pharmacokinetic properties, while the pyrimidine core engages in crucial hydrogen bonding interactions with the hinge region of the kinase.

The 5-(aminomethyl) group on this scaffold serves as a critical attachment point or "linker" region. It allows for the introduction of various substituents that can be designed to probe additional pockets of the target enzyme, thereby increasing potency and selectivity. This modular design is a powerful strategy in modern medicinal chemistry.

Structure-Activity Relationship (SAR) Insights

While specific data for the title compound is sparse, analysis of related, more complex molecules provides key insights:

Compound ClassTarget(s)Role of Morpholinopyrimidine CoreReference
4-Morpholine-quinazoline derivativesPI3Kα, mTORThe morpholine group is crucial for potent inhibitory activity and good antiproliferative effects.[10]
Morpholinopyrimidine-5-carbonitrilesPI3K/mTORServes as the core scaffold; modifications at the 2-position modulate dual inhibitory activity.[7]
2-(aminopyrimidin-5-yl)-triazinesPI3K, BRAFThe aminopyrimidine moiety is part of the core structure designed for dual inhibition.[11]

Table 1: Biological activities of related morpholinopyrimidine-containing compounds.

Conclusion

This compound stands as a testament to the power of convergent design in medicinal chemistry. While it may not have a celebrated history of its own, its structural lineage is deeply rooted in the foundations of drug discovery. By combining the biologically privileged pyrimidine scaffold with the pharmacokinetically advantageous morpholine ring, this compound emerges as a highly valuable and synthetically accessible building block. Its inherent modularity, provided by the aminomethyl linker, offers a gateway to vast chemical space, particularly in the pursuit of next-generation kinase inhibitors. For researchers and drug development professionals, understanding the synthesis and strategic value of scaffolds like this is paramount to designing the effective and safe medicines of the future.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.[Link]

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.[Link]

  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. ACS Publications.[Link]

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed.[Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health.[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.[Link]

  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. American Chemical Society.[Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central.[Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications.[Link]

  • Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... ResearchGate.[Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.[Link]

  • Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. PubMed.[Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.[Link]

Sources

A Technical Guide to the Hypothesized Mechanism of Action of (2-Morpholinopyrimidin-5-yl)methylamine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. The compound (2-Morpholinopyrimidin-5-yl)methylamine has emerged as a molecule of interest due to its structural features, which are common in a variety of biologically active agents. This technical guide presents a detailed hypothesis on the mechanism of action of this compound, positing it as a potent inhibitor of protein kinases, with a particular focus on the PI3K/Akt/mTOR signaling pathway. This hypothesis is built upon the well-established roles of its core components: the pyrimidine scaffold and the morpholine moiety.

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its presence in the building blocks of DNA and RNA and its role as the backbone for numerous therapeutic agents.[1] Derivatives of pyrimidine have garnered significant attention for their potential as anticancer agents, often functioning as protein kinase inhibitors.[1] The morpholine ring is another key pharmacophore, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[2][3] The convergence of these two structural motifs in this compound suggests a strong potential for interaction with and modulation of critical cellular signaling pathways.

This guide will provide a comprehensive exploration of the hypothesized mechanism of action, supported by a robust scientific rationale. Furthermore, it will outline detailed experimental protocols for the validation of these hypotheses, offering a roadmap for researchers in the field.

Hypothesized Mechanism of Action: A Kinase-Centric View

The central hypothesis is that This compound functions as an ATP-competitive inhibitor of protein kinases, with a probable focus on the PI3K/Akt/mTOR pathway. This hypothesis is predicated on the distinct contributions of its pyrimidine core and morpholine substituent.

The Pyrimidine Scaffold: A Key to Kinase Interaction

The pyrimidine ring is a well-established pharmacophore in the design of kinase inhibitors.[1][4] Its nitrogen-containing heterocyclic structure allows it to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[5] This mimicry of the adenine base of ATP enables pyrimidine derivatives to competitively inhibit the binding of the natural substrate, thereby blocking the downstream signaling cascade.[4][5]

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer.[4] Therefore, the pyrimidine core of this compound provides a strong foundation for its potential as a kinase inhibitor.

The Morpholine Moiety: Enhancing Potency and Drug-Like Properties

The morpholine group is a versatile heterocyclic moiety frequently employed in medicinal chemistry to optimize the pharmacological profile of a compound.[2][3] Its inclusion can enhance aqueous solubility, improve metabolic stability, and contribute to favorable interactions with biological targets.[2][6] In the context of kinase inhibition, the morpholine ring can form additional hydrogen bonds or van der Waals interactions with the target protein, thereby increasing binding affinity and potency.[3]

Numerous approved and experimental drugs across a wide range of therapeutic areas contain the morpholine scaffold, underscoring its value in drug design.[2] For this compound, the morpholine group is anticipated to play a significant role in its overall efficacy and pharmacokinetic profile.

The Methylamine Substituent: A Point of Specificity

The methylamine group at the 5-position of the pyrimidine ring offers an additional point of interaction that can contribute to the compound's binding affinity and selectivity for specific kinases. This functional group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the active site of the target kinase. The precise nature of these interactions would determine the compound's selectivity profile across the kinome.

The PI3K/Akt/mTOR Pathway: A Prime Target

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[7] Its aberrant activation is a frequent event in various human cancers, making it a highly attractive target for anticancer drug development.[7]

Notably, numerous morpholinopyrimidine derivatives have been specifically designed and synthesized as potent inhibitors of the PI3K/mTOR pathway.[7][8][9] This strong precedent suggests that this compound is a strong candidate for a PI3K/mTOR inhibitor. The morpholine oxygen, in particular, is a common feature in inhibitors of this pathway, often forming a critical hydrogen bond.[7]

The hypothesized mechanism of action is visually summarized in the following signaling pathway diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes eIF4EBP1->CellGrowth Promotes Compound This compound Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation Protocols

To rigorously test the hypothesis that this compound acts as a kinase inhibitor, a series of biochemical and cell-based assays are proposed.

Experimental Workflow

The overall workflow for validating the hypothesized mechanism of action is as follows:

Figure 2: Experimental workflow for mechanism of action validation.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound against a panel of protein kinases, with a focus on PI3K isoforms and mTOR.

Methodology:

  • Kinase Panel Selection: Select a panel of purified recombinant protein kinases, including PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR. A broader screening panel (e.g., a kinome scan) can also be employed for initial selectivity profiling.

  • Assay Principle: Utilize a luminescence-based or fluorescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in signal indicates kinase activity, and a restoration of signal in the presence of the compound indicates inhibition.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Procedure: a. In a 384-well plate, add the kinase, substrate, and ATP to each well. b. Add the test compound at various concentrations. Include appropriate controls (no enzyme, no compound). c. Incubate the plate at the optimal temperature and time for the specific kinase. d. Add the detection reagent to stop the reaction and generate a signal. e. Read the plate using a luminometer or fluorometer.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration. b. Plot the percent inhibition against the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will provide quantitative data on the potency and selectivity of this compound against the tested kinases.

Parameter Description
IC50 The concentration of the compound that inhibits 50% of the kinase activity.
Selectivity A comparison of the IC50 values across different kinases.
Protocol 2: Western Blot Analysis of Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in a cellular context.

Methodology:

  • Cell Line Selection: Choose a cancer cell line with a known constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3).

  • Cell Treatment: a. Culture the selected cells to 70-80% confluency. b. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). c. Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K/mTOR inhibitor).

  • Protein Extraction and Quantification: a. Lyse the cells to extract total protein. b. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K, p-4E-BP1, 4E-BP1). e. Incubate with a corresponding HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: A dose-dependent decrease in the phosphorylation of downstream effectors of the PI3K/Akt/mTOR pathway will confirm the on-target activity of the compound in cells.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target kinase(s) in intact cells.

Methodology:

  • Cell Treatment: Treat the selected cell line with this compound or a vehicle control.

  • Heat Treatment: Heat aliquots of the cell lysates or intact cells to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Analyze the soluble fraction by Western blotting using an antibody specific for the hypothesized target kinase (e.g., PI3Kα).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome: A thermal stabilization of the target kinase upon compound binding will provide strong evidence of direct interaction.

Conclusion

The structural components of this compound provide a compelling rationale for hypothesizing its mechanism of action as a kinase inhibitor, with a likely focus on the PI3K/Akt/mTOR pathway. The pyrimidine core offers a robust scaffold for ATP-competitive inhibition, while the morpholine moiety is poised to enhance its pharmacological properties. The proposed experimental protocols provide a clear and rigorous path to validate this hypothesis, from initial biochemical screening to the confirmation of target engagement and cellular activity. The successful validation of this hypothesis would position this compound as a promising lead compound for further development in therapeutic areas where kinase dysregulation is a key driver of disease, such as oncology.

References

  • Curr Pharm Des. 2025;31(14):1100-1129.
  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PubMed.
  • Benchchem.
  • ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • RSC Medicinal Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • PubMed. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.
  • PubMed. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor.
  • NIH.
  • PubMed Central.
  • ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.

Sources

Unveiling the Therapeutic Landscape of 2-Morpholino Pyrimidine Compounds: A Technical Guide to Biological Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological targets of 2-morpholino pyrimidine compounds. Moving beyond a simple catalog of targets, this document delves into the causality behind experimental choices, provides detailed methodologies for target validation, and synthesizes field-proven insights to empower your research and development endeavors.

Executive Summary

The 2-morpholino pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in engaging a range of biological targets implicated in oncology, inflammation, and beyond. This guide illuminates the key protein families modulated by this chemical class, with a primary focus on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway and the DNA-dependent protein kinase (DNA-PK). Furthermore, we will explore emerging evidence for their activity against non-kinase targets, including Ribonuclease A (RNase A) and the inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Through a detailed exploration of structure-activity relationships (SAR), validated experimental protocols, and quantitative biological data, this guide serves as an essential resource for unlocking the full therapeutic potential of 2-morpholino pyrimidine derivatives.

The 2-Morpholino Pyrimidine Scaffold: A Keystone in Kinase Inhibition

The prevalence of the 2-morpholino pyrimidine core in numerous potent and selective kinase inhibitors is no coincidence. The morpholine moiety, in particular, plays a crucial role in the binding of these compounds to the ATP-binding pocket of kinases. The oxygen atom of the morpholine ring frequently forms a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition. This structural feature, combined with the versatility of the pyrimidine ring for substitution, allows for the fine-tuning of potency and selectivity against specific kinase isoforms.

Primary Target Class: The PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. The 2-morpholino pyrimidine scaffold has been extensively exploited to generate potent inhibitors of key kinases within this cascade.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K family of lipid kinases is a primary target for 2-morpholino pyrimidine compounds. These inhibitors can exhibit varying degrees of selectivity across the different Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).

A notable example is PI-103 , a potent inhibitor of multiple PI3K isoforms. Its activity profile highlights the ability of the morpholinopyrimidine core to effectively target this kinase family.[1][2][3][4][5]

Mammalian Target of Rapamycin (mTOR)

mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, both of which are critical nodes in the PI3K/Akt signaling pathway. Several 2-morpholino pyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors or as selective mTOR inhibitors. The ability to target both PI3K and mTOR simultaneously can lead to a more profound and sustained inhibition of the signaling pathway, potentially overcoming feedback mechanisms that can limit the efficacy of single-target agents.

Dual PI3K/mTOR and Selective mTOR Inhibitors

The chemical tractability of the 2-morpholino pyrimidine scaffold has enabled the development of compounds with tailored selectivity profiles. By modifying the substituents on the pyrimidine ring, researchers have successfully engineered both dual PI3K/mTOR inhibitors and highly selective mTOR inhibitors.[6] This demonstrates the power of rational drug design in modulating the polypharmacology of this chemical class.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC TSC1/2 Akt->TSC P mTORC2 mTORC2 mTORC2->Akt P Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 2-Morpholino Pyrimidine Compound Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set Up Kinase Reaction: - Add Compound/Vehicle - Add Kinase/Substrate Compound_Prep->Reaction_Setup Preincubation Pre-incubate (15 min, RT) Reaction_Setup->Preincubation Initiate_Reaction Initiate Reaction with ATP Preincubation->Initiate_Reaction Incubation Incubate (60 min, 30°C) Initiate_Reaction->Incubation ADP_Detection Add ADP-Glo™ Reagent (40 min, RT) Incubation->ADP_Detection ATP_Detection Add Kinase Detection Reagent (30 min, RT) ADP_Detection->ATP_Detection Read_Plate Measure Luminescence ATP_Detection->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression in Macrophages

This protocol describes how to assess the effect of 2-morpholino pyrimidine compounds on the protein expression of iNOS and COX-2 in LPS-stimulated macrophage cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • 2-morpholino pyrimidine test compound

  • RIPA lysis buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 2-morpholino pyrimidine compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the iNOS and COX-2 signals to the β-actin signal.

Conclusion and Future Directions

The 2-morpholino pyrimidine scaffold represents a highly versatile and valuable platform for the discovery of novel therapeutics. Its proven ability to potently and selectively inhibit key kinases in the PI3K/Akt/mTOR and DNA damage response pathways underscores its significance in oncology drug development. Furthermore, the emerging evidence of its activity against non-kinase targets such as RNase A and inflammatory enzymes opens up new avenues for research in other therapeutic areas.

Future efforts in this field should focus on:

  • Broad-panel kinase and off-target screening: To fully elucidate the target landscape of novel 2-morpholino pyrimidine derivatives and identify potential opportunities for drug repurposing or to anticipate potential off-target liabilities.

  • Structure-based drug design: To leverage the growing body of structural information on kinase-inhibitor complexes to design next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of novel therapeutic areas: To investigate the potential of this scaffold in indications beyond oncology, such as inflammatory and autoimmune diseases.

By integrating the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of innovative medicines based on the remarkable 2-morpholino pyrimidine core.

References

  • DNA-PK inhibitor NU7441 Small Molecule (Tool Compound). Ximbio. [Link]

  • PI3K/Akt/mTOR Signaling. BioCrick. [Link]

  • DNA-dependent protein kinase (DNA-PK) inhibitors: structure-activity relationships for O-alkoxyphenylchromen-4-one probes of the ATP-binding domain. PubMed. [Link]

  • Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine). PubMed. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC - PubMed Central. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC - NIH. [Link]

  • (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents †. ResearchGate. [Link]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. PMC. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • A Highly Sensitive Nanopore Platform for Measuring RNase A Activity. PMC - NIH. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. [Link]

  • Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. PubMed. [Link]

  • Identification of dual DNA-PK MDR1 inhibitors for the potentiation of cytotoxic drug activity. [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]

  • Characterization of the ribonuclease activity on the skin surface. PMC - PubMed Central. [Link]

Sources

Foreword: Navigating the Physicochemical Landscape of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profile of (2-Morpholinopyrimidin-5-yl)methylamine and Structurally Related Compounds

In the realm of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are the bedrock upon which a successful development program is built, influencing everything from oral bioavailability and formulation design to storage conditions and shelf-life.

This guide provides an in-depth technical framework for characterizing the solubility and stability of this compound, a representative novel chemical entity. In the absence of extensive public data on this specific molecule, we will leverage established principles and methodologies applied to structurally similar compounds containing the 2-morpholinopyrimidine core. Our approach is grounded in providing not just protocols, but the scientific rationale behind them, empowering researchers to design and execute robust characterization studies. We will explore the "why" behind the "how," offering insights honed from years of experience in preclinical drug development.

This document is intended for researchers, medicinal chemists, and formulation scientists. It is structured to be a practical and authoritative resource, blending established protocols with the expert interpretations necessary to navigate the complexities of physicochemical profiling.

Part 1: The Solubility Profile: A Gateway to Bioavailability

A compound's aqueous solubility is a primary determinant of its absorption and, consequently, its therapeutic efficacy. Poor solubility can lead to low and variable bioavailability, posing significant challenges for oral drug delivery. The following sections detail a comprehensive strategy for characterizing the solubility of this compound.

Theoretical Assessment: In Silico Prediction

Before embarking on wet lab experiments, computational tools can offer valuable initial insights. The presence of the morpholine and methylamine moieties, both containing basic nitrogen atoms, suggests that this compound will exhibit pH-dependent solubility. The pyrimidine core, being relatively aromatic, contributes to its lipophilicity.

  • Key Functional Groups and Their Influence:

    • Morpholine: A saturated heterocycle that can act as a hydrogen bond acceptor and, when protonated, a donor. It generally imparts aqueous solubility.

    • Pyrimidine: A weakly basic aromatic ring.

    • Methylamine: A primary amine that is basic and will be protonated at physiological pH, significantly enhancing aqueous solubility.

Experimental Determination of Aqueous Solubility

A multi-faceted experimental approach is necessary to fully understand the solubility behavior of a compound.

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is based on the principle of allowing a suspension of the compound to reach equilibrium in a given solvent, followed by quantification of the dissolved concentration.

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess of this compound to a series of vials containing buffered solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is essential.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Report the solubility in mg/mL or µg/mL at each pH.

Trustworthiness Check: To ensure the system is at equilibrium, samples should be taken at multiple time points (e.g., 24 and 48 hours). If the concentration does not change between these time points, equilibrium has likely been achieved.

For earlier stages of discovery, a higher-throughput kinetic solubility assay can be employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

G cluster_prep Preparation cluster_addition Assay Execution cluster_analysis Analysis prep1 Prepare concentrated DMSO stock of compound add1 Add DMSO stock to buffers (e.g., 1-2% final DMSO) prep1->add1 prep2 Dispense aqueous buffers into 96-well plate prep2->add1 add2 Incubate for a short period (e.g., 1-2 hours) add1->add2 ana1 Measure turbidity or use nephelometry to detect precipitation add2->ana1 ana2 Quantify supernatant concentration via HPLC-UV or LC-MS add2->ana2 caption Workflow for Kinetic Solubility Assay

Caption: Potential Degradation Pathways

Long-Term Stability (ICH Guidelines)

Following forced degradation, long-term stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH).

Table 2: Representative Long-Term Stability Study Design

ConditionTemperatureRelative HumidityTime Points
Long-Term25 °C ± 2 °C60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Intermediate30 °C ± 2 °C65% RH ± 5% RH0, 6, 9, 12 months
Accelerated40 °C ± 2 °C75% RH ± 5% RH0, 3, 6 months

Expert Interpretation: Data from accelerated stability studies can be used to predict the shelf-life under long-term conditions. Any significant degradation (typically >5%) or the appearance of a major degradant would trigger further investigation and potential reformulation efforts.

Conclusion: A Foundation for Rational Drug Development

The comprehensive characterization of solubility and stability is not merely a regulatory requirement; it is a fundamental scientific endeavor that informs critical decisions throughout the drug development lifecycle. For a novel compound like this compound, understanding its pH-dependent solubility, its behavior in biorelevant media, and its degradation pathways is essential for designing effective formulations and ensuring the delivery of a safe and stable drug product. The methodologies and insights presented in this guide provide a robust framework for undertaking this critical assessment, transforming a promising molecule into a potential medicine.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • "The Shake Flask Method for Solubility Determination." Avdeef, A. (2012). In: Solubility and Dissolution in Drug Design. Wiley. [Link]

  • "High-throughput measurement of kinetic solubility in drug discovery." Alsenz, J., & Kansy, M. (2007). Advanced Drug Delivery Reviews. [Link]

  • "Forced Degradation Studies: A Tool for Drug Development." Singh, S., & Bakshi, M. (2000). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Spectroscopic data for (2-Morpholinopyrimidin-5-yl)methylamine (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Morpholinopyrimidin-5-yl)methylamine

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a robust framework for the structural elucidation of this and similar heterocyclic molecules.

Introduction: The Structural Imperative

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules, including nucleic acids. The structure is further functionalized with a morpholine ring at the C2 position and a methylamine group at the C5 position. This unique combination of a hydrogen-bond acceptor (morpholine oxygen), hydrogen-bond donors (amine protons), and an aromatic system suggests potential utility in medicinal chemistry and materials science.

Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful biological or chemical investigation. Spectroscopic techniques, primarily NMR and MS, are the cornerstones of this characterization process. This guide explains the causality behind experimental choices, presents self-validating protocols, and interprets the resulting data to provide an unambiguous structural portrait of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule, revealing the connectivity and spatial relationships that define its structure.

Expertise & Experience: The Rationale Behind the NMR Experiment

The primary goal is to acquire high-resolution ¹H and ¹³C NMR spectra that allow for the unambiguous assignment of every proton and carbon signal.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is selected to maximize chemical shift dispersion, which is crucial for resolving closely spaced signals, particularly in the aromatic region of the pyrimidine ring and the methylene regions of the morpholine ring.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its high polarity ensures the solubility of the polar methylamine and morpholine moieties, and its ability to engage in hydrogen bonding can help resolve the N-H proton signals of the amine group, which might otherwise be broadened or exchange too rapidly in other solvents.[1] Chloroform-d (CDCl₃) is another common alternative.[2]

  • Experiment Suite: A standard analysis begins with 1D proton (¹H) and proton-decoupled carbon-13 (¹³C) spectra. To create a self-validating dataset, two-dimensional (2D) NMR experiments such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are indispensable for confirming proton-proton and proton-carbon connectivities, respectively.[3][4]

Experimental Workflow: A Self-Validating Protocol

The following protocol ensures reproducibility and data integrity.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean, 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Perform standard instrument shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Shim Shimming Transfer->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Shim->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Analysis Spectral Analysis Process->Analysis

NMR Analysis Workflow.
Predicted Spectroscopic Data and Interpretation

The following data are predicted based on established chemical shift principles for pyrimidine and morpholine derivatives.[1][3][5][6]

Structure of this compound with Atom Numbering.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.45s1HH4Pyrimidine protons are deshielded and typically appear as singlets in this region.
~8.30s1HH6The C6 proton is in a similar electronic environment to H4.
~3.70t, J ≈ 4.8 Hz4HH8, H11Protons adjacent to the morpholine oxygen (O10) are deshielded. They appear as a triplet due to coupling with adjacent N-methylene protons.[1][4]
~3.65s2HH13Methylene protons adjacent to an aromatic ring and an amine.
~3.55t, J ≈ 4.8 Hz4HH7, H12Protons adjacent to the morpholine nitrogen (N7) are slightly less deshielded than those next to the oxygen.[1][4]
~1.80br s2HH14Amine protons are exchangeable, often appearing as a broad singlet. The chemical shift can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~162.5C2Carbon attached to two nitrogen atoms and the morpholine nitrogen is highly deshielded.
~158.0C4Aromatic carbon adjacent to a nitrogen atom.
~157.5C6Aromatic carbon adjacent to a nitrogen atom, similar to C4.
~120.0C5Pyrimidine carbon bearing the methylamine substituent.
~66.0C8, C11Morpholine carbons adjacent to oxygen (O10).[1][3]
~44.5C7, C12Morpholine carbons adjacent to nitrogen (N7).[1][3]
~40.0C13Methylene carbon of the methylamine side chain.

Mass Spectrometry (MS): Confirming Molecular Weight and Connectivity

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Expertise & Experience: The Rationale Behind the MS Experiment
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for a molecule like this compound.[7][8] As a "soft" ionization technique, it imparts minimal excess energy to the molecule, ensuring the detection of the protonated molecular ion [M+H]⁺ with high abundance.[9][10] This is critical for confirming the molecular weight.

  • Instrumentation: Coupling liquid chromatography (LC) to a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is ideal. The LC component provides sample purification prior to analysis, while HRMS allows for the determination of the exact mass, which can be used to confirm the elemental composition with high confidence.

Experimental Workflow: A Self-Validating Protocol

Protocol for LC-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • LC System:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[11] The formic acid aids in the protonation of the analyte for positive ion mode ESI.

  • MS System (ESI Positive Mode):

    • Ion Source: ESI source with optimized parameters (e.g., capillary voltage, gas flow, temperature).

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Tandem MS (MS/MS): To validate the structure, perform a product ion scan by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_proc Data Interpretation Dissolve Dissolve Sample Dilute Dilute for Analysis Dissolve->Dilute Inject Inject into LC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect Mass Analysis (MS & MS/MS) Ionize->Detect Process Generate Mass Spectrum Detect->Process Analysis Analyze Molecular Ion & Fragments Process->Analysis

Mass Spectrometry Analysis Workflow.
Predicted Mass Spectrum and Fragmentation Analysis
  • Molecular Formula: C₉H₁₄N₄O

  • Monoisotopic Mass: 194.1168 g/mol

  • Predicted [M+H]⁺: m/z 195.1246

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The pyrimidine ring is relatively stable, while the morpholine and methylamine substituents provide likely cleavage points.[11][12][13][14]

Table 3: Predicted Major Fragments in ESI-MS/MS

m/z (Predicted)Proposed Structure / Loss
195.1246[M+H]⁺ (Parent Ion)
165.0984[M+H - CH₂NH]⁺
137.0671[M+H - C₃H₆O]⁺
108.0565[Pyrimidine-NH₂]⁺ core
87.0657[Morpholine]⁺

The fragmentation pathways provide a roadmap to the molecule's assembly. The loss of the methylamine sidechain, the retro-Diels-Alder fragmentation of the morpholine ring, and cleavages around the pyrimidine core are all diagnostic events that confirm the connectivity of the different structural motifs.

Fragmentation_Pathway M [M+H]⁺ m/z 195.12 F1 Fragment 1 m/z 165.10 M->F1 - CH₂NH (30.02 Da) F2 Fragment 2 m/z 137.07 M->F2 - C₃H₆O (58.05 Da) F3 Fragment 3 m/z 108.06 F2->F3 - CH₂NH (30.01 Da)

Proposed Key Fragmentation Pathway for [M+H]⁺.

Conclusion

The synergistic application of NMR spectroscopy and mass spectrometry provides a comprehensive and self-validating characterization of this compound. The predicted NMR data offer a detailed map of the proton and carbon environments, confirming the core structure and substituent placement. The predicted MS data corroborate the molecular weight and elemental composition, while the fragmentation pattern confirms the connectivity of the pyrimidine, morpholine, and methylamine moieties. This guide establishes a robust analytical framework for the confident identification and characterization of this molecule, serving as a reliable reference for researchers in the field.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Letters of Chemistry, Physics and Astronomy. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Mass spectra of morpholine cation and fragment ions. (2024). ResearchGate. [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. [Link]

  • Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry. [Link]

  • Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]

  • Jeliazkova, N. G., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). PubMed. [Link]

  • Ionization Techniques. (2023). Chemistry LibreTexts. [Link]

  • Ionization Methods in Modern Mass Spectrometry. (n.d.). Pharma Focus Europe. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside. [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Nature. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). PubMed. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). ResearchGate. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2020). Nature. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). MDPI. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (2014). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. [Link]

Sources

Commercial Availability and Synthetic Guide for (2-Morpholinopyrimidin-5-yl)methylamine: A Key Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of (2-Morpholinopyrimidin-5-yl)methylamine, a crucial building block in modern medicinal chemistry. With the morpholinopyrimidine scaffold being a privileged structure in the design of various kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, this guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. We will explore its procurement from commercial vendors, outline a detailed, field-proven synthetic protocol, discuss its strategic use in the synthesis of bioactive molecules, and provide essential safety and handling information.

Introduction: The Significance of the Morpholinopyrimidine Scaffold

The morpholine moiety is a highly valued heterocyclic motif in medicinal chemistry, often employed to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] When incorporated into a pyrimidine core, it forms the morpholinopyrimidine scaffold, which has emerged as a cornerstone in the development of targeted cancer therapies. This structural framework is particularly prominent in the design of phosphoinositide 3-kinase (PI3K) inhibitors, a class of drugs that interfere with a critical signaling pathway frequently dysregulated in cancer.[2][3] The title compound, this compound, provides a versatile handle—the aminomethyl group—at the 5-position of the pyrimidine ring, enabling its facile incorporation into larger, more complex molecules.

Commercial Sourcing and Procurement

This compound is readily available for research purposes from several specialized chemical suppliers. Its accessibility facilitates its direct use in discovery chemistry programs without the immediate need for multi-step synthesis.

Table 1: Commercial Availability of this compound

SupplierCAS NumberMolecular FormulaMolecular WeightPurity
Thermo Fisher Scientific944899-76-7C₉H₁₄N₄O194.23 g/mol Typically ≥97%
9ding chemical944899-76-7C₉H₁₄N₄O194.23 g/mol Varies
J & K SCIENTIFIC LTD.944899-76-7C₉H₁₄N₄O194.23 g/mol Varies
Maybridge Chemical Co., Ltd.944899-76-7C₉H₁₄N₄O194.23 g/mol Varies

Note: Purity and availability may vary. Researchers should consult the respective supplier's catalog for the most current information.

Synthetic Protocol: A Plausible Route to this compound

While commercially available, an in-house synthesis of this compound can be desirable for large-scale needs or for the creation of analogs. Based on established pyrimidine chemistry, a robust and logical synthetic route can be designed. The following protocol is a well-reasoned, multi-step synthesis starting from a common precursor.

Overall Synthetic Workflow

The proposed synthesis involves a sequential nucleophilic aromatic substitution followed by a reduction of a nitrile group to the desired primary amine.

G A 2,4-Dichloro-5-cyanopyrimidine B 2-Chloro-4-morpholino-5-cyanopyrimidine A->B  Morpholine, DIPEA, THF, 0 °C to rt C This compound B->C  H₂, Raney Nickel, NH₃/MeOH

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-morpholino-5-cyanopyrimidine

  • Reaction Setup: To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.2 eq).

  • Addition of Morpholine: Cool the reaction mixture to 0 °C using an ice bath. Add morpholine (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-chloro-4-morpholino-5-cyanopyrimidine as a solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-chloro-4-morpholino-5-cyanopyrimidine (1.0 eq) in methanol saturated with ammonia.

  • Catalyst Addition: Carefully add Raney Nickel (approximately 10% by weight of the starting material) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi and stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Work-up and Isolation: After the reaction is complete (as monitored by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary application of this compound in drug discovery lies in its role as a key building block for the synthesis of kinase inhibitors. The aminomethyl group serves as a versatile point of attachment for coupling with various carboxylic acids, sulfonyl chlorides, or other electrophilic partners to build a diverse library of compounds for screening.

The morpholinopyrimidine core is a well-established pharmacophore that often binds within the ATP-binding pocket of kinases. The morpholine group can form crucial hydrogen bonds and provide favorable solubility properties.

Role in PI3K Inhibitor Synthesis

Numerous studies have highlighted the importance of the morpholinopyrimidine scaffold in the development of potent and selective PI3K inhibitors.[2][4] While direct examples of the use of this compound are not extensively detailed in the public literature, its utility can be inferred from the structures of known PI3K inhibitors. The aminomethyl group at the 5-position allows for the introduction of various substituents that can probe different regions of the kinase active site, leading to improved potency and selectivity.

G cluster_0 Kinase Inhibitor Synthesis A This compound C Amide Coupling A->C B Carboxylic Acid (R-COOH) B->C D Target Kinase Inhibitor C->D

Sources

Methodological & Application

Synthesis Protocol for (2-Morpholinopyrimidin-5-yl)methylamine: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Morpholinopyrimidin-5-yl)methylamine is a key building block in contemporary medicinal chemistry, frequently incorporated into scaffolds targeting a range of therapeutic targets, including kinases and other enzymes implicated in oncology and inflammatory diseases. Its structural motif, featuring a morpholine-substituted pyrimidine core with a reactive primary amine, provides a versatile anchor for further molecular elaboration. This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, designed for researchers and professionals in drug development. The outlined synthetic strategy prioritizes commercially available starting materials, robust reaction conditions, and straightforward purification procedures to ensure reliable and scalable production of this valuable intermediate.

Synthetic Strategy Overview

The synthesis of this compound is approached through a convergent strategy, commencing with the preparation of a key intermediate, 2-morpholinopyrimidine-5-carbonitrile. This intermediate is then subjected to a robust reduction to yield the target primary amine. This pathway is advantageous due to the relatively mild conditions required and the high functional group tolerance.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 2-Morpholinopyrimidine cluster_1 Part 2: Cyanation of 2-Morpholinopyrimidine cluster_2 Part 3: Reduction to Target Compound A 2-Chloropyrimidine C 2-Morpholinopyrimidine A->C Nucleophilic Aromatic Substitution B Morpholine B->C D 2-Morpholinopyrimidine G 2-Morpholinopyrimidine-5-carbonitrile D->G Electrophilic Bromination followed by Cyanation E N-Bromosuccinimide (NBS) E->G F Potassium Cyanide (KCN) F->G H 2-Morpholinopyrimidine-5-carbonitrile J This compound H->J Catalytic Hydrogenation I Raney® Nickel I->J

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Morpholinopyrimidine

This initial step involves a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry, to couple the morpholine moiety to the pyrimidine ring.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-ChloropyrimidineC₄H₃ClN₂114.5310.0 g0.087 mol
MorpholineC₄H₉NO87.1211.4 g (11.4 mL)0.131 mol
Potassium CarbonateK₂CO₃138.2118.1 g0.131 mol
Acetonitrile (ACN)C₂H₃N41.05200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrimidine (10.0 g, 0.087 mol), acetonitrile (200 mL), and potassium carbonate (18.1 g, 0.131 mol).

  • Stir the suspension at room temperature for 10 minutes.

  • Add morpholine (11.4 mL, 0.131 mol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a minimal amount of hot isopropanol to yield 2-morpholinopyrimidine as a white crystalline solid.

  • Dry the product under vacuum. Expected yield: 12-14 g (83-95%).

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild inorganic base is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1]

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for this transformation.

  • Excess Morpholine: A slight excess of morpholine is used to ensure complete consumption of the starting 2-chloropyrimidine.

Part 2: Synthesis of 2-Morpholinopyrimidine-5-carbonitrile

This step introduces the cyano group at the 5-position of the pyrimidine ring. This is achieved via a two-step, one-pot procedure involving an initial electrophilic bromination followed by a cyanation reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-MorpholinopyrimidineC₉H₁₃N₃O179.2210.0 g0.056 mol
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9810.9 g0.061 mol
Potassium Cyanide (KCN)KCN65.124.36 g0.067 mol
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask, dissolve 2-morpholinopyrimidine (10.0 g, 0.056 mol) in N,N-dimethylformamide (DMF) (150 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (10.9 g, 0.061 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • In a separate flask, carefully dissolve potassium cyanide (4.36 g, 0.067 mol) in 20 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the aqueous solution of potassium cyanide to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford 2-morpholinopyrimidine-5-carbonitrile as a pale yellow solid.

  • Dry the product under vacuum. Expected yield: 8-10 g (70-85%).

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): A convenient and selective source of electrophilic bromine for the bromination of the electron-rich pyrimidine ring.

  • Potassium Cyanide: A common and effective nucleophile for introducing the cyano group. The use of a polar aprotic solvent like DMF facilitates this nucleophilic substitution.

Part 3: Synthesis of this compound

The final step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is a robust and high-yielding method for this transformation.

Materials:

Reagent/Solvent/CatalystMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Morpholinopyrimidine-5-carbonitrileC₁₀H₁₂N₄O204.235.0 g0.024 mol
Raney® Nickel (50% slurry in water)Ni58.69~2.5 g-
Methanol (MeOH)CH₄O32.04150 mL-
Ammonia (7 N solution in Methanol)NH₃17.0350 mL-
Hydrogen Gas (H₂)H₂2.02High Pressure-

Procedure:

  • Carefully wash the Raney® Nickel slurry (~2.5 g) with deionized water (3 x 20 mL) and then with methanol (3 x 20 mL) by decantation.

  • To a high-pressure hydrogenation vessel, add the washed Raney® Nickel, 2-morpholinopyrimidine-5-carbonitrile (5.0 g, 0.024 mol), methanol (150 mL), and the 7 N methanolic ammonia solution (50 mL).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol (2 x 20 mL). Caution: Raney® Nickel is pyrophoric when dry. Keep the filter cake wet.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude product as an oil or a low-melting solid.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (containing 1% triethylamine) to afford this compound as a pale yellow oil that may solidify on standing.

  • Dry the product under high vacuum. Expected yield: 4.0-4.8 g (80-95%).

Causality Behind Experimental Choices:

  • Raney® Nickel: A highly active and widely used catalyst for the hydrogenation of nitriles to primary amines.[2][3][4]

  • Methanolic Ammonia: The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine in competition with the primary amine product.

  • Hydrogen Pressure: A moderate hydrogen pressure is sufficient to drive the reaction to completion in a reasonable timeframe.

Alternative Reduction Method: Lithium Aluminum Hydride (LiAlH₄)

For laboratories not equipped for high-pressure hydrogenation, reduction with lithium aluminum hydride (LiAlH₄) offers a viable alternative.

LAH_Reduction cluster_0 LiAlH₄ Reduction A 2-Morpholinopyrimidine-5-carbonitrile C This compound A->C Hydride Reduction B Lithium Aluminum Hydride (LiAlH₄) B->C

Caption: Alternative reduction using Lithium Aluminum Hydride.

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.4 g, 0.037 mol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the suspension to 0°C.

  • Dissolve 2-morpholinopyrimidine-5-carbonitrile (5.0 g, 0.024 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water (1.4 mL), 15% aqueous sodium hydroxide (1.4 mL), and water (4.2 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour at room temperature.

  • Filter the mixture through Celite® and wash the filter cake with THF (3 x 30 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography as described in the catalytic hydrogenation protocol. Expected yield: 3.5-4.5 g (70-90%).[5][6][7]

Conclusion

The protocols detailed in this application note provide reliable and reproducible methods for the synthesis of this compound. The choice between catalytic hydrogenation and chemical reduction with LiAlH₄ will depend on the available laboratory infrastructure. Both routes offer high yields and produce a product of sufficient purity for subsequent applications in drug discovery and development.

References

  • Yu, H. M., Li, H. F., Jia, H. M., & Zhu, X. H. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research, 233-235, 321-324. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Synthetic Communications, 32(15), 2341-2346. [Link]

  • CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound. (2020).
  • Wu, Y., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ResearchGate. [Link]

  • Kinder, D. H., & Ames, M. M. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Tetrahedron Letters, 42(15), 2749-2751. [Link]

  • Al-Tel, T. H. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • Chelebi, N., et al. (2021). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules, 26(11), 3369. [Link]

  • US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
  • Overberger, C. G., Kogon, I. C., & Minin, R. (1954). 2-Chloropyrimidine. Organic Syntheses, 34, 26. [Link]

  • Forgács, P., & Csenkei, P. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 234-251. [Link]

  • CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine. (2011).
  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Imperial College London. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. [Link]

  • Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

Sources

Application Notes and Protocols for (2-Morpholinopyrimidin-5-yl)methylamine in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing (2-Morpholinopyrimidin-5-yl)methylamine in biochemical kinase assays. Recognizing the compound's structural similarities to known phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, this document outlines detailed protocols for characterizing its inhibitory activity.[1][2][3][4][5] We will delve into the principles of various kinase assay formats, with a specific focus on a luminescence-based ATP depletion assay, and provide step-by-step instructions for assay development, optimization, and data analysis to determine key parameters such as the half-maximal inhibitory concentration (IC50). This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and characterization.

Introduction: The Significance of Kinase Inhibition and the Morpholinopyrimidine Scaffold

Protein and lipid kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to their respective substrates.[6] This process of phosphorylation is a fundamental mechanism for regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism.[6][7] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[8][9][10]

The morpholinopyrimidine scaffold is a key feature in a number of potent and selective kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell proliferation and survival and is frequently hyperactivated in human cancers.[4] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.[1] this compound, with its characteristic morpholine and pyrimidine groups, is structurally poised to interact with the ATP-binding pocket of kinases within this family. Therefore, a robust and reliable kinase assay is essential to elucidate its specific targets, potency, and mechanism of action.

Choosing the Right Kinase Assay: A Comparative Overview

The selection of an appropriate assay format is a critical first step in characterizing a kinase inhibitor.[10][11] The ideal assay should be sensitive, reproducible, and amenable to the desired throughput.[6][9] Modern kinase assays are predominantly non-radioactive for safety and scalability.[7][12] Below is a comparison of common assay technologies.

Assay Technology Principle Signal Output Advantages Considerations
Luminescence-Based (e.g., Kinase-Glo®) Measures remaining ATP after the kinase reaction using a luciferase/luciferin system.[7][13][14]Luminescence (inversely proportional to kinase activity).[7][13][15]Homogeneous ("add-and-read"), high sensitivity, wide dynamic range, suitable for HTS.[13][14][16]Indirect measurement, potential for compound interference with luciferase.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody.[17][18][19]Millipolarization (mP) units.[17][20]Homogeneous, ratiometric, good for HTS.[19][20]Requires specific antibodies and fluorescent tracers, can be sensitive to light scatter.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / HTRF® Measures the FRET between a donor (e.g., Europium cryptate) and an acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate).[21][22][23]Ratio of acceptor to donor emission.Homogeneous, robust, reduced background fluorescence, suitable for HTS.[21][24]Requires specific labeled reagents, potential for compound interference with FRET.

For the purpose of this guide, we will provide a detailed protocol for a luminescence-based assay due to its widespread use, high sensitivity, and straightforward "add-and-read" format.[13][16]

The Kinase Assay Workflow: A Visual Guide

The following diagram illustrates the general workflow for a biochemical kinase assay designed to evaluate an inhibitor.

Kinase_Assay_Workflow Kinase Inhibitor Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP) plate Plate Kinase, Substrate, and Inhibitor reagents->plate inhibitor Prepare Inhibitor Dilutions (this compound) inhibitor->plate start_reaction Initiate with ATP plate->start_reaction incubation Incubate at RT start_reaction->incubation add_reagent Add Detection Reagent (e.g., Kinase-Glo®) incubation->add_reagent read_plate Read Signal (Luminescence) add_reagent->read_plate plot Plot Dose-Response Curve read_plate->plot ic50 Calculate IC50 Value plot->ic50

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is a template and should be optimized for the specific kinase being investigated (e.g., PI3Kα, mTOR).

Materials and Reagents
  • Kinase: Purified, active recombinant kinase (e.g., PI3Kα, mTOR).

  • Substrate: Appropriate substrate for the chosen kinase (e.g., a specific peptide or lipid).

  • Inhibitor: this compound (CAS 944899-76-7).[25]

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

  • Kinase Assay Buffer: (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Buffer conditions should be optimized for the specific kinase.[14]

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).[13][16]

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • Plates: White, opaque 96- or 384-well microplates suitable for luminescence.

  • Plate Reader: Luminometer.

Assay Development and Optimization (The "Why")

Before proceeding to inhibitor screening, it is crucial to optimize assay conditions to ensure a robust and sensitive assay window.[6][11]

  • Enzyme Titration: Determine the optimal kinase concentration that results in approximately 10-30% ATP consumption. This ensures the reaction is in the linear range and provides good sensitivity to inhibition.[14]

  • ATP Kₘ Determination: Determine the Michaelis constant (Kₘ) for ATP. For ATP-competitive inhibitors, running the assay at an ATP concentration close to its Kₘ value will yield more accurate and comparable IC50 values.[23]

  • Z'-factor Determination: The Z'-factor is a statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening (HTS).[13]

Step-by-Step Protocol for IC50 Determination
  • Prepare Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:10) in 100% DMSO to create a range of concentrations. For an initial screen, a top concentration of 100 µM might be appropriate, spanning several orders of magnitude.

  • Set up the Kinase Reaction (25 µL final volume example):

    • In a 96-well plate, add the components in the following order:

      • 12.5 µL of 2X Kinase/Substrate mix in Kinase Assay Buffer.

      • 2.5 µL of 10X inhibitor dilution in DMSO (or DMSO alone for controls). This results in a final DMSO concentration of 10%, which may need to be adjusted if it inhibits the kinase.

    • Controls:

      • 100% Activity Control (No Inhibitor): Add DMSO instead of the inhibitor solution.

      • 0% Activity Control (No Kinase): Add assay buffer instead of the kinase/substrate mix.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the Reaction:

    • Add 10 µL of 2.5X ATP solution in Kinase Assay Buffer to all wells to start the reaction. The final ATP concentration should be at the predetermined Kₘ.

    • Mix the plate gently (e.g., on a plate shaker for 30 seconds).

  • Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Mix gently and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[14]

  • Read Plate:

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is inversely proportional to kinase activity.[13]

  • Normalization:

    • Normalize the data by setting the average signal from the "No Inhibitor" wells to 100% activity and the average signal from the "No Kinase" wells to 0% activity.

    • Percent Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_NoKinase) / (Signal_NoInhibitor - Signal_NoKinase)])

  • IC50 Determination:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[10][26][27]

IC50_Curve IC50 Determination xaxis yaxis origin p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ic50_point ic50_x IC50 ic50_point->ic50_x ic50_y 50% ic50_y->ic50_point

Caption: A representative sigmoidal dose-response curve for IC50 calculation.

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following practices:

  • Positive Control: Always include a known inhibitor of the target kinase to validate the assay's ability to detect inhibition.

  • DMSO Control: Monitor the effect of the solvent (DMSO) on kinase activity to ensure it does not significantly inhibit the enzyme at the concentrations used.

  • Counter-Screening: For luciferase-based assays, it is advisable to perform a counter-screen to identify compounds that directly inhibit the luciferase enzyme, which would produce a false-positive result.[15]

By adhering to these detailed protocols and validation steps, researchers can confidently characterize the inhibitory profile of this compound and advance our understanding of its therapeutic potential.

References

  • Dong, C. (2010). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Corning. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Ingerman, J. C., & Robers, M. B. (2012). Assay Development for Protein Kinase Enzymes. PubMed Central. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

  • Jia, Y., & Quinn, C. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • AACR Publications. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]

  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

  • AACR Publications. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

  • Li, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. Retrieved from [Link]

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. Retrieved from [Link]

  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. Retrieved from [Link]

  • Lo, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed Central. Retrieved from [Link]

  • Sure, V., & Jakki, S. (2021). Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track?. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. PubMed. Retrieved from [Link]

  • Li, J., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. Retrieved from [Link]

Sources

Comprehensive Analytical Characterization of (2-Morpholinopyrimidin-5-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of (2-Morpholinopyrimidin-5-yl)methylamine, a heterocyclic compound of interest in pharmaceutical research and development. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, offering a multi-faceted approach to confirm identity, assess purity, and elucidate the structure of this molecule. We will detail the strategic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is grounded in established scientific principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.[1][2][3]

Introduction: The Analytical Imperative

This compound is a substituted pyrimidine derivative featuring a morpholine ring and a methylamine functional group. The pyrimidine core is a foundational scaffold in numerous biologically active compounds, making rigorous analytical characterization a critical step in the drug discovery and development pipeline.[4][5] Establishing a robust analytical control strategy is essential not only for confirming the molecular identity but also for quantifying impurities, monitoring stability, and ensuring the lot-to-lot consistency required for regulatory submission.

This guide moves beyond a simple listing of procedures. It explains the causality behind experimental choices—why a specific chromatographic column is selected, why a certain ionization mode is used in mass spectrometry, and how to interpret the resulting data with confidence. The objective is to provide a self-validating system of analysis where each technique corroborates the findings of the others, leading to an unambiguous characterization of the target molecule.

Strategic Analytical Workflow

A logical and phased approach is crucial for the efficient and comprehensive characterization of a novel chemical entity. The workflow outlined below ensures that foundational structural information is gathered first, followed by quantitative assessment of purity and identity confirmation.

Analytical_Workflow cluster_0 Phase 1: Structural Elucidation & Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Method Validation NMR NMR Spectroscopy (¹H, ¹³C) - Proton Environment - Carbon Skeleton HPLC_UV HPLC-UV - Purity Assessment - Impurity Profiling - Assay Quantification NMR->HPLC_UV Structural data informs quantitative method development MS Mass Spectrometry (LC-MS, HRMS) - Molecular Weight - Fragmentation Pattern MS->HPLC_UV Structural data informs quantitative method development FTIR FTIR Spectroscopy - Functional Group ID FTIR->HPLC_UV Structural data informs quantitative method development Validation ICH Q2(R2) Validation - Specificity, Linearity - Accuracy, Precision - Robustness HPLC_UV->Validation Method is validated for its intended purpose Start Sample of This compound Start->NMR Start->MS Start->FTIR

Figure 1: A strategic workflow for the comprehensive characterization of this compound.

Chromatographic Analysis for Purity and Assay: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the assay of pharmaceutical compounds.[6] For this compound, a reversed-phase method is optimal, as it effectively separates the moderately polar analyte from potential non-polar and highly polar impurities.

3.1. Rationale for Method Selection

  • Reversed-Phase C18 Column: A C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while allowing for elution with a standard aqueous-organic mobile phase.

  • Buffered Mobile Phase: The presence of two basic nitrogen centers (methylamine and pyrimidine ring nitrogens) necessitates pH control to ensure consistent analyte retention and peak shape. A formic acid or ammonium acetate buffer is ideal.

  • UV Detection: The pyrimidine ring contains a chromophore that absorbs UV light, enabling sensitive detection and quantification. A photodiode array (PDA) detector is recommended to assess peak purity spectrally.

3.2. Detailed HPLC Protocol

Objective: To determine the purity of this compound by percentage area and to quantify its concentration against a reference standard.

Instrumentation and Materials:

  • HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • This compound reference standard and test sample.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA), analytical grade.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform five replicate injections of the standard solution to establish system suitability.

    • Inject the sample solution in duplicate.

    • Calculate the purity based on the area percent of the main peak relative to all other peaks.

    • Quantify the assay by comparing the peak area of the sample to that of the reference standard.

Table 1: HPLC Method Parameters

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Standard choice for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifier protonates silanols and the analyte for better peak shape.[7]
Mobile Phase B 0.1% Formic Acid in ACN Common organic eluent for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 min Ensures elution of any impurities with different polarities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Maintains consistent retention times.
Injection Vol. 5 µL Small volume to prevent peak distortion.
Detection PDA at 254 nm Pyrimidine ring provides strong UV absorbance at this wavelength.

| Run Time | 20 minutes | Allows for column re-equilibration. |

Structural Confirmation: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming molecular weight and providing structural clues through fragmentation analysis.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, using the HPLC method described above to introduce the analyte into the mass spectrometer.

4.1. Rationale for Method Selection

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules. Given the basic nature of the compound, ESI in positive ion mode is highly effective, readily forming the protonated molecular ion [M+H]⁺.

  • High-Resolution MS (HRMS): Instruments like Orbitrap or TOF analyzers provide accurate mass measurements, allowing for the determination of the elemental formula and unambiguous confirmation of the molecular identity.[8]

  • Tandem MS (MS/MS): Fragmentation of the parent ion provides a structural fingerprint. This is crucial for distinguishing between isomers and confirming the connectivity of the morpholine and methylamine moieties.

4.2. Detailed LC-MS Protocol

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Procedure:

  • LC Conditions: Use the HPLC method detailed in Table 1. The use of a volatile buffer like formic acid is critical for MS compatibility.[7]

  • MS Parameters:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Gas Temperature: 325 °C.

    • Mass Range (Full Scan): m/z 50 - 500.

    • Targeted MS/MS: Isolate the predicted [M+H]⁺ ion (m/z 195.12) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.

Expected Results:

  • Molecular Formula: C₉H₁₄N₄O

  • Exact Mass: 194.1168

  • Expected [M+H]⁺ Ion (Full Scan): m/z 195.1246

  • Predicted Fragmentation: The MS/MS spectrum is expected to show characteristic losses, as illustrated in Figure 2.

Fragmentation_Pathway cluster_frags parent Parent Ion [M+H]⁺ m/z 195.12 frag1 Loss of CH₂NH₂ (m/z 165.09) parent->frag1 - C₂H₅NO frag2 Loss of Morpholine (m/z 109.08) parent->frag2 - C₄H₈NO frag3 Morpholine Cation (m/z 86.07) parent->frag3 frag4 Pyrimidine Core (m/z 122.07) frag2->frag4 - NH₂

Figure 2: Predicted MS/MS fragmentation pathway for this compound.

Structural Elucidation: NMR and FTIR Spectroscopy

NMR and FTIR provide detailed information about the carbon-hydrogen framework and the functional groups present, respectively. Together, they offer definitive structural proof.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide information on the chemical environment of each hydrogen and carbon atom in the molecule, allowing for complete structural assignment.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Interpretation: Analyze chemical shifts, integration values, and coupling patterns to assign signals to specific atoms. The lack of splitting between the NH₂ protons and the adjacent CH₂ protons is often observed due to proton exchange, which can be catalyzed by trace amounts of water.[9]

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Integration
Pyrimidine-H (C4/C6) ~8.2 s 2H
Pyrimidine-H (C5-CH₂) ~3.8 s 2H
Morpholine-H (-O-CH₂) ~3.6 t 4H
Morpholine-H (-N-CH₂) ~3.4 t 4H

| Methylamine-H (-NH₂) | ~2.5 (broad) | s | 2H |

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies. It serves as a rapid and reliable fingerprinting technique.[4][5]

Protocol:

  • Sample Preparation: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Interpretation: Assign absorption bands to specific functional groups based on their known frequency ranges.

Table 3: Predicted FTIR Characteristic Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 - 3400 -NH₂ (Amine) N-H Stretch
2850 - 3000 -CH₂, -CH₃ C-H Stretch
~1620 Pyrimidine Ring C=N Stretch
~1570 Pyrimidine Ring C=C Stretch

| 1115 - 1125 | Morpholine | C-O-C Stretch |

Method Validation Principles for Trustworthiness

A fully characterized analytical method must be validated to demonstrate its suitability for the intended purpose.[2][10] All quantitative methods, particularly the HPLC-UV assay and purity analysis, should be validated according to ICH Q2(R2) guidelines.[1][11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is demonstrated by peak purity analysis (PDA) and by spiking the sample with known impurities.[3]

  • Linearity: A linear relationship between the analyte concentration and the detector response over a defined range (e.g., 50-150% of the target concentration).

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at three levels:

    • Repeatability: Multiple measurements under the same conditions.

    • Intermediate Precision: Measurements within the same lab but on different days or with different analysts/equipment.

    • Reproducibility: (If applicable) Measurements between different laboratories.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

Conclusion

The analytical protocols detailed in this application note provide a robust and scientifically sound framework for the complete characterization of this compound. By systematically applying a combination of chromatographic and spectroscopic techniques—HPLC for purity, MS for molecular weight, and NMR/FTIR for structural elucidation—researchers can establish the identity, purity, and structure of this molecule with a high degree of confidence. Adherence to the principles of method validation further ensures that the data generated is reliable, reproducible, and suitable for regulatory scrutiny, thereby supporting the advancement of research and drug development programs.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research, 4(2), 1-5. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 59-71. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules, 29(1), 249. [Link]

  • Mandic, Z., et al. (2015). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 62(1), 169-176. [Link]

  • Rodin, I. A., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 279–288. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 2-Morpholino Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino pyrimidine derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery for their potential therapeutic applications, including their use as kinase inhibitors.[1][2] The synthesis of these molecules often results in complex crude mixtures containing starting materials, reagents, byproducts, and isomers. Achieving high purity of the target compound is paramount for accurate biological evaluation and subsequent development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of these compounds.[2] This document provides a detailed guide to developing a robust HPLC purification method for 2-morpholino pyrimidine derivatives, covering method development, protocol execution, and post-purification analysis.

I. Foundational Principles: Understanding the Analyte and Method Selection

The molecular structure of 2-morpholino pyrimidine derivatives dictates the strategy for their purification. Key characteristics include:

  • Polarity : The presence of the morpholine and pyrimidine rings imparts a degree of polarity to these molecules.[3]

  • Aromaticity : The pyrimidine ring is aromatic, allowing for UV detection.

  • Basic Nature : The nitrogen atoms in the pyrimidine and morpholine rings can act as proton acceptors, making these compounds basic.[4]

Given these properties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective purification technique.[2][5][6] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[5][6][7] Nonpolar compounds interact more strongly with the stationary phase and are retained longer, while polar compounds elute earlier.[6]

II. Method Development: A Step-by-Step Approach

A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines the key stages:

MethodDevelopment cluster_0 Analytical Scale Method Development cluster_1 Preparative Scale-Up cluster_2 Post-Purification A 1. Column Selection B 2. Mobile Phase Selection A->B C 3. Gradient Optimization B->C D 4. Sample Preparation C->D E 5. Scale-Up Calculation D->E F 6. Injection and Fractionation E->F G 7. Purity Analysis F->G H 8. Solvent Evaporation G->H

Caption: Workflow for HPLC method development and scale-up.

Stationary Phase (Column) Selection

The choice of stationary phase is critical for achieving the desired separation. For 2-morpholino pyrimidine derivatives, C18 and C8 columns are excellent starting points.[2][4][8]

Stationary PhaseParticle Size (µm)Pore Size (Å)Key Characteristics & Applications
C18 (Octadecylsilane) 3-10100-120Highly nonpolar, offering strong retention for a wide range of compounds.[8] Ideal for initial method development.
C8 (Octylsilane) 3-10100-120Moderately nonpolar, providing less retention than C18.[8] Useful if the target compound is too strongly retained on a C18 column.
Polar-Embedded 3-5100-120Contains polar groups within the alkyl chains, offering alternative selectivity for polar compounds and better peak shape for basic compounds.[3]
Chiral Stationary Phases 3-5100-120For the separation of enantiomers if the target compound is chiral.[9][10]

Recommendation: Begin with a C18 column for initial method development due to its versatility.[8]

Mobile Phase Selection and pH Control

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[11]

  • Aqueous Phase (Solvent A): Ultrapure water.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often preferred due to its lower viscosity and UV transparency.[11]

The Importance of pH:

For basic compounds like 2-morpholino pyrimidine derivatives, controlling the pH of the mobile phase is crucial to ensure reproducible retention times and symmetrical peak shapes.[4][11][12] It is advisable to work at a pH where the analyte is in a single ionic form (either ionized or non-ionized).[13]

  • Low pH (2-4): At a low pH, the basic nitrogen atoms will be protonated, making the molecule more polar and leading to earlier elution. This can be advantageous for improving peak shape by minimizing interactions with residual silanols on the stationary phase.[14]

  • High pH (7.5-11): At a higher pH, the basic sites will be deprotonated, making the molecule more nonpolar and increasing retention.[4] However, standard silica-based columns are not stable above pH 8.[14][15] If a high pH is necessary, a hybrid or pH-stable column must be used.

Buffer Selection:

A buffer is added to the aqueous phase to maintain a constant pH.[11][12] For preparative HPLC, especially when followed by mass spectrometry (MS) analysis, volatile buffers are essential.[13][15][16]

Buffer SystempKaUseful pH RangeMS CompatibilityComments
Formic Acid 3.752.8 - 4.8ExcellentCommonly used at 0.1% (v/v) for low pH separations.[5][14][15]
Acetic Acid 4.763.8 - 5.8GoodAnother option for low to mid-range pH control.[15]
Ammonium Formate 3.75 (Formic Acid)2.8 - 4.8ExcellentProvides good buffering capacity at low pH and is MS-friendly.[5][16]
Ammonium Acetate 4.76 (Acetic Acid)3.8 - 5.8ExcellentA versatile and MS-compatible buffer.[16]
Trifluoroacetic Acid (TFA) ~0.3< 2.5FairA strong ion-pairing agent that can improve peak shape but may suppress MS signal.[14] Use at low concentrations (e.g., 0.05%).

Recommendation: Start with a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). This provides a low pH environment to ensure good peak shape and is compatible with MS analysis.[14][17]

Gradient Optimization

A gradient elution, where the proportion of the organic modifier is increased over time, is typically used to separate complex mixtures and reduce analysis time.[18]

Generic Gradient Profile for Method Scouting:

Time (min)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)
0.0955
20.0595
25.0595
25.1955
30.0955

This broad gradient will help to determine the approximate elution conditions for the target compound and impurities. Based on the initial results, the gradient can be optimized to improve resolution around the peak of interest.

Sample Preparation

Proper sample preparation is essential for protecting the HPLC column and ensuring accurate results.[19]

  • Dissolution: Dissolve the crude sample in a minimal amount of a suitable solvent. The ideal solvent is the initial mobile phase (e.g., 95:5 Water:Acetonitrile). If the sample is not soluble, dimethyl sulfoxide (DMSO) can be used, but the injection volume should be kept small to avoid peak distortion.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[3][20]

III. Preparative HPLC Protocol

Once an analytical method has been developed and optimized, it can be scaled up for preparative purification.[1]

PreparativeWorkflow A 1. System Equilibration B 2. Sample Injection A->B C 3. Gradient Elution B->C D 4. UV Detection C->D E 5. Fraction Collection D->E F 6. Post-Run Column Wash E->F

Caption: Step-by-step preparative HPLC workflow.

Protocol: Purification of a 2-Morpholino Pyrimidine Derivative

System: Preparative HPLC system with a UV detector and an automated fraction collector.

Column: C18, 10 µm, 250 x 21.2 mm

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

Optimized Gradient:

Time (min)Flow Rate (mL/min)% Solvent B
0.020.020
25.020.060
26.020.095
30.020.095
31.020.020
35.020.020

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 3-5 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample solution onto the column.

  • Elution and Detection: Run the gradient method and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.[21] This can be done manually or automatically based on time, volume, or UV signal threshold/slope.[22] Peak-based collection is generally preferred for higher purity.[23]

  • Post-Run Wash: After the run, wash the column with a high percentage of organic solvent to remove any strongly retained impurities.

IV. Post-Purification Analysis and Product Isolation

Purity Analysis of Collected Fractions

It is crucial to analyze the collected fractions to confirm the purity of the target compound.[1] This can be done by injecting a small aliquot of each fraction onto an analytical HPLC system using the developed analytical method.

Pooling and Solvent Evaporation

Combine the fractions that contain the pure product.[1] The solvent can be removed using a rotary evaporator or a lyophilizer (freeze-dryer) for aqueous-organic mixtures. Lyophilization is often preferred as it can yield a fluffy, easy-to-handle solid.

V. Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with silanols; Column overload; Inappropriate mobile phase pH.Add a mobile phase modifier (e.g., 0.1% formic acid or TFA).[14] Reduce sample load. Adjust mobile phase pH.
Poor Resolution Inappropriate stationary or mobile phase; Gradient is too steep.Screen different columns (e.g., C8, polar-embedded).[3] Optimize the mobile phase composition. Make the gradient shallower around the peaks of interest.
Split Peaks Column void or contamination; Sample solvent incompatible with mobile phase.Flush or replace the column. Dissolve the sample in the initial mobile phase.[3]
Low Recovery Compound precipitation on the column; Irreversible adsorption.Ensure the sample is fully dissolved before injection. Try a different stationary phase or mobile phase.

Conclusion

The successful HPLC purification of 2-morpholino pyrimidine derivatives relies on a systematic approach to method development, careful selection of stationary and mobile phases, and precise control of chromatographic parameters. By following the principles and protocols outlined in this guide, researchers can achieve high purity of their target compounds, which is a critical step in the drug discovery and development process.

References

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • LCGC International. Buffer Considerations for LC and LC–MS. [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Gilson. A Guide to Fraction Collection in Chromatography. [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Regis Technologies, Inc. Reversed-phase HPLC Buffers. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Van der Horst, F. A., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28.
  • ResearchGate. How to Perform Fractionation Collection & Analysis using HPLC?. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Waters Corporation. Isolation of the Purified Product. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Ulyanovskii, N. V., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 75(8), 947-956.
  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • AELAB. Fraction Collectors: Key Features, Applications, Uses, and FAQs. [Link]

  • Nacalai Tesque, Inc. Sample Pretreatment for HPLC. [Link]

  • R Discovery. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]

  • Gene Tools, LLC. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]

  • Horváth, G., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4921-4930.
  • Moravek. Exploring the Different Mobile Phases in HPLC. [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • Gene Tools, LLC. HPLC purification of Morpholino Oligos. [Link]

  • MDPI. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Douki, T., et al. (1995). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. Chemical Research in Toxicology, 8(2), 244-253.
  • In-Soo, K., & Lee, S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Zhu, J., et al. (2020). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Molecules, 25(11), 2587.

Sources

Application Notes and Protocols for (2-Morpholinopyrimidin-5-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of (2-Morpholinopyrimidin-5-yl)methylamine. As a specialized heterocyclic amine, this compound presents unique chemical properties that necessitate specific laboratory protocols to ensure experimental integrity and personnel safety. These guidelines are synthesized from established best practices for handling related chemical classes, including aminopyrimidines and morpholine derivatives, and are intended for use by professionals in research and drug development.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule incorporating both a substituted pyrimidine ring and a morpholine moiety. The pyrimidine core is a common scaffold in medicinal chemistry, often imparting crucial interactions with biological targets. The morpholine group can enhance aqueous solubility and metabolic stability, making this compound a potentially valuable building block in drug discovery.

However, the presence of a primary amine and the morpholine's tertiary amine introduces specific reactivity and handling considerations. Amines can be sensitive to oxidation, and the overall molecule may be susceptible to degradation under certain environmental conditions. Therefore, a thorough understanding of its chemical nature is paramount for its effective use.

Chemical Structure and Properties
PropertyValueSource
CAS Number 944899-76-7[1][2]
Molecular Formula C9H14N4O[1]
Appearance Varies (often a solid)General chemical knowledge
Purity Typically >95% for research gradeGeneral chemical supplier information

Core Principles of Handling and Use

The primary directive for handling this compound is the mitigation of risks associated with potent, biologically active small molecules. This involves a multi-layered approach encompassing personal protective equipment (PPE), engineered controls, and stringent laboratory practices.

Personal Protective Equipment (PPE): The First Line of Defense

Due to the compound's potential for skin and eye irritation, as well as unknown toxicological properties, a comprehensive PPE strategy is mandatory.

  • Eye Protection: Chemical safety goggles or a full-face shield are required at all times.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.[3][4]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[3] For large-scale operations, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If there is a risk of aerosolization or if working outside of a fume hood, a NIOSH-approved respirator is recommended.[5]

Engineered Controls: Minimizing Exposure

Engineered controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed in a certified chemical fume hood.[3]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[5][6]

Detailed Experimental Protocols

The following protocols are designed to provide a framework for the safe handling and use of this compound in a research setting.

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for accurately preparing a stock solution for use in downstream applications.

Objective: To prepare a stock solution of known concentration while minimizing exposure and ensuring the stability of the compound.

Materials:

  • This compound (solid)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Pre-weighing Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Weighing: In the fume hood, carefully weigh the desired amount of this compound onto weighing paper or a boat using a clean spatula.

  • Transfer: Gently transfer the weighed solid into the volumetric flask.

  • Dissolution: Add a portion of the chosen solvent to the flask, cap it, and gently swirl to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution as recommended in Section 4.

Workflow for Safe Handling and Dispensing

G cluster_prep Preparation cluster_weigh Weighing cluster_solution Solution Preparation cluster_storage Storage & Cleanup prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh_solid Weigh Solid Compound prep_hood->weigh_solid transfer_solid Transfer to Volumetric Flask weigh_solid->transfer_solid add_solvent Add Solvent and Dissolve transfer_solid->add_solvent adjust_volume Adjust to Final Volume add_solvent->adjust_volume homogenize Homogenize Solution adjust_volume->homogenize label_store Label and Store Solution homogenize->label_store cleanup Clean Work Area and Dispose of Waste label_store->cleanup

Caption: Workflow for preparing stock solutions.

Storage and Stability

Proper storage is critical to maintaining the integrity and purity of this compound.

Short-Term and Long-Term Storage Recommendations
ConditionSolid CompoundIn SolutionRationale
Long-Term Store in a cool, dry, dark place in a tightly sealed container.[3][4][5] An inert atmosphere (e.g., argon or nitrogen) is recommended.Aliquot into single-use vials and store at -20°C or -80°C.Minimizes degradation from moisture, light, and atmospheric components. Prevents repeated freeze-thaw cycles for solutions.
Short-Term Can be kept at room temperature in a desiccator for brief periods.Store at 2-8°C for up to a few days, protected from light.Provides temporary protection from environmental factors.
Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: These can react with the amine functionalities.[3][4]

  • Strong Acids: Can cause vigorous reactions with the basic amine groups.[3]

  • Strong Reducing Agents: May lead to decomposition.[3]

Spill and Waste Management

Accidents can happen, and proper preparation is key to a safe response.

Spill Response Protocol
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and any nearby personnel.

  • Contain: If safe to do so, contain the spill using an absorbent material like vermiculite or sand.[7]

  • Neutralize (if applicable): For small spills of amine-containing compounds, a weak acid can be used for neutralization, but this should only be done by trained personnel.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Logical Relationship of Safety Measures

G compound This compound hazards Potential Hazards (Irritation, Unknown Toxicity) compound->hazards exposure Exposure Routes (Inhalation, Dermal, Ingestion) hazards->exposure controls Control Measures exposure->controls Mitigated by ppe Personal Protective Equipment (PPE) controls->ppe eng_controls Engineered Controls (Fume Hood, Ventilation) controls->eng_controls admin_controls Administrative Controls (SOPs, Training) controls->admin_controls safety Personnel and Experimental Safety ppe->safety eng_controls->safety admin_controls->safety

Caption: Interrelationship of compound hazards and safety controls.

Conclusion

While this compound is a valuable tool in chemical research and drug development, its handling requires a diligent and informed approach to safety. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their experimental outcomes. Always consult the most recent Safety Data Sheet (SDS) from the supplier for the most up-to-date information.

References

  • ChemWhat. (n.d.). This compound CAS#: 944899-76-7. Retrieved from [Link]

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Morpholinopyridin-2-amine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[(2-Aminopyrimidin-5-Yl)methyl]amino}-4-(Morpholin-4-Yl)-5-Nitrobenzamide. Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

Sources

Designing Experiments with Novel Pyrimidine-Based Kinase Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust experimental cascade to characterize novel pyrimidine-based kinase inhibitors. Protein kinases remain a pivotal class of drug targets, and pyrimidine scaffolds are a cornerstone of inhibitor design.[1] Moving a novel compound from initial discovery to a well-characterized lead requires a multi-phased approach that validates its biochemical potency, confirms cellular target engagement, assesses selectivity, and demonstrates a desired functional outcome. This document outlines detailed, field-proven protocols for each phase, emphasizing the causal logic behind experimental choices and the inclusion of self-validating controls. We detail methodologies from initial in vitro IC50 determination to advanced cellular assays like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™, culminating in kinome-wide selectivity profiling and the investigation of potential resistance mechanisms.

Introduction: The Role of Pyrimidine Scaffolds in Kinase Inhibition

The Kinase Superfamily: Prime Therapeutic Targets

The human genome contains over 500 protein kinases, enzymes that catalyze the phosphorylation of proteins, thereby acting as critical regulators of cellular signaling.[2] Their dysregulation is a known driver of numerous diseases, most notably cancer, which has made them one of the most "druggable" target classes in modern medicine.[2][3] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, beginning with the landmark approval of imatinib in 2001.[3]

The Pyrimidine Scaffold: A Privileged Structure

A significant challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[4][5] The pyrimidine core is a "privileged" scaffold in medicinal chemistry because it effectively mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of the kinase ATP pocket.[1][6] This fundamental interaction provides a strong anchor for the molecule, with further modifications to the scaffold enabling the exploitation of subtle differences in adjacent pockets to achieve high potency and selectivity.[7]

A Phased Approach to Inhibitor Characterization

A logical, phased approach is critical to efficiently characterize a novel pyrimidine-based inhibitor. This ensures that resource-intensive experiments are performed only on compounds that meet key criteria at earlier, simpler stages. This guide is structured to follow a validated experimental funnel.

G cluster_0 Experimental Workflow A Phase I: Biochemical Potency & MoA B Phase II: Cellular Target Engagement A->B Compound shows high potency? C Phase III: Cellular Function & Phenotype B->C Compound engages target in cells? D Phase IV: Kinome-Wide Selectivity C->D Target engagement leads to desired phenotype? E Advanced: Resistance Profiling D->E Compound is selective for target kinase(s)?

Caption: A Phased Experimental Workflow for Inhibitor Characterization.

Phase I: Foundational Biochemical Characterization

Objective: Determine Potency (IC50) and Mechanism of Action (MoA)

The first step is to confirm that the compound inhibits the kinase of interest and to quantify its potency.[2] This is accomplished using a biochemical assay with purified kinase, a suitable substrate, and ATP.[2] The output, the IC50 value, represents the inhibitor concentration required to reduce kinase activity by 50% and is a critical metric for ranking compounds.[2]

Experiment: In Vitro Kinase Activity Assay

A variety of assay formats exist, including radiometric, fluorescence-based, and luminescence-based methods.[2][8] Mobility Shift Assays (MSA) are a robust, non-radiometric format that offers high precision.[8][9]

Protocol 2.2.1: Mobility Shift Assay (MSA) for IC50 Determination

Principle: This assay uses a fluorescently labeled peptide substrate. After the kinase reaction, the reaction mixture is subjected to microfluidic capillary electrophoresis. The phosphorylated product, having a different charge, separates from the unphosphorylated substrate. The ratio of product to substrate is used to calculate kinase activity.[8]

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled peptide substrate

  • Kinase reaction buffer (specific to the kinase)

  • ATP solution

  • Magnesium Chloride (MgCl2)

  • Test Inhibitor (serially diluted in DMSO)

  • Microfluidic-based instrument (e.g., Caliper LabChip EZ Reader)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of the kinase and the substrate/ATP/MgCl2 mixture in kinase reaction buffer. The ATP concentration should ideally be set at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[8]

  • Compound Plating: In a 384-well plate, perform a serial dilution of the pyrimidine-based inhibitor. A typical 10-point dose-response curve might range from 10 µM to 0.5 nM.[10] Include DMSO-only wells as a "no inhibition" (100% activity) control and wells without kinase as a "full inhibition" (0% activity) control.

  • Kinase Reaction: Add the kinase solution to each well containing the inhibitor or DMSO and incubate for a 10-15 minute pre-incubation period.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the reaction. Incubate at the optimal temperature (e.g., 30°C) for the kinase for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Add a stop solution provided by the instrument manufacturer.

  • Read Plate: Place the plate in the microfluidic instrument. The instrument will automatically sample from each well, perform the electrophoretic separation, and calculate the percent conversion of substrate to product.

  • Data Analysis: Plot the percent inhibition against the log of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Positive Control: A known inhibitor of the target kinase should be run in parallel to validate assay performance.[2]

  • Vehicle Control: DMSO concentration must be kept constant across all wells (typically ≤1%) to control for solvent effects.[11]

  • Z'-factor: Calculate the Z'-factor for the assay plate using the high and low controls. A Z' > 0.5 indicates a robust and reliable assay.

Data Interpretation & Key Metrics

The primary output is the IC50 value. A lower IC50 indicates a more potent inhibitor.[11] This biochemical potency is the first benchmark for deciding whether to advance a compound.

ParameterDescriptionTypical Value for Lead Compound
Biochemical IC50 Concentration of inhibitor for 50% inhibition of kinase activity in a purified enzyme assay.< 100 nM
Mechanism of Action How the inhibitor interacts with the kinase (e.g., ATP-competitive, non-competitive, allosteric).ATP-competitive is common for pyrimidines.
Hill Slope The steepness of the dose-response curve. A slope near 1.0 suggests a 1:1 binding interaction.0.8 - 1.2

Phase II: Cellular Target Engagement & Potency

Objective: Confirm Target Binding in a Live Cell Environment

A potent biochemical IC50 is necessary but not sufficient.[9] A compound must be able to enter a cell and bind its intended target in a complex physiological environment with high concentrations of ATP and other competing molecules.[3][9] Target engagement assays directly measure this interaction.[12]

Experiment: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[13] When a protein binds to a ligand (our inhibitor), it becomes more resistant to heat-induced denaturation. By heating cells treated with the inhibitor and then measuring the amount of soluble (non-denatured) target protein remaining, we can confirm target engagement.[14][15][16]

G cluster_0 CETSA Principle cluster_1 Vehicle-Treated cluster_2 Inhibitor-Treated A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse & Separate (Soluble vs. Insoluble) B->C V_unbound Unbound Target (Less Stable) V_denatured Denatured & Aggregated Target V_unbound->V_denatured Heat I_bound Inhibitor-Bound Target (More Stable) I_soluble Soluble Target Remains I_bound->I_soluble Heat D 4. Quantify Soluble Target (e.g., Western Blot) C->D

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol 3.2.1: Western Blot-Based CETSA

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Test Inhibitor and Vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer membranes (PVDF)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of the pyrimidine inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 68°C), followed by cooling at 4°C for 3 minutes.[15] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot: Perform SDS-PAGE and Western blot analysis using a primary antibody against the target kinase.[17]

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[18]

Self-Validation:

  • Loading Control: After probing for the target, probe the same membrane for a loading control protein (e.g., GAPDH) that is not expected to be stabilized by the inhibitor.

  • Isothermal Dose-Response: To quantify the potency of engagement, perform the assay at a single, optimized temperature while varying the inhibitor concentration. This generates a dose-response curve from which a cellular EC50 for binding can be derived.[14]

Experiment: NanoBRET™ Target Engagement Assay

Principle: For a higher-throughput alternative, the NanoBRET™ assay quantitatively measures compound binding in live cells.[12] The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds the kinase is added, bringing it close to the luciferase and generating Bioluminescence Resonance Energy Transfer (BRET). An inhibitor that competes with the tracer for the binding site will displace it, decreasing the BRET signal in a dose-dependent manner.[19]

This method provides a direct measure of compound affinity and fractional occupancy in live cells and can be performed in 96- or 384-well plates.[12]

Phase III: Cellular Function & Phenotypic Outcomes

Objective: Link Target Engagement to a Downstream Biological Effect

After confirming the inhibitor binds its target, the next critical step is to demonstrate that this binding event modulates the kinase's activity in the cell and produces a desired phenotypic outcome, such as inhibiting cell proliferation.

Experiment: Target Phosphorylation Analysis

Principle: Active kinases phosphorylate downstream substrate proteins. An effective inhibitor should reduce the phosphorylation of the target kinase's direct substrates. Western blotting with phospho-specific antibodies is the gold standard for this analysis.[20][21]

Protocol 4.2.1: Western Blot for Downstream Signaling

Materials:

  • Cell line with an active signaling pathway involving the target kinase

  • Test Inhibitor (dose-response concentrations)

  • Lysis buffer with protease and phosphatase inhibitors[17]

  • Primary antibodies:

    • Phospho-specific antibody for a direct downstream substrate

    • Total protein antibody for the downstream substrate

    • Total protein antibody for the target kinase

    • Loading control antibody (e.g., β-actin or GAPDH)

  • Standard Western blot reagents

Procedure:

  • Cell Treatment: Plate cells and treat with a range of inhibitor concentrations for a specified time. Include a vehicle-only control. If the pathway requires stimulation, add the appropriate growth factor or stimulus.[21]

  • Prepare Lysates: Wash cells with cold PBS and lyse with buffer containing phosphatase inhibitors to preserve phosphorylation states.[17]

  • Quantify and Normalize: Determine protein concentration for each lysate and normalize samples.

  • Perform Western Blot: Run SDS-PAGE, transfer to a PVDF membrane, and block (using 5% BSA in TBST is often preferred for phospho-antibodies to reduce background).[17]

  • Antibody Incubation:

    • Probe one membrane with the phospho-specific antibody overnight at 4°C.

    • Probe a parallel membrane with the total protein antibody for the substrate.

  • Detect and Analyze: After incubation with a secondary antibody, use a chemiluminescent substrate to visualize bands. Quantify the phospho-protein signal and normalize it to the total protein signal for that substrate.[21]

  • Data Analysis: Plot the normalized phospho-signal against the inhibitor concentration to determine the IC50 for pathway inhibition.

Self-Validation:

  • Normalization: Always normalize the phospho-protein signal to the total level of that same protein. This controls for any changes in protein expression and ensures the observed effect is due to altered phosphorylation, not protein degradation.[21]

  • Pathway Controls: Use known activators or inhibitors of the pathway to confirm that the signaling cascade is responsive in your cell model.[21]

Experiment: Cell Viability/Proliferation Assay

Principle: If the target kinase is a driver of cell proliferation or survival (as is common in oncology), inhibiting it should reduce the number of viable cells. Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active, viable cells.[19]

A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the inhibitor. Running this assay over several days can provide a growth inhibition (GI50) or cytotoxic (EC50) value.

Phase IV: Selectivity Profiling and Off-Target Identification

Objective: Assess the Inhibitor's Specificity Across the Human Kinome

No inhibitor is perfectly specific.[9] Understanding a compound's off-target activity is crucial for interpreting biological data and predicting potential toxicities.[22] Kinome-wide profiling involves screening the inhibitor against a large panel of purified kinases.[23]

Experiment: Large-Scale Kinase Panel Screening

Commercial services like Eurofins' KINOMEscan® or Reaction Biology's Kinase Panels offer comprehensive screening.[23][24]

Principle (KINOMEscan®): This is an affinity-based competition binding assay. The inhibitor is tested for its ability to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases (often >400). The amount of kinase bound to the solid support is quantified by qPCR. A low signal indicates strong competition by the test inhibitor.[24]

Data Presentation: The results are typically presented as percent inhibition at a given concentration (e.g., 1 µM). This data can be visualized using a "tree-spot" diagram to map selectivity across the kinome. Follow-up dose-response assays are then run on any "hits" to determine Kd or IC50 values.[10]

Selectivity MetricDescriptionGoal
S-Score (10) A quantitative measure of selectivity. Calculated as the number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested.Lower is better (more selective).
Gini Coefficient A measure of binding inequality across the kinome. A value closer to 1 indicates high selectivity.Higher is better.

Advanced Studies: Investigating Resistance Mechanisms

Common Resistance Mechanisms

Acquired resistance is a major challenge for kinase inhibitors.[25] Common mechanisms include:

  • On-target mutations: Mutations in the kinase domain, particularly the "gatekeeper" residue, can prevent inhibitor binding without disrupting ATP binding.[6][25]

  • Pathway bypass: Upregulation of alternative signaling pathways can compensate for the inhibition of the primary target.[26]

Experimental Approach: Ba/F3 Cell Proliferation Assay for Mutant Kinases

Principle: Ba/F3 cells are a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival.[19] They can be engineered to express a constitutively active, oncogenic kinase, which makes their survival dependent on that kinase instead of IL-3. This system is ideal for testing inhibitors against both wild-type and mutant versions of a kinase.[19]

Protocol 6.2.1: Ba/F3 Cell-Based Resistance Profiling

Procedure:

  • Generate Cell Lines: Create stable Ba/F3 cell lines, each expressing a different kinase variant: wild-type, a known sensitive mutant, and a suspected resistance mutant (e.g., a gatekeeper mutation).

  • Culture Cells: Culture the engineered cells in media lacking IL-3 to ensure their proliferation is driven solely by the expressed kinase.

  • Inhibitor Treatment: Plate the cells and treat them with a dose-response of the pyrimidine inhibitor.

  • Assess Viability: After 72 hours, measure cell viability using an assay like CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 for each cell line. A significant rightward shift (higher IC50) in the dose-response curve for the mutant-expressing cell line compared to the wild-type indicates resistance conferred by that mutation.

Self-Validation:

  • Parental Control: The parental Ba/F3 cell line (cultured with IL-3) should be treated with the inhibitor to assess general cytotoxicity unrelated to on-target kinase inhibition.

  • IL-3 Rescue: The engineered Ba/F3 cells (cultured without IL-3) should be rescued from inhibitor-induced death by the addition of IL-3, confirming that the cell death is due to on-target inhibition and not a non-specific toxic effect.[19]

Conclusion: A Validated Path Forward

The experimental cascade detailed in this guide provides a rigorous and validated workflow for the comprehensive characterization of novel pyrimidine-based kinase inhibitors. By systematically progressing from biochemical potency to cellular target engagement, functional outcomes, and kinome-wide selectivity, researchers can build a robust data package. This phased approach ensures that only the most promising compounds with well-understood mechanisms and selectivity profiles are advanced, ultimately increasing the probability of success in the long and complex path of drug discovery.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • Klicic, J., Mueller, G., & Fabbro, D. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(8), 637-658. [Link]

  • Chen, L., & Liu, S. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(4), 549–556. [Link]

  • Fabbro, D., & Pirson, R. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303–315. [Link]

  • Wilson, D. J., & Lev, A. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12978-12983. [Link]

  • Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • van der Wijk, T., & van den Berg, J. (2010). Kinome Profiling. Journal of Signal Transduction, 2010, 437324. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(4), 100963. [Link]

  • Singh, S., & Kumar, V. (2021). Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. ResearchGate. [Link]

  • Unbekandt, M., & Bantscheff, M. (2017). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • van den Heuvel, D. M., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. [Link]

  • Zhang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5869. [Link]

  • Kameshita, I., & Sekiguchi, A. (2021). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 71(4), 374-380. [Link]

  • Cambridge Healthtech Institute. (2016). 7th Annual Kinase Inhibitor Chemistry. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. [Link]

  • Robers, M. R., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 361-368. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 279(18), 3291–3303. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Jones, C. A., & Borkovich, K. A. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Murray, C. W., & Rees, D. C. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Methods in Molecular Biology. [Link]

  • Lovera, S., et al. (2012). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Biochimica et Biophysica Acta. [Link]

  • Wodicka, L. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11935–11948. [Link]

  • Singh, A., & Kumar, R. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • da Silva, F. P., & da Silva, A. B. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 993-1014. [Link]

  • Hantschel, O. (2012). Mechanisms of resistance to BCR-ABL and other kinase inhibitors. Biochimica et Biophysica Acta, 1824(11), 1213-1221. [Link]

  • Solassol, J. (2017, October 9). Mechanisms of TKI resistance. [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. [Link]

  • Chen, Y.-L., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 5(1), 221-230. [Link]

Sources

Application of (2-Morpholinopyrimidin-5-yl)methylamine in PI3K/mTOR pathway research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Central Node in Cellular Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a vast array of fundamental cellular processes.[1][2] This pathway integrates signals from growth factors, nutrients, and the cellular environment to regulate cell growth, proliferation, survival, metabolism, and motility.[2][3][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, often resulting from mutations in key components like the PIK3CA gene or the loss of the tumor suppressor PTEN.[1][3] Consequently, this hyperactive pathway presents a compelling target for therapeutic intervention, driving extensive research and drug discovery efforts.[5][6][7][8]

A promising class of molecules developed to target this pathway are derivatives based on a morpholino-pyrimidine scaffold.[9] These compounds have been engineered as potent and often dual inhibitors of PI3K and/or mTOR kinases.[9][10] The morpholine ring is a characteristic feature of many PI3K inhibitors, where its oxygen atom can form a critical hydrogen bond within the kinase ATP-binding pocket, contributing to their inhibitory activity.[10] This document provides a detailed guide for researchers on the application of a representative morpholino-pyrimidine-based inhibitor, herein referred to as "MP-PI3Ki," in studying the PI3K/mTOR pathway. We will cover its mechanism of action and provide detailed protocols for its characterization.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

MP-PI3Ki compounds are typically ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR, thereby preventing the phosphorylation of their respective downstream substrates.[11] By targeting PI3K, these inhibitors block the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Inhibition of mTOR, which exists in two distinct complexes (mTORC1 and mTORC2), blocks signals crucial for protein synthesis and cell survival.[2][11] Dual inhibitors that target both PI3K and mTOR can effectively shut down the pathway and circumvent feedback loops that can arise when targeting only a single component.[10]

PI3K_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activates (pS473) p70S6K p70S6K mTORC1->p70S6K Activates EBP1 4E-BP1 mTORC1->EBP1 Inhibits Proliferation Cell Growth & Proliferation p70S6K->Proliferation EBP1->Proliferation Inhibitor (2-Morpholinopyrimidin-5-yl) methylamine derivative (MP-PI3Ki) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 Activation Activation edge1 Inhibition Inhibition edge2 Inhibitor_node MP-PI3Ki

Caption: PI3K/mTOR Signaling Pathway and Inhibition by MP-PI3Ki.

Quantitative Data Summary

The inhibitory potential of a novel compound is first quantified using in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a critical parameter. Below is a representative data table for a hypothetical MP-PI3Ki compound, based on activities reported for similar molecules.[10][12][13]

Target Assay Type Representative IC50 (nM)
PI3KαBiochemical Kinase Assay5.9
PI3KβBiochemical Kinase Assay600
PI3KδBiochemical Kinase Assay78
PI3KγBiochemical Kinase Assay225
mTORBiochemical Kinase Assay16
p-AKT (S473)Cellular Assay (e.g., Western Blot)350
p-p70S6K (T389)Cellular Assay (e.g., Western Blot)94
Cell ProliferationCell Viability Assay (e.g., MCF-7)150

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol determines the direct inhibitory effect of MP-PI3Ki on the enzymatic activity of purified PI3K or mTOR kinases. Luminescence-based assays, such as those that measure ADP production, are common.[14]

Causality: This assay is crucial to confirm that the compound directly interacts with and inhibits the target kinase, independent of any cellular context. It allows for the determination of IC50 values against specific kinase isoforms.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • MP-PI3Ki Stock: Prepare a 10 mM stock solution in 100% DMSO.[1]

    • Serial Dilutions: Create a dilution series of MP-PI3Ki in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[1]

    • Kinase Solution: Reconstitute recombinant human PI3K (e.g., p110α/p85α) or mTOR enzyme in kinase dilution buffer to a pre-optimized concentration.[1][15]

    • Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., PIP2 for PI3K) and ATP. The ATP concentration should be near the Km value for the specific kinase.[1]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted MP-PI3Ki or DMSO (vehicle control) to the appropriate wells.[1]

    • Add 10 µL of the diluted kinase solution to each well.

    • Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[1][15]

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes, ensuring the reaction is in the linear range.[1]

    • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[14]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol assesses the ability of MP-PI3Ki to inhibit the PI3K/mTOR pathway within intact cells by measuring the phosphorylation status of key downstream proteins like AKT and p70S6K.

Causality: This experiment validates the mechanism of action in a biological system. A decrease in the phosphorylation of AKT (at Ser473, a readout for mTORC2/PI3K activity) and p70S6K (at Thr389, a readout for mTORC1 activity) provides direct evidence of target engagement in cells.[11][16]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, PC-3, U87) in 6-well plates and allow them to adhere overnight.[1][12]

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of MP-PI3Ki or DMSO for 2-4 hours.[1]

    • Stimulate the PI3K pathway by adding a growth factor like insulin or IGF-1 (e.g., 100 nM) for 15-30 minutes.[1][17]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][18]

    • Centrifuge the lysates to pellet debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts (typically 20-40 µg per lane), add Laemmli buffer, and boil for 5 minutes.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[4][18]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4][18]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (S473), total AKT, p-p70S6K (T389), total p70S6K, and a loading control (e.g., GAPDH or β-actin).[18][19]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Detect the proteins using an enhanced chemiluminescence (ECL) kit and an imaging system.[18]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Protocol 3: Cell Viability and Proliferation Assay

This protocol measures the functional consequence of PI3K/mTOR pathway inhibition on cell health and growth. Assays like MTT or CCK-8 are commonly used colorimetric methods.

Causality: By demonstrating that pathway inhibition (Protocol 2) leads to reduced cell viability or proliferation, this assay links the molecular mechanism of the inhibitor to a cellular phenotype, which is essential for assessing its potential as an anti-cancer agent.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[11][20]

  • Treatment:

    • Treat the cells with a serial dilution of MP-PI3Ki (e.g., 0.1 nM to 10 µM) or vehicle control.[11]

    • Incubate for a desired period, typically 48 or 72 hours, to observe an effect on proliferation.[11]

  • MTT Assay:

    • Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21][22] The yellow MTT is reduced to purple formazan crystals by metabolically active cells.[21]

    • Carefully aspirate the medium.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[21][22]

  • Measurement and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[20]

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value for cell growth inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the activity of (2-Morpholinopyrimidin-5-yl)methylamine derivatives and other morpholino-pyrimidine-based inhibitors of the PI3K/mTOR pathway. By systematically progressing from direct biochemical assays to cell-based mechanism-of-action and phenotypic studies, researchers can build a comprehensive profile of their compound's potency, selectivity, and cellular efficacy. These methods are fundamental to the pre-clinical evaluation of novel targeted therapies aimed at cancers with a dependency on the PI3K/mTOR signaling axis.

References

  • BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
  • Jia, W., et al. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Will, M., et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031.
  • Wymann, M. P., & Schultz, T. (2019). PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases. ACS Medicinal Chemistry Letters.
  • Unknown. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease.
  • Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
  • BenchChem. (2025). Application Notes and Protocols for Studying mTOR-Dependent Cellular Processes Using XL-388.
  • Castel, P. (n.d.). Measuring PI3K Lipid Kinase Activity.
  • Mir, H., et al. (n.d.). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention.
  • Jiang, Z., et al. (2022). Expert consensus on the clinical application of PI3K/AKT/mTOR inhibitors in the treatment of advanced breast cancer.
  • ResearchGate. (n.d.).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • ResearchGate. (n.d.).
  • Invitrogen. (n.d.).
  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Syed, D. N., et al. (n.d.). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central.
  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • Dunlop, E. A., & Tee, A. R. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • Li, W., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 114-123.
  • Robers, M., et al. (2008).
  • Almåsbak, H., et al. (n.d.). Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells. Oncotarget.
  • ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

  • Li, Y., et al. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (2-Morpholinopyrimidin-5-yl)methylamine Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for the synthesis of (2-Morpholinopyrimidin-5-yl)methylamine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields and purity for this compound. Drawing from established synthetic protocols and troubleshooting principles, this guide provides a structured, question-and-answer approach to overcoming common experimental hurdles.

Synthetic Overview

The most common and reliable synthetic route to this compound involves a two-step process starting from a suitable di-substituted pyrimidine. The general pathway is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): A 2,4-dihalopyrimidine bearing a cyano group at the 5-position (e.g., 2,4-dichloro-5-cyanopyrimidine) is reacted with morpholine. The greater reactivity of the chlorine atom at the C4 position (para to the electron-withdrawing cyano group) typically allows for selective substitution by morpholine. Subsequent treatment can replace the C2 chlorine. However, regioselectivity can be complex and depends heavily on substituents and reaction conditions[1][2]. For this synthesis, we begin with a precursor where the C2 position is targeted.

  • Nitrile Reduction: The intermediate, 2-morpholino-5-cyanopyrimidine, undergoes reduction of the nitrile group to a primary amine, yielding the final product. This step is often the most critical for overall yield and can be accomplished using various reducing agents.

Below is a diagram illustrating this common synthetic workflow.

Synthesis_Workflow cluster_1 Step 2: Nitrile Reduction cluster_2 Analysis & Purification start 2-Chloro-5-cyanopyrimidine intermediate 2-Morpholino-5-cyanopyrimidine start->intermediate Base, Solvent morpholine Morpholine morpholine->intermediate product This compound intermediate->product Solvent, Workup reducing_agent Reducing Agent (e.g., H2/Raney Ni, LiAlH4) reducing_agent->product purification Purification (e.g., Column Chromatography, Crystallization) product->purification

Caption: General two-step synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is organized by common problems encountered during the synthesis.

Part 1: Issues with the SNAr Reaction (Step 1)
Q1: The SNAr reaction is slow or incomplete. What are the likely causes?

Answer: Incomplete conversion of your 2-chloro-5-cyanopyrimidine starting material is typically due to issues with reaction conditions or reagent quality.

  • Insufficient Basicity: The SNAr reaction often requires a base to neutralize the HCl generated. If you are not using excess morpholine as the base, an inadequate amount of an external base (like triethylamine or potassium carbonate) can stall the reaction.

  • Solvent Choice: While organic solvents can be used, SNAr reactions on chloroheterocycles can be significantly accelerated in water, often leading to cleaner reaction profiles and higher yields[3]. If using organic solvents like THF, ethanol, or DMF, ensure they are anhydrous, as water can sometimes compete as a nucleophile, though this is less common with a potent nucleophile like morpholine.

  • Low Temperature: These reactions often require heating. If running at room temperature, consider increasing the temperature to reflux, monitoring by TLC or LC-MS for the consumption of starting material[4].

  • Reagent Quality: Ensure the morpholine and any base used are of high purity and free from significant water contamination if running an anhydrous reaction.

Q2: I am seeing multiple products in my SNAr reaction. Why is this happening?

Answer: The formation of multiple products points to side reactions or issues with regioselectivity.

  • Di-substitution: If starting with a 2,4-dichloropyrimidine, substitution can occur at both positions. Selectivity is influenced by the electronic nature of the C5 substituent. An electron-withdrawing group like -CN directs primary substitution to the C4 position[2]. If your desired product requires substitution at C2, the starting material must be chosen carefully.

  • Reaction with Solvent: In alcoholic solvents (e.g., ethanol), the corresponding alkoxide can form in the presence of a strong base and act as a competing nucleophile, leading to alkoxy-pyrimidine byproducts[5]. Using a non-nucleophilic solvent like dioxane, THF, or toluene can prevent this.

Part 2: Issues with Nitrile Reduction (Step 2)

This step is frequently the primary source of yield loss. The presence of multiple nitrogen atoms in the pyrimidine ring can complicate the reduction.

Q3: My nitrile reduction is failing or giving a complex mixture. Which reducing agent should I use?

Answer: The choice of reducing agent is critical for heteroaromatic nitriles. Standard conditions may not be effective or may lead to unwanted side reactions.

Reducing AgentCommon ConditionsProsCons & Troubleshooting
Catalytic Hydrogenation H2 (balloon or Parr shaker), Raney Ni, in NH3/EtOH or MeOHGenerally clean, high-yielding. Ammonia helps prevent secondary amine formation.Potential Issue: Ring reduction. Pyrimidine rings can be susceptible to hydrogenation under harsh conditions.[6] Solution: Use milder conditions (lower pressure, room temp) and carefully monitor the reaction. The presence of the morpholine substituent generally deactivates the ring towards reduction compared to unsubstituted pyrimidines.
Lithium Aluminum Hydride (LiAlH4) Anhydrous THF or Et2O, 0°C to refluxPowerful and effective for many nitriles.[7]Potential Issue: Ring reduction or decomposition. LiAlH4 is highly reactive and can sometimes reduce the heterocyclic ring.[6] Solution: Use low temperatures (start at 0°C) and add the hydride slowly. Ensure strictly anhydrous conditions. The workup can be challenging; a Fieser workup (sequential addition of water, then NaOH solution) is recommended.
Borane (BH3 complexes) BH3·THF or BH3·SMe2 in THF, refluxMilder than LiAlH4, less likely to reduce the pyrimidine ring.Potential Issue: Slower reaction rates. May require extended heating at reflux to go to completion.[6]

Recommendation: Start with catalytic hydrogenation over Raney Nickel in an ammonia-saturated alcoholic solvent. This method is often high-yielding and avoids the complexities of hydride workups[6].

Q4: The yield is low after the reduction workup and purification. Where is my product going?

Answer: The primary amine in the product makes it basic and highly polar, which can lead to significant losses during workup and purification.

  • Aqueous Workup Losses: The product, being an amine, can form a hydrochloride salt (or other salt depending on the workup) which is highly water-soluble. During an aqueous extraction, a significant portion of the product may remain in the aqueous layer, especially if the pH is acidic.

    • Solution: After quenching the reaction, basify the aqueous layer (pH > 10) with NaOH or K2CO3 before extracting with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions (3-5 times) to ensure complete recovery.

  • Purification Challenges: The basic amine can streak badly on standard silica gel chromatography, leading to poor separation and low recovery.

    • Solution 1: Add a small amount of a basic modifier to the chromatography eluent, such as 0.5-1% triethylamine or ammonia in methanol/DCM. This deactivates the acidic silica surface and improves peak shape.

    • Solution 2: Use a different stationary phase, such as alumina (basic) or a reverse-phase C18 column[4].

    • Solution 3: Consider converting the amine to a salt (e.g., HCl or tartrate salt) and purifying it by recrystallization, which is often more effective for highly polar compounds.

The following diagram outlines a troubleshooting decision tree for low yield in the nitrile reduction step.

Troubleshooting_Nitrile_Reduction start Low Final Yield After Nitrile Reduction check_tlc Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_tlc sm_present Symptom: Significant Starting Material (2-Morpholino-5-cyanopyrimidine) Remains check_tlc->sm_present Starting Material Dominant? complex_mix Symptom: Complex Mixture of Products, Little Starting Material or Product check_tlc->complex_mix Complex Mixture? good_conversion Symptom: Good Conversion to Product in Crude Mixture check_tlc->good_conversion Clean Conversion? sm_cause Cause: - Inactive Reducing Agent - Insufficient Reaction Time/Temp - Catalyst Poisoning (for H2) sm_present->sm_cause sm_solution Solution: 1. Use fresh/more active reducing agent. 2. Increase reaction time or temperature. 3. For H2/catalyst, ensure pure starting material. sm_cause->sm_solution complex_cause Cause: - Side Reactions (e.g., Ring Reduction) - Product Decomposition complex_mix->complex_cause complex_solution Solution: 1. Switch to a milder reducing agent (e.g., LiAlH4 -> H2/Raney Ni or BH3). 2. Run reaction at a lower temperature. complex_cause->complex_solution good_cause Cause: - Loss during Aqueous Workup - Loss during Chromatography good_conversion->good_cause good_solution Solution: 1. Basify aqueous layer (pH > 10) before extraction. 2. Use multiple, vigorous extractions. 3. Add base (Et3N) to silica column eluent or use alternative stationary phase. good_cause->good_solution

Caption: Decision tree for troubleshooting low yield in the nitrile reduction step.

Part 3: Protocols & Methodologies
Protocol 1: Synthesis of 2-Morpholino-5-cyanopyrimidine (Step 1)

This protocol is a general guideline and may require optimization.

  • To a solution of 2-chloro-5-cyanopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or THF, 5-10 mL per mmol), add morpholine (2.2 eq).

  • Add a base such as K2CO3 (1.5 eq) if using a non-amine solvent.

  • Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If a solid precipitates, filter and wash with cold solvent. If not, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a water-immiscible solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Reduction of 2-Morpholino-5-cyanopyrimidine (Step 2 - Catalytic Hydrogenation)
  • Charge a pressure vessel (e.g., Parr shaker bottle) with 2-morpholino-5-cyanopyrimidine (1.0 eq) and a solvent such as ethanol or methanol saturated with ammonia gas.

  • Carefully add Raney Nickel (approx. 10-20% by weight) as a slurry in the same solvent. Caution: Raney Nickel is pyrophoric and must be handled with care under a wet solvent layer.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H2) to 50-100 psi.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor hydrogen uptake.

  • Upon completion, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with methanol. Caution: Do not allow the catalyst cake to dry, as it can ignite in air. Keep it wet with solvent or water.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify as described in the troubleshooting section (Q4), typically by column chromatography with a basified eluent.

References
  • DeMedeiros, U., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available from: [Link]

  • Google Patents. (2020). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • Cravotto, G., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal, 17(34), 9348-9352. Available from: [Link]

  • Le, T. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Computational Chemistry. Retrieved from [Link]

  • Pace, V., et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 23(15), 5899-5903. Available from: [Link]

  • Wang, J., et al. (2011). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. 2011 International Conference on Materials for Renewable Energy and Environment. Available from: [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 944899-76-7. Retrieved from [Link]

  • Gualdrón-Reyes, A. F., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1367. Available from: [Link]

  • Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Reddit. (2018). Nitrile reduction issues. r/chemistry. Retrieved from [Link]

  • Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Google Patents. (2001). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Google Patents. (2001). EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015). Available from: [Link]

  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 234-240. Available from: [Link]

  • Dahl, G. N., et al. (2020). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Molecules, 25(18), 4261. Available from: [Link]

  • ResearchGate. (2018). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from: [Link]

  • da Silva, A. F., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(9), 1436-1453. Available from: [Link]

  • Reddit. (2017). Reduction of a nitrile to a primary amine. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from: [Link]

  • Bio-Rad Laboratories. (2024, January 18). AAV Purification Using AEX and Mixed-Mode Chromatography [Video]. YouTube. Retrieved from [Link]

  • Hadpe, S. B., et al. (2023). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Journal of Bioprocessing & Biotechniques, 13(S1), 001. Available from: [Link]

  • ResearchGate. (2005). Synthesis, Reaction and Antimicrobial Activity of 2Amino4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. Retrieved from: [Link]

  • El-Awa, A., et al. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 16(1), 694-704. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Morpholino Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-morpholino pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this important class of reactions. As you navigate your synthetic challenges, this resource will serve as a virtual Senior Application Scientist, offering insights grounded in mechanistic principles and practical laboratory experience.

The synthesis of 2-morpholino pyrimidines is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors targeting pathways like PI3K/Akt/mTOR.[1][2][3] The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a well-established yet nuanced transformation.[4] Success hinges on a clear understanding of the reaction mechanism and the interplay of various experimental parameters. This guide will equip you with the knowledge to not only execute these syntheses but also to troubleshoot and optimize them effectively.

Understanding the Reaction: The SNAr Mechanism

The reaction between a halosubstituted pyrimidine and morpholine proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom of the pyrimidine ring bearing a halogen (typically chlorine or fluorine). This forms a high-energy anionic intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the halide ion (e.g., Cl⁻).

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed efficiently. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms helps to stabilize this intermediate.[5]

Caption: The SNAr mechanism for 2-morpholino pyrimidine synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.

Q1: My reaction is very slow or shows no conversion to the product. What are the likely causes and how can I fix this?

A1: Several factors can lead to a sluggish or stalled reaction:

  • Insufficient Activation of the Pyrimidine Ring: The SNAr reaction is highly dependent on the electrophilicity of the carbon atom undergoing substitution. If your pyrimidine substrate is not sufficiently activated by electron-withdrawing groups, the reaction will be slow. For instance, 2-chloropyrimidine is significantly more reactive than chlorobenzene due to the electron-withdrawing nature of the ring nitrogens.[6]

    • Solution: While you may be limited by your starting material, ensure your reaction conditions are optimized for a less reactive substrate. This includes using a higher reaction temperature and a more polar aprotic solvent.

  • Inappropriate Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally recommended because they can dissolve the reactants but do not solvate the nucleophile, leaving it more reactive.[7] Protic solvents like water and alcohols can form hydrogen bonds with morpholine, creating a "solvent cage" that reduces its nucleophilicity.[7] However, for highly activated pyrimidines, water can be an effective and "green" solvent.[6][8]

    • Solution: If you are using a non-polar solvent, switch to a polar aprotic solvent like DMF or DMSO. If you are already using a polar aprotic solvent, ensure it is anhydrous, as water can interfere with the reaction.

  • Low Reaction Temperature: Like most chemical reactions, the rate of SNAr reactions generally increases with temperature.

    • Solution: If you are running the reaction at room temperature, try heating it. A temperature range of 80-110°C is common for these reactions.[9] Always monitor for potential side reactions when increasing the temperature.

  • Presence of a Strong Acid: The morpholine nitrogen must be nucleophilic to attack the pyrimidine ring. If a strong acid is present, it will protonate the morpholine, rendering it non-nucleophilic.

    • Solution: Ensure your reaction is run under basic or neutral conditions. The inclusion of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often necessary to scavenge the acid (e.g., HCl) generated during the reaction.[9][10]

Q2: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?

A2: The formation of multiple products can complicate purification and reduce the yield of your desired 2-morpholino pyrimidine.

  • Substitution at Multiple Positions: If your starting pyrimidine has multiple halogen substituents (e.g., 2,4-dichloropyrimidine), you may see substitution at more than one position. Generally, the C4 position is more reactive to nucleophilic attack than the C2 position.[7][11]

    • Solution: To achieve monosubstitution, carefully control the stoichiometry of your reactants. Use only one equivalent of morpholine relative to the dihalopyrimidine. Running the reaction at a lower temperature can also improve selectivity.

  • Hantzsch-type Dihydropyridine Formation: In some pyrimidine syntheses, particularly those starting from β-ketoesters and ureas (Biginelli reaction), a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[12] While less common in SNAr reactions with pre-formed pyrimidines, it's a possibility if your starting materials are not pure.

    • Solution: Ensure the purity of your starting materials. If you suspect this byproduct, purification by column chromatography is usually effective.

  • Degradation of Starting Materials or Product: At elevated temperatures, your starting materials or the 2-morpholino pyrimidine product may degrade.

    • Solution: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times at high temperatures.

Q3: My yield of 2-morpholino pyrimidine is consistently low, even with good conversion of the starting material. What could be the issue?

A3: Low isolated yield despite good conversion often points to issues during the workup and purification steps.

  • Product Loss During Aqueous Workup: 2-morpholino pyrimidines can have some water solubility, especially if they are protonated.

    • Solution: When performing an aqueous workup, ensure the aqueous layer is basic before extraction to keep your product in its neutral, more organic-soluble form. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[9] Multiple extractions of the aqueous layer will help to maximize the recovery of your product.

  • Difficult Purification: The product may be difficult to separate from unreacted starting materials or byproducts by column chromatography.

    • Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation. Recrystallization can also be an effective purification method.

  • Product Adsorption on Silica Gel: The nitrogen atoms in your product can interact with the acidic silica gel, leading to streaking and poor recovery during column chromatography.

    • Solution: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of 2-morpholino pyrimidines?

A1: The choice of base depends on the specific reaction conditions and the reactivity of your substrate.

  • Inorganic bases like potassium carbonate (K₂CO₃) are commonly used and are effective at neutralizing the acid generated during the reaction.[9] They are generally inexpensive and easy to remove during workup.

  • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also widely used.[10] They are soluble in organic solvents, which can be advantageous for homogeneous reaction mixtures.

Q2: Which solvent is optimal for this reaction?

A2: As discussed in the troubleshooting section, polar aprotic solvents are generally preferred. The following table summarizes common solvent choices and their characteristics:

SolventTypeBoiling Point (°C)Notes
Dimethylformamide (DMF)Polar Aprotic153Excellent solvent for many SNAr reactions, but can be difficult to remove.
Dimethyl sulfoxide (DMSO)Polar Aprotic189High boiling point allows for high reaction temperatures.
Acetonitrile (MeCN)Polar Aprotic82Lower boiling point, can be easier to remove.
DioxaneEthereal101A common solvent for these types of reactions.[9]
WaterPolar Protic100A "green" and effective solvent for highly activated pyrimidines.[6][8]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.

  • Procedure: Spot the reaction mixture alongside your starting materials on a TLC plate. Elute with an appropriate solvent system (e.g., one that gives your starting material an Rf of ~0.5-0.6). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more quantitative analysis and to confirm the mass of the product, LC-MS is an excellent tool.

Experimental Protocol: Synthesis of 2-Morpholino-4,6-dichloropyrimidine

This protocol provides a general procedure that can be adapted for various substituted pyrimidines.

Materials:

  • 2,4,6-trichloropyrimidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Add morpholine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting pyrimidine.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-morpholino-4,6-dichloropyrimidine.

experimental_workflow start Dissolve 2,4,6-trichloropyrimidine and K2CO3 in DMF add_morpholine Add morpholine dropwise start->add_morpholine react Stir at room temperature (4-6h) Monitor by TLC add_morpholine->react workup Aqueous workup: Pour into water, extract with ethyl acetate react->workup wash_dry Wash with brine Dry over Na2SO4 workup->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure 2-morpholino-4,6-dichloropyrimidine purify->product

Caption: A typical experimental workflow for 2-morpholino pyrimidine synthesis.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. [Link]

  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, U.K., 2012. [Link]

  • Cravotto, G.; Beggiato, M.; Penoni, A.; Palmisano, G.; Tollari, S.; Levart, Z.; et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem2010 , 3 (8), 933–938. [Link]

  • Ataollahi, E.; Emami, L.; Al-Dies, A. M.; Zare, F.; Poustforoosh, A.; Emami, M.; et al. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Sci. Rep.2023 , 13 (1), 12345. [Link]

  • Kumar, A.; Sharma, S.; Kumar, D.; Singh, N.; Singh, S. K. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Med. Chem.2023 , 14 (6), 1162–1174. [Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley: Hoboken, NJ, 2019. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Curr. Med. Chem.2021 , 28 (1), 1-2. [Link]

Sources

Technical Support Center: Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during the synthesis of pyrimidine-based scaffolds. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of why these side reactions occur and how to control them, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding side product formation in pyrimidine synthesis.

Q1: I'm getting a complex mixture of products in my Biginelli reaction instead of my target dihydropyrimidinone (DHPM). What are the most likely culprits?

A: A complex product mixture in a Biginelli reaction typically points to competing side reactions that outpace the main cyclocondensation pathway. The most common side products are the Knoevenagel condensation product (from the aldehyde and β-ketoester) and various Aldol condensation products (from self-condensation of the aldehyde or β-ketoester)[1]. The formation of these byproducts is highly dependent on reaction conditions such as catalyst choice, temperature, and reaction time. For instance, strong acidic conditions or high temperatures can favor these alternative pathways over the desired three-component reaction[1][2].

Q2: My Pinner synthesis is giving me a low yield of the desired pyrimidine, and I'm isolating a significant amount of what appears to be a triazine derivative. What is happening?

A: The Pinner synthesis relies on the condensation of an amidine with a β-dicarbonyl compound[3]. A primary competing pathway is the self-condensation of the amidine, especially under basic conditions, which leads to the formation of highly stable 1,3,5-triazine rings[1]. This side reaction consumes your amidine starting material, directly reducing the yield of the target pyrimidine. Strict control over stoichiometry and pH is critical to suppress this pathway.

Q3: Why are my pyrimidine derivatives so difficult to purify, especially when they are highly polar?

A: The purification challenges for polar pyrimidine derivatives stem from their inherent chemical nature. The presence of multiple nitrogen atoms and often other heteroatoms (like oxygen or sulfur) creates numerous hydrogen bond donors and acceptors. This high polarity leads to high solubility in polar solvents like water or methanol, making extraction and crystallization difficult[4]. In chromatography, these compounds can exhibit poor retention on standard reverse-phase columns (like C18) and show significant peak tailing due to strong interactions with residual silanols on the silica surface[4]. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable for these molecules[4].

Q4: Can the nitrile group in my starting material hydrolyze under my reaction conditions?

A: Yes, hydrolysis of nitriles to primary amides or further to carboxylic acids is a common and often overlooked side reaction, particularly in syntheses that use acid or base catalysis and are not run under strictly anhydrous conditions[5][6]. The hydrolysis of a nitrile to an amide can sometimes be arrested, but the amide itself is often more susceptible to further hydrolysis than the starting nitrile, leading to the formation of the carboxylic acid as the final byproduct[7]. This can be problematic in reactions like the Pinner synthesis where a nitrile is a precursor to the required amidine.

Part 2: Troubleshooting Guide: The Biginelli Reaction

The Biginelli reaction is a cornerstone of DHPM synthesis, but its one-pot nature can lead to several side products.[8] This section provides a detailed troubleshooting guide.

Q5: My main impurity has been identified as the Knoevenagel product. How do I prevent its formation?

A: The Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound is a classic side reaction. It competes directly with the formation of the acyl iminium ion intermediate necessary for the main Biginelli pathway.

Causality: This side reaction is favored when the rate of condensation between the aldehyde and the active methylene compound is faster than the rate of reaction between the aldehyde and urea. This can be influenced by the catalyst and the electrophilicity of the aldehyde.

Troubleshooting Steps:

  • Catalyst Choice: Switch from a strong Brønsted acid (which can aggressively catalyze the Knoevenagel reaction) to a milder Lewis acid like Yb(OTf)₃ or InCl₃[2]. Lewis acids are believed to preferentially activate the aldehyde towards nucleophilic attack by urea, favoring the correct pathway.

  • Staged Addition: Instead of a one-pot approach, try a two-step sequence. First, pre-mix the aldehyde and urea with the acid catalyst for a short period (15-30 minutes) to encourage the formation of the N-acyliminium ion intermediate before adding the β-ketoester[2][8].

  • Temperature Control: Lower the reaction temperature. Knoevenagel condensations often have a higher activation energy than the initial aldehyde-urea addition. Running the reaction at a lower temperature can kinetically favor the desired pathway.

Diagram: Biginelli Reaction Mechanism & Side Product Pathways

This diagram illustrates the desired reaction pathway leading to the dihydropyrimidinone (DHPM) product versus the competing Knoevenagel and Aldol side reactions.

Biginelli_Mechanism cluster_main Desired Biginelli Pathway cluster_side Side Product Pathways A Aldehyde + Urea B N-Acyliminium Ion (Intermediate) A->B Acid Catalyst C Open-Chain Adduct B->C + β-Ketoester Enol D DHPM Product C->D Cyclization & Dehydration E Aldehyde + β-Ketoester F Knoevenagel Product E->F Condensation G Aldehyde + Aldehyde H Aldol Product G->H Self-Condensation Start Reactants: Aldehyde, Urea, β-Ketoester Start->A Start->E Start->G

Caption: Biginelli reaction pathways and common side reactions.

Q6: I'm using an aliphatic aldehyde and getting a sticky mess, likely from Aldol self-condensation. What can I do?

A: Aliphatic aldehydes that possess α-hydrogens are highly prone to self-condensation under both acidic and basic conditions, leading to polymeric or oligomeric side products.

Causality: The enol or enolate form of the aldehyde acts as a nucleophile, attacking another molecule of the protonated aldehyde. This process can repeat, leading to complex mixtures that are difficult to purify.

Troubleshooting Steps:

  • Optimize Catalyst: Use a catalyst system known to be mild and effective for aliphatic aldehydes. Some literature suggests that ionic liquids or specific Lewis acids can provide a more controlled reaction environment[2].

  • Control Stoichiometry: Use a slight excess of the aldehyde to ensure that the urea and β-ketoester are consumed, but avoid a large excess which would favor self-condensation.

  • Solvent-Free Conditions: Paradoxically, running the reaction under solvent-free conditions (e.g., microwave-assisted synthesis) can sometimes increase yields by promoting the desired trimolecular reaction over bimolecular side reactions[2]. The high concentration of all three components favors the Biginelli pathway.

Table 1: Effect of pH and Catalyst on DHPM Synthesis Yield

This table summarizes how reaction conditions can be tuned to favor the desired product.

Catalyst SystemTypical pH RangeKey AdvantagePotential Side Product FavoredReference
Strong Brønsted Acid (e.g., HCl)< 2Fast reaction ratesKnoevenagel, Aldol Condensation[9]
Lewis Acid (e.g., Yb(OTf)₃)3 - 5High yields, reusable catalystLess prone to side reactions[2]
Ionic Liquid (e.g., [bmim]HSO₄)4 - 5Green chemistry, good yieldsDependent on specific substrates
No Catalyst (Thermal)NeutralAvoids acid-catalyzed degradationVery slow, incomplete reaction

Data synthesized from multiple sources to illustrate trends.[2][9]

Part 3: Troubleshooting Guide: Pinner Synthesis & Related Cyclizations

The Pinner synthesis is a robust method for creating pyrimidines from amidines and 1,3-dicarbonyls, but it requires careful control to prevent side reactions.[3]

Q7: My Pinner reaction is not working. The starting materials are consumed, but I'm not getting the pyrimidine. What are the likely side reactions?

A: In the Pinner synthesis, failure to form the pyrimidine ring despite consumption of starting materials often points to two issues: hydrolysis of intermediates or self-condensation of the amidine.

Causality & Troubleshooting:

  • Hydrolysis: The Pinner reaction often uses an acid catalyst (like HCl gas) to form an imino ester or activate the reactants[10]. If trace amounts of water are present, the amidine can hydrolyze back to the corresponding amide and ammonia. The β-dicarbonyl compound can also undergo hydrolysis.

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents, flame-dried glassware, and an inert atmosphere (e.g., Nitrogen or Argon).

  • Amidine Self-Condensation: As mentioned in the FAQs, amidines can react with themselves to form triazines[1].

    • Solution: This is often favored at higher temperatures and in the absence of the dicarbonyl electrophile. Consider adding the amidine slowly to the reaction mixture containing the β-dicarbonyl compound and catalyst. Running the reaction at the lowest effective temperature can also help.

Diagram: Pinner Synthesis Troubleshooting Workflow

This diagram provides a logical sequence of steps to diagnose and solve common issues in the Pinner pyrimidine synthesis.

Pinner_Troubleshooting Start Low Yield in Pinner Synthesis Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Temp Is temperature too high? Check_Anhydrous->Check_Temp Yes Sol_Anhydrous Action: Use flame-dried glassware, freshly distilled solvents, inert atm. Check_Anhydrous->Sol_Anhydrous No Check_pH Is pH/catalyst optimal? Check_Temp->Check_pH No Sol_Temp Action: Lower reaction temperature. Consider slow addition of amidine. Check_Temp->Sol_Temp Yes Sol_pH Action: Titrate catalyst. Switch between acid/base catalysis. Check_pH->Sol_pH No Result Improved Yield Check_pH->Result Yes Sol_Anhydrous->Check_Temp Sol_Temp->Check_pH Sol_pH->Result

Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.

Q8: I am attempting a one-pot synthesis from a nitrile and an amide, but the reaction is failing. What is the mechanistic barrier?

A: Direct condensation of nitriles and amides to form a pyrimidine ring is a challenging transformation that requires specific activation[11][12].

Causality: Both nitriles and amides are relatively poor electrophiles and nucleophiles. The reaction requires a powerful activating agent to convert one of the components into a highly reactive intermediate. Trifluoromethanesulfonic anhydride (Tf₂O) is often used to activate the amide, making it susceptible to nucleophilic attack by the nitrile[12]. Without such activation, the reaction will not proceed.

Troubleshooting Steps:

  • Amide Activation: Ensure you are using an appropriate and potent activating agent like Tf₂O in the presence of a non-nucleophilic base (e.g., 2-chloropyridine)[12].

  • Reaction Conditions: These reactions are highly sensitive to conditions. They must be performed under strictly anhydrous and inert atmospheres at low temperatures to prevent decomposition of the activated intermediates.

  • Alternative Route: If the direct condensation fails, consider a more traditional multi-step route: convert the nitrile to an amidine first (via a Pinner reaction with alcohol followed by ammonolysis) and then condense the isolated amidine with a suitable partner[10].

Part 4: Advanced Topics & Experimental Protocols

Q9: My Biginelli reaction worked, but now I'm seeing evidence of N-acylation on my DHPM product. How can I avoid this and is it always a problem?

A: N-acylation (typically at the N-3 position) of the dihydropyrimidinone ring is a common subsequent reaction, especially if acylating agents are present or generated in situ.[13] For example, if acetic acid is used as a solvent or catalyst at high temperatures, acetylation can occur.

Causality: The N-H bonds on the DHPM ring are nucleophilic. The N-3 position is generally more sterically accessible and electronically favored for acylation[13][14]. While sometimes an undesired side product, N-3 acylation has also been intentionally used to create derivatives with modified biological activity, such as improved calcium channel blocking ability[13].

Mitigation & Control:

  • Avoid Acylating Agents: If acylation is undesirable, avoid using carboxylic acids as solvents (e.g., acetic acid). Use non-acylating acid catalysts like HCl or Lewis acids.

  • Temperature Control: Keep the reaction temperature as low as possible to prevent this secondary reaction.

  • Purification: If a small amount of N-acyl product forms, it can often be separated from the primary DHPM product by column chromatography or recrystallization[15].

Experimental Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a general framework for synthesizing a dihydropyrimidinone while minimizing side product formation.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (10 mmol), urea (15 mmol, 1.5 eq), and the solvent (e.g., ethanol or acetonitrile, 30 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.5 mmol, 5 mol%) to the stirring mixture.

  • Intermediate Formation (Optional but Recommended): Stir the mixture at room temperature for 20 minutes to facilitate the formation of the N-acyliminium intermediate.

  • Reactant Addition: Add the β-ketoester (11 mmol, 1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 7:3 Hexane:Ethyl Acetate)[15]. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. A solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid precipitate and wash it with a small amount of cold ethanol to remove unreacted starting materials[15]. If necessary, the crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.

Experimental Protocol 2: Analytical Method for Side-Product Identification

Thin Layer Chromatography (TLC) Monitoring:

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A good starting point for many DHPMs is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Spotting: On the baseline, spot the crude reaction mixture, and co-spot with pure starting materials (aldehyde, β-ketoester).

  • Visualization: Visualize the developed plate under UV light (254 nm). The aromatic DHPM product and Knoevenagel byproduct should be clearly visible. Staining with potassium permanganate can help visualize non-UV active spots like Aldol products.

  • Interpretation:

    • Desired Product (DHPM): Typically has an Rf value between 0.3-0.5.

    • Knoevenagel Product: Often less polar than the DHPM, with a higher Rf value.

    • Unreacted Aldehyde/Ketoester: Compare with pure starting material spots.

Part 5: References
  • Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Z. Stoykova, et al. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]

  • SlidePlayer. (n.d.). BIGINELLI REACTION. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]

  • S. Kumar, et al. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC - NIH. [Link]

  • S. J. Mohammed, et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • ResearchGate. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. [Link]

  • ResearchGate. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

  • Preprints.org. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • ResearchGate. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. [Link]

  • ResearchGate. (2010). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. [Link]

  • M. A. Tzani, et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Recent Progress in the Chemistry of Dihydropyrimidinones. [Link]

  • Research Square. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • SlideShare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Professor Dave Explains. (2021). Biginelli Reaction. YouTube. [Link]

  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • A. El-Mekabaty, et al. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. [Link]

  • M. Movassaghi, et al. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). [Link]

  • G. Dayan, et al. (2021). Biginelli dihydropyrimidines and their acetylated derivatives as L‐/T‐type calcium channel blockers: Synthesis, enantioseparation, and molecular modeling studies. PubMed Central. [Link]

  • DR. Raghu Prasad. (2023). Pinner Pyrimidine Synthesis. YouTube. [Link]

  • Chemical Methodologies. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Morpholino Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar morpholino pyrimidine compounds. As a Senior Application Scientist, I understand that the journey from synthesis to a highly pure compound is often fraught with obstacles, particularly when dealing with molecules exhibiting high polarity. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying principles to empower you to make informed decisions in your purification workflows.

The inherent characteristics of polar morpholino pyrimidine compounds—multiple hydrogen bond donors and acceptors, potential for ionization, and high solubility in polar solvents—are the very reasons they are promising therapeutic agents and also the source of purification complexities.[1] This guide will provide in-depth troubleshooting for common issues and present robust methodologies to achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the purification of polar morpholino pyrimidine compounds.

Q1: What are the primary hurdles in purifying polar morpholino pyrimidine derivatives?

A1: The principal difficulties arise from their high polarity. This can manifest as:

  • Poor retention in reversed-phase chromatography (RPC): The polar nature of these compounds leads to weak interactions with nonpolar stationary phases, causing them to elute quickly, often with the solvent front.[1][2]

  • Peak tailing in High-Performance Liquid Chromatography (HPLC): This is a frequent issue, especially with basic morpholino and pyrimidine nitrogens, which can interact with residual acidic silanol groups on silica-based columns.[1][2]

  • Difficulties in crystallization: High solubility in common polar solvents can make it challenging to achieve the supersaturation needed for crystal formation.[1]

  • Co-elution with polar impurities: Structurally similar impurities with comparable polarity can be difficult to resolve.

Q2: Which chromatographic techniques are most effective for these compounds?

A2: The choice of technique is critical and depends on the specific properties of your morpholino pyrimidine derivative.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to method for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes.[1][3][4][5]

  • Ion-Exchange Chromatography (IEC): If your compound is ionizable, IEC can be a powerful tool, separating molecules based on their net charge.[1][6][7][8]

  • Mixed-Mode Chromatography: This approach leverages multiple separation mechanisms, such as a combination of reversed-phase and ion-exchange, to enhance the separation of complex mixtures.[1]

  • Reversed-Phase Chromatography (RPC) with modifications: While challenging, RPC can be adapted by using columns with polar-embedded or polar-endcapped stationary phases or by employing ion-pairing agents in the mobile phase.[1][2]

Q3: My compound shows significant peak tailing on a HILIC column. What are the likely causes and how can I fix it?

A3: Peak tailing for basic compounds like morpholino pyrimidines in HILIC is a common problem, often due to unwanted secondary interactions with the stationary phase.[2]

  • Cause 1: Secondary Ionic Interactions: The basic nitrogen atoms in the morpholino and pyrimidine rings can interact with acidic silanol groups on the silica-based stationary phase.[2]

    • Solution: Increase the buffer concentration in your mobile phase (e.g., ammonium formate) to help mask these silanol groups. Adjusting the mobile phase pH to be slightly acidic can also protonate the silanol groups and the analyte, leading to more consistent interactions.[2]

  • Cause 2: Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly more polar (stronger) than your mobile phase can lead to peak distortion.[2]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent.[2]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase.[2]

    • Solution: Reduce the injection volume or the concentration of your sample.

Q4: I'm struggling with crystallization of my highly soluble morpholino pyrimidine compound. What can I do?

A4: Crystallization is highly dependent on achieving supersaturation.

  • Inappropriate Solvent System: Your compound may be too soluble in the chosen solvent.[1]

    • Solution: Try a different solvent or a co-solvent system. Dissolve your compound in a "good" solvent (where it is highly soluble) and then slowly add a "poor" anti-solvent (where it is sparingly soluble) until you observe turbidity. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[1][2]

  • Solution Not Supersaturated: You may have used too much solvent.[1]

    • Solution: Carefully evaporate some of the solvent to increase the concentration of your compound.[1]

Troubleshooting Guides

This section provides a systematic approach to resolving common purification issues.

Table 1: Troubleshooting Poor Peak Shape in HILIC
Issue Potential Cause Recommended Solution Scientific Rationale
Peak Tailing Secondary ionic interactions with silanol groups.[2]Increase buffer concentration (e.g., 10-20 mM ammonium formate).[2] Adjust mobile phase pH to be slightly acidic.[2]Higher buffer concentration masks the acidic silanol sites on the stationary phase.[2] A lower pH protonates both the basic analyte and the silanol groups, leading to more uniform interactions.[2]
Strong sample solvent effects.[2]Dissolve the sample in the initial mobile phase.[2]Injecting in a solvent stronger than the mobile phase causes the sample band to spread before it reaches the column, resulting in a distorted peak.[2]
Column overload.[2]Reduce sample concentration or injection volume.[2]Exceeding the column's capacity leads to a non-linear relationship between the concentration of the analyte on the stationary and mobile phases, causing peak asymmetry.[2]
Peak Fronting Column overload.[2]Reduce sample concentration or injection volume.[2]Similar to tailing, overloading can also lead to fronting, where the peak's leading edge is less steep than the trailing edge.[2]
Sample solvent stronger than the mobile phase.[2]Dissolve the sample in the initial mobile phase or a weaker solvent.[2]A strong injection solvent can cause the analyte to travel too quickly at the beginning of the column, leading to a fronting peak.[2]
Split Peaks Partially blocked column frit or column void.[1]Reverse and flush the column (follow manufacturer's guidelines). If the problem persists, replace the column.[1]A blockage or void creates two different flow paths for the analyte, resulting in two separate peaks or a split peak.[1]
Co-eluting impurity.[1]Optimize the separation method (e.g., change the gradient, mobile phase composition, or stationary phase) to resolve the impurity.[1]A closely eluting impurity can appear as a shoulder or a split peak.
Table 2: Troubleshooting Crystallization Failures
Issue Potential Cause Recommended Solution Scientific Rationale
Compound Fails to Crystallize Solution is not supersaturated (too much solvent).[1]Evaporate some of the solvent.[1]Crystallization requires the concentration of the solute to exceed its solubility limit at a given temperature.
Compound is too soluble in the chosen solvent.[1]Try a different solvent or a co-solvent system (add an anti-solvent).[1][2]An ideal crystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures, allowing for recovery upon cooling.
Oiling Out The compound's melting point is lower than the boiling point of the solvent.Use a lower boiling point solvent.If the compound melts before it crystallizes, it will separate as an oil.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.Rapid cooling can lead to a highly supersaturated solution that favors the formation of an amorphous oil over an ordered crystal lattice.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.[1]Add a small amount of activated charcoal to the hot solution before filtration.[1]Activated charcoal has a high surface area and can adsorb colored impurities.[1]
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent.[1]Cool the solution in an ice bath to further decrease solubility.[1]The solubility of most compounds decreases with temperature.
Crystals are too fine and pass through the filter paper.[1]Use a finer porosity filter paper or a different filtration technique.[1]Ensuring the filter medium can retain the smallest crystals is crucial for maximizing yield.

Experimental Protocols

Below are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: HILIC Purification of a Polar Morpholino Pyrimidine Compound

This protocol provides a general starting point for developing a HILIC method.

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1] Amide phases are often a good first choice for their robustness and broad selectivity.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10-20 mM solution of ammonium formate or ammonium acetate in water. Adjust the pH to a slightly acidic value (e.g., 3.5-5.5) with formic acid or acetic acid.[1][2]

    • Mobile Phase B (Organic): Use high-purity acetonitrile.

  • Sample Preparation: Dissolve the crude morpholino pyrimidine derivative in the initial mobile phase conditions (e.g., 95% acetonitrile, 5% aqueous buffer). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 acetonitrile:aqueous). Filter the sample through a 0.22 µm filter.[1][2]

  • Chromatographic Conditions:

    • Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]

    • Injection: Inject the prepared sample.

    • Gradient Elution: Start with a high percentage of the organic mobile phase (e.g., 95% B) and run a gradient to increase the percentage of the aqueous component (e.g., to 50% B) over 15-20 minutes to elute the compound.[1]

    • Detection: Monitor the elution using a UV detector at an appropriate wavelength for your compound.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the peak of interest. Analyze the purity of the collected fractions by analytical HPLC.[1]

Protocol 2: Recrystallization of a Polar Morpholino Pyrimidine Compound

This protocol outlines a standard procedure for purification by recrystallization.

  • Solvent Selection: Choose an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In a flask, add the crude compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]

Visualization of Workflows

Diagrams can help clarify complex processes and decision-making pathways.

Diagram 1: HILIC Troubleshooting Workflow

HILIC_Troubleshooting start Poor Peak Shape in HILIC is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No increase_buffer Increase buffer concentration Adjust mobile phase pH is_tailing->increase_buffer Yes is_split Is the peak split? is_fronting->is_split No reduce_load Reduce sample concentration or injection volume is_fronting->reduce_load Yes flush_column Reverse and flush column Replace if necessary is_split->flush_column Yes (Physical Issue) optimize_method Optimize separation method is_split->optimize_method Yes (Chemical Issue) check_solvent Dissolve sample in initial mobile phase increase_buffer->check_solvent check_solvent->reduce_load end Improved Peak Shape reduce_load->end flush_column->end optimize_method->end

Caption: A decision-making workflow for troubleshooting common peak shape issues in HILIC.

Diagram 2: General Purification Strategy for Polar Morpholino Pyrimidines

Purification_Strategy start Crude Polar Morpholino Pyrimidine Compound is_ionizable Is the compound ionizable? start->is_ionizable iec Ion-Exchange Chromatography (IEC) is_ionizable->iec Yes hilic Hydrophilic Interaction Chromatography (HILIC) is_ionizable->hilic No is_crystalline Is the compound crystalline? crystallization Recrystallization is_crystalline->crystallization Yes end Pure Compound is_crystalline->end No (Final product is an oil) iec->is_crystalline mixed_mode Mixed-Mode Chromatography iec->mixed_mode hilic->is_crystalline hilic->mixed_mode crystallization->end

Caption: A general strategy for selecting a primary purification technique for polar morpholino pyrimidine compounds.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011, August 31).
  • Ion chromatography - Wikipedia.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009, March 2).
  • Hydrophilic Interaction (HILIC) Columns - Biocompare.
  • Hydrophilic interaction chromatography - Wikipedia.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - IO.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24).
  • Ion Exchange Chromatography Animation - YouTube. (2020, February 8).
  • Ion Exchange Chromatography (IEX) HPLC Column - Phenomenex.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Morpholino Pyrimidine/Pyrimidino‐Oxazines: An Integrated Study as DGAT1 Inhibitors Through QSAR, Molecular Docking, ADMET, and Computational Simulation | Request PDF - ResearchGate.
  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC - NIH.
  • Technical Support Center: Purification of Polar Aminopyrimidine Compounds - Benchchem.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now.
  • BA Method Development: Polar Compounds - BioPharma Services.
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7).
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery.
  • How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? | ResearchGate. (2016, January 7).
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC - PubMed Central. (2023, June 27).
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018, April 25).
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. (2025, August 8).
  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PubMed Central. (2025, February 28).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH.
  • C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity - Organic & Biomolecular Chemistry (RSC Publishing).
  • Morpholino Pyrimidine/Pyrimidino-Oxazines: An Integrated Study as DGAT1 Inhibitors Through QSAR, Molecular Docking, ADMET, and Computational Simulation - Publications Repository (PURE). (2025, October 1).
  • US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents.
  • Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation - PubMed. (2009, February 26).
  • WO2020228807A1 - Salts of a class of pyrimidine compounds, polymorphs, and pharmaceutical compositions thereof, preapration methods therefor and uses thereof - Google Patents.
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem.
  • Addressing challenges in the purification of polar thiourea derivatives - Benchchem.
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed.
  • US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents.

Sources

Improving solubility of (2-Morpholinopyrimidin-5-yl)methylamine for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Improving the Solubility of (2-Morpholinopyrimidin-5-yl)methylamine for In Vitro Assays Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Solubility Challenges in Drug Discovery

This compound and its analogs are heterocyclic compounds of significant interest in drug discovery. A common yet critical hurdle encountered during the in vitro evaluation of such molecules is poor aqueous solubility. This guide, prepared by our team of application scientists, provides a systematic approach to understanding and overcoming these solubility challenges. We will delve into the chemical principles governing the solubility of this specific scaffold and offer a series of practical, step-by-step troubleshooting protocols to ensure reliable and reproducible assay results.

Section 1: Understanding the Molecule's Physicochemical Properties

To effectively enhance the solubility of this compound, it is essential to first understand its structural features. The molecule comprises a pyrimidine core, a morpholine ring, and a methylamine substituent. The nitrogen atoms within these moieties are basic and can be protonated.

Key Physicochemical Drivers of Solubility:

  • Basicity and pKa: The amine groups (methylamine, morpholine, and pyrimidine nitrogens) are basic and can accept protons. The solubility of such basic compounds is highly dependent on pH.[1] At a pH below the pKa of these functional groups, the molecule becomes protonated, acquiring a positive charge that significantly enhances its interaction with polar water molecules and thereby increases its aqueous solubility.[2] Conversely, at a pH above the pKa, the molecule remains in its less soluble, neutral free-base form.

  • Lipophilicity: While the amine and morpholine groups add some polarity, the overall heterocyclic structure can contribute to lipophilicity, which favors dissolution in organic solvents over aqueous media. Compounds with low aqueous solubility often have a more lipophilic character.[3]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when working with this compound and similar compounds.

Q1: I dissolved my compound in 100% DMSO for a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

A: This is a classic case of a compound "crashing out" of solution. While DMSO is an excellent solvent for many nonpolar compounds, its solubilizing power is drastically reduced upon dilution into an aqueous buffer.[4] The compound, now exposed to a predominantly aqueous environment, exceeds its solubility limit and precipitates.

Immediate Actions:

  • Visual Confirmation: Always visually inspect your diluted solutions for any signs of precipitation (cloudiness, crystals, or film).

  • Re-evaluate Concentration: The simplest first step is to lower the final working concentration of the compound in your assay.[5]

  • Modify the Dilution Method: Instead of a large, single-step dilution, try a serial dilution approach, which can sometimes mitigate immediate precipitation.

Q2: What is the most reliable first step to systematically improve the aqueous solubility of this compound?

A: Given the presence of multiple basic nitrogen atoms, the most effective and assay-compatible first approach is pH modification .[6] By preparing the stock solution in a slightly acidic vehicle, you can protonate the amine groups, forming a salt that is significantly more water-soluble.

Q3: How do I correctly perform a pH-based solubility enhancement?

A: The goal is to create a stock solution where the compound is in its protonated, salt form. This can be achieved by using a dilute acid.

Protocol 1: Preparation of an Acidified Aqueous Stock Solution
  • Initial Weighing: Accurately weigh the required amount of this compound.[7]

  • Initial Dissolution: Add a small volume of 100% DMSO or ethanol to initially wet and dissolve the compound (e.g., 20-50 µL for 1-5 mg of compound).

  • Acidification: Add an equimolar amount of a dilute acid, such as 0.1 N HCl. For example, if you have 10 µmol of your compound, add 100 µL of 0.1 N HCl. This provides a 1:1 molar ratio of compound to acid.

  • Vortex and Inspect: Vortex the solution thoroughly to ensure complete salt formation. The solution should become clear.

  • Final Dilution: Bring the solution to the final desired stock concentration (e.g., 10 mM) using sterile, nuclease-free water or a suitable buffer (like PBS at pH ~7.2-7.4).

  • Verification: Before use, perform a test dilution of this new stock solution into your final assay buffer to confirm that no precipitation occurs at the highest working concentration.

Self-Validation Check: Always include a "vehicle control" in your experiments that contains the same final concentration of DMSO and acid used for your compound stock to ensure the vehicle itself does not affect the assay outcome.[8]

Q4: What are co-solvents, and how can they help? Are there risks?

A: Co-solvents are water-miscible organic solvents that can be included in the final assay medium at low percentages to help keep hydrophobic compounds in solution.[9]

Co-SolventTypical Final Assay ConcentrationPotential Risks & Considerations
DMSO 0.1% - 1.0%Can be cytotoxic or affect cell function at concentrations >1%.[4][10]
Ethanol 0.1% - 1.0%Can exhibit cytotoxicity and affect enzyme activity.[11]
PEG 400 1% - 5%Generally well-tolerated but can increase viscosity.[12]
Methanol 0.1% - 1.0%Can be a potent inhibitor of certain enzymes like aldehyde oxidase.[12]

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to remain dissolved.[9] However, this same mechanism can interfere with biological systems, for example, by altering protein conformations or disrupting cell membranes.[4] Therefore, the concentration must be kept minimal and consistent across all experimental and control groups.

Q5: I've tried pH adjustment and co-solvents, but still see slight precipitation over the course of a long incubation. What else can I do?

A: For persistent solubility issues, especially during long-term experiments, you can explore these advanced techniques:

  • Sonication: Applying ultrasonic energy can help break down small aggregates and transiently increase solubility.[13] This is best done just before adding the compound to the assay.

  • Gentle Warming: Briefly warming the stock solution to 37°C can sometimes help dissolve the compound. However, be cautious about the thermal stability of your molecule.

  • Use of Surfactants/Detergents: In non-cell-based assays (e.g., enzymatic assays), low concentrations of non-ionic detergents like Tween® 80 or Triton™ X-100 can form micelles that encapsulate and solubilize hydrophobic compounds.[14] This is generally not suitable for cell-based assays as detergents can lyse cells.[13]

Section 3: Experimental Workflows

A systematic approach is crucial for efficiently identifying the optimal solubilization strategy. The following workflow provides a logical decision-making process.

Solubility_Workflow start Solubility Issue Identified (Precipitation in Aqueous Buffer) prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock test_dilution Test Dilution to Final Assay Concentration prep_stock->test_dilution precip_check Precipitation? test_dilution->precip_check ph_adjust Strategy 1: pH Adjustment (Protocol 1) precip_check->ph_adjust Yes success Proceed with Assay (Include Vehicle Control) precip_check->success No ph_adjust->test_dilution cosolvent Strategy 2: Add Co-solvent (e.g., PEG 400) ph_adjust->cosolvent If Still Precipitates cosolvent->test_dilution combine Combine pH Adjustment & Co-solvent cosolvent->combine If Still Precipitates combine->test_dilution reassess Re-evaluate Assay: - Lower Compound Concentration - Consider Formulation Change combine->reassess If Still Precipitates

Caption: A decision-tree workflow for troubleshooting compound solubility.

References

  • Di, L., & Kerns, E. H. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. Available at: [Link]

  • Maltseva, E. A., et al. (2021). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Kierkegaard, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Available at: [Link]

  • Li, S., et al. (2013). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH. Available at: [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Available at: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. Available at: [Link]

  • Chemistry LibreTexts. (2022). Preparing Solutions. Available at: [Link]

  • PubChem. (n.d.). 5-Morpholinopyridin-2-amine. Available at: [Link]

  • ResearchGate. (2022). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Fisher Scientific. (n.d.). (2-Morpholinopyrimidin-5-yl)methanol, 97%, Thermo Scientific™. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Available at: [Link]

  • RSC Publishing. (2015). Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 2-{[(2-Aminopyrimidin-5-Yl)methyl]amino}-4-(Morpholin-4-Yl)-5-Nitrobenzamide. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • ACS Publications. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. (2014). Study of pH-dependent drugs solubility in water. Available at: [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Available at: [Link]

  • PubMed. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Available at: [Link]

  • Chem-Impex. (n.d.). (4-Benzyl-morpholin-2-ylmethyl)methylamine. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • YouTube. (2017). Ph and Solubility of Drugs. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to pyrimidine-based kinase inhibitors in cell lines. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and obtain reliable, reproducible results.

Introduction to Pyrimidine-Based Kinase Inhibitors and Resistance

Pyrimidine-based kinase inhibitors are a significant class of targeted therapies used in cancer research and treatment. Their scaffold mimics the adenine ring of ATP, allowing them to competitively bind to the ATP-binding pocket of various kinases, thereby disrupting signaling pathways that drive cell proliferation and survival.[1][2] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Despite their initial efficacy, the development of resistance is a major clinical and experimental challenge.[5] This guide will address the common mechanisms of resistance and provide actionable strategies to overcome them in your cell line models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to pyrimidine-based kinase inhibitors?

A1: Acquired resistance to pyrimidine-based kinase inhibitors in cell lines typically arises from several key mechanisms:

  • On-Target Secondary Mutations: The most common mechanism is the development of secondary mutations in the kinase domain of the target protein.[6][7] A classic example is the T790M "gatekeeper" mutation in EGFR, which can arise in response to first-generation EGFR inhibitors like gefitinib and erlotinib.[8][9] This mutation increases the kinase's affinity for ATP, reducing the inhibitor's competitive binding advantage.[10][11]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited kinase, a phenomenon known as "bypass tracking".[5][12] For instance, amplification or activation of MET or HER2 receptor tyrosine kinases can sustain downstream signaling through pathways like PI3K/AKT, even when EGFR is effectively inhibited.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[13][14][15] Many tyrosine kinase inhibitors are substrates for these transporters.[16][17]

  • Histological Transformation: In some cases, the cell lineage can change, leading to a phenotype that is no longer dependent on the original oncogenic driver. For example, a non-small cell lung cancer (NSCLC) cell line might acquire characteristics of a small cell lung cancer line.[5]

Q2: I've generated a resistant cell line, but the IC50 value is only marginally higher than the parental line. What could be the issue?

A2: This is a common challenge. Here are a few potential causes and solutions:

  • Insufficient Drug Exposure: The concentration or duration of drug treatment may not have been sufficient to select for a truly resistant population.

    • Solution: Employ a dose-escalation strategy over a prolonged period (weeks to months). Start with a concentration around the IC20 and gradually increase it as the cells adapt.[18]

  • Heterogeneous Population: The "resistant" population may be a mix of sensitive and resistant cells.

    • Solution: Perform single-cell cloning to isolate and expand truly resistant colonies.

  • Reversion of Resistance: If the selective pressure (the inhibitor) is removed for an extended period, the resistant phenotype may revert.

    • Solution: Always maintain your resistant cell line in a medium containing a maintenance concentration of the inhibitor. It is also good practice to cryopreserve stocks of the resistant line at various passages.[18]

Q3: My kinase inhibitor is potent in biochemical assays but shows poor activity in my cell-based assays. Why?

A3: This discrepancy often points to cell-specific factors:

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.

  • High Protein Binding: The inhibitor may be binding to plasma proteins in the cell culture medium, reducing its free concentration.

  • Drug Efflux: As mentioned in Q1, ABC transporters might be actively removing the inhibitor.[15]

  • Inhibitor Metabolism: The cell line may rapidly metabolize and inactivate the compound.

  • Target Not Expressed or Active: The target kinase may not be expressed at sufficient levels or be in an active (phosphorylated) state in your chosen cell line.[19]

    • Solution: Before extensive cell-based assays, perform a Western blot to confirm the expression and phosphorylation status of your target kinase in the cell line of interest.[19]

Troubleshooting Guides

Problem 1: Difficulty Generating a Stably Resistant Cell Line
Possible Cause Recommended Solution
Toxicity at Initial Dosing Start with a lower, sub-lethal concentration of the inhibitor (e.g., IC20-IC30) and allow the cells to recover before gradually increasing the dose.
Slow Growth of Resistant Cells Be patient. The selection process can take several months. Ensure optimal cell culture conditions and consider using a richer medium if necessary.
Loss of Resistant Phenotype Always maintain a low concentration of the inhibitor in the culture medium to apply continuous selective pressure. Cryopreserve cells at early, intermediate, and late passages.[18]
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Possible Cause Recommended Solution
Cell Seeding Density Variation Optimize and maintain a consistent cell seeding density for all experiments. Create a standard operating procedure (SOP) for your lab.
Inhibitor Degradation Prepare fresh stock solutions of the inhibitor regularly and store them appropriately (e.g., protected from light, at the correct temperature). Avoid repeated freeze-thaw cycles.[19]
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill them with sterile PBS or medium instead.
Solvent (e.g., DMSO) Toxicity Always include a vehicle control (cells treated with the same concentration of the solvent as the highest inhibitor concentration). Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[19]
Problem 3: Western Blot Fails to Show Expected Changes in Downstream Signaling
Possible Cause Recommended Solution
Suboptimal Time Point Perform a time-course experiment to determine the optimal duration of inhibitor treatment to observe changes in protein phosphorylation. Effects can be rapid (minutes) or delayed (hours).[19]
Poor Antibody Quality Validate your primary antibodies using positive and negative controls (e.g., cell lines with known high and low expression of the target, or cells treated with a known activator/inhibitor).[19]
Compensatory Signaling The cells may be activating bypass pathways. Probe for the activation of other relevant kinases (e.g., p-MET, p-HER2, p-AKT) to investigate this possibility.
Protein Lysate Degradation Prepare lysates on ice and use protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

Experimental Protocols & Workflows

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol outlines a general method for developing a cell line with acquired resistance to a pyrimidine-based kinase inhibitor through continuous, dose-escalating exposure.[20]

  • Initial Characterization: Determine the IC50 of the parental cell line for your kinase inhibitor using a standard cell viability assay.

  • Initial Exposure: Culture the parental cells in their standard medium supplemented with the kinase inhibitor at a concentration equal to the IC20-IC30 value.

  • Monitoring and Dose Escalation: Monitor the cells for signs of recovery and proliferation. Once the cells are growing steadily, double the concentration of the inhibitor. Repeat this stepwise dose escalation as the cells adapt.

  • Maintenance: Once the cells can tolerate a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50), maintain them in a medium containing this constant concentration to ensure the stability of the resistant phenotype.[20]

  • Characterization: Periodically confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line. Analyze potential resistance mechanisms via Western blotting, sequencing, or other relevant assays.

Diagram: Workflow for Generating and Characterizing Resistant Cell Lines

G cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Characterization start Parental Cell Line ic50 Determine IC50 start->ic50 treat_low Treat with Low Dose (IC20) ic50->treat_low monitor Monitor & Recover treat_low->monitor escalate Gradually Escalate Dose monitor->escalate Cells Proliferating escalate->monitor maintain Maintain at High Dose escalate->maintain Resistance Achieved ic50_res Confirm IC50 Shift maintain->ic50_res wb Western Blot (Signaling) ic50_res->wb seq Sequencing (Mutations) wb->seq abc ABC Transporter Expression seq->abc cryo Cryopreserve Stocks abc->cryo

Caption: Workflow for developing and validating kinase inhibitor-resistant cell lines.

Protocol 2: Assessing Synergy with Combination Therapy

To overcome resistance, combining the pyrimidine-based inhibitor with another agent is a common strategy.[18][21] The Chou-Talalay method is a widely used approach to quantify synergy.

  • Single-Agent Dose-Response: Determine the IC50 values for each drug individually in the resistant cell line.

  • Combination Treatment: Treat the cells with a matrix of concentrations of both drugs. A common approach is to use a constant ratio of the two drugs (based on their IC50s) at various dilutions.

  • Measure Viability: After the desired incubation period, measure cell viability for all single-agent and combination treatments.

  • Calculate Combination Index (CI): Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Diagram: Common Resistance Mechanisms and Overcoming Strategies

G res_mech Resistance Mechanisms On-Target Mutation (e.g., T790M) Bypass Signaling (e.g., MET Amp) Drug Efflux (e.g., ABCG2) strat Overcoming Strategies Next-Gen Inhibitor (Binds to Mutant) Combination Therapy (e.g., + METi) Combination Therapy (e.g., + ABC Transporter Inhibitor) res_mech:f1->strat:f1 Targets mutated kinase res_mech:f2->strat:f2 Inhibits bypass pathway res_mech:f3->strat:f3 Blocks drug efflux inhibitor Pyrimidine-Based Kinase Inhibitor cell Resistant Cancer Cell inhibitor->cell cell->res_mech

Caption: Key resistance mechanisms and corresponding therapeutic strategies.

References

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI. Available from: [Link]

  • The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review. PubMed. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available from: [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available from: [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. Available from: [Link]

  • Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. PMC. Available from: [Link]

  • Mechanisms of Drug-Resistance in Kinases. PMC - NIH. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. Available from: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Role of the ABCG2 drug transporter in the resistance and oral bioavailability of a potent cyclin-dependent kinase/Aurora kinase inhibitor. AACR Journals. Available from: [Link]

  • Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. PMC - PubMed Central. Available from: [Link]

  • Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. PubMed. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC - NIH. Available from: [Link]

  • Mechanisms of TKI resistance. YouTube. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]

  • Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. ACS Central Science - ACS Publications. Available from: [Link]

  • Overcoming Secondary Mutations of Type II Kinase Inhibitors. PMC - PubMed Central. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]

  • Secondary mutations as mediators of resistance to targeted therapy in leukemia. PMC - PubMed Central. Available from: [Link]

  • ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. PubMed. Available from: [Link]

  • Kinase inhibitor library screening identifies synergistic drug combinations effective in sensitive and resistant melanoma cells. PubMed. Available from: [Link]

  • Chemists Discover Unexpected Synergy Between Two Cancer Drugs. SciTechDaily. Available from: [Link]

  • Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy. PMC - NIH. Available from: [Link]

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC. Available from: [Link]

  • Role of ABC transporters in cancer chemotherapy. PMC - NIH. Available from: [Link]

  • Interaction of ABC Multidrug Transporters with Anticancer Protein Kinase Inhibitors: Substrates and/or Inhibitors? Bentham Science Publisher. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. PMC - NIH. Available from: [Link]

  • Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. PMC - NIH. Available from: [Link]

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. PMC - NIH. Available from: [Link]

  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer. Available from: [Link]

Sources

Technical Support Center: (2-Morpholinopyrimidin-5-yl)methylamine Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Morpholinopyrimidin-5-yl)methylamine is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutic agents.[1][2][3] Its structural integrity in solution is paramount for the success of downstream applications, ensuring reaction reproducibility, purity of final compounds, and accurate biological screening data. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and mitigate stability issues associated with this compound in solution. We will delve into potential degradation pathways, offer troubleshooting guidance for common experimental challenges, and present validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. Like many amine-containing heterocyclic compounds, it is susceptible to degradation under harsh acidic or alkaline conditions, elevated temperatures, and prolonged exposure to UV light. The presence of oxidizing agents can also lead to degradation.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, analogous pyrimidine derivatives can undergo several types of degradation reactions:

  • Hydrolysis: The amino and morpholino groups on the pyrimidine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[4][5] This can lead to the formation of hydroxylated pyrimidine species.

  • Oxidation: The amine and morpholine moieties can be sites of oxidation, leading to the formation of N-oxides or other oxidative degradation products. This can be accelerated by the presence of dissolved oxygen or oxidizing agents.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, especially in the UV range.[6][7] Photo-induced degradation can lead to complex mixtures of byproducts.

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure maximum stability, solutions of this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C (for long-term storage)Minimizes thermal degradation and slows down potential hydrolytic reactions.
Light Amber vials or protection from lightPrevents photo-induced degradation.
Atmosphere Inert gas (e.g., argon or nitrogen) overlayReduces the risk of oxidative degradation.
pH Neutral to slightly acidic (pH 6-7)Avoids acid or base-catalyzed hydrolysis.
Q4: Which solvents are most suitable for dissolving and storing this compound?

Anhydrous, high-purity solvents are recommended. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. For aqueous buffers, ensure they are freshly prepared and degassed to remove dissolved oxygen.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound and provides a logical approach to troubleshooting.

Issue 1: Inconsistent reaction yields or unexpected byproducts.

Potential Cause: Degradation of the starting material.

Troubleshooting Workflow:

A Inconsistent Yields / Byproducts Observed B Verify Purity of Solid Compound (e.g., NMR, LC-MS) A->B C Assess Stability in Reaction Solvent B->C D Prepare Fresh Solution C->D E Run Small-Scale Test Reaction D->E F Analyze Reaction Mixture at Time Zero and Post-Reaction E->F G Compare with Control Reaction (Freshly Opened Reagent) F->G H Problem Solved? G->H I Yes: Issue was Starting Material Stability H->I Yes J No: Investigate Other Reaction Parameters (Reagents, Temperature, etc.) H->J No

Troubleshooting Workflow for Inconsistent Reactions

Step-by-Step Guide:

  • Verify Purity of Solid Material: Before preparing a new solution, confirm the purity of your solid this compound using a suitable analytical technique like ¹H NMR or LC-MS.

  • Assess Stability in Solvent: Dissolve a small amount of the compound in the reaction solvent and analyze it by LC-MS or HPLC at different time points (e.g., 0, 1, 4, and 24 hours) to check for the appearance of degradation peaks.

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your reactions. Avoid using solutions that have been stored for extended periods, even at low temperatures.

  • Control for Light and Air: During your reaction setup, minimize exposure to light and consider running the reaction under an inert atmosphere (argon or nitrogen).

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of a stored solution.

Potential Cause: Degradation of the compound during storage.

Troubleshooting Workflow:

A Unknown Peaks in Stored Solution B Review Storage Conditions (Temp, Light, Solvent) A->B C Perform Forced Degradation Study B->C D Acid/Base Hydrolysis C->D E Oxidative Degradation C->E F Photodegradation C->F G Thermal Degradation C->G H Analyze Degradants by LC-MS/MS D->H E->H F->H G->H I Compare Degradation Profile with Stored Sample H->I J Identify Degradation Pathway I->J K Optimize Storage Conditions J->K

Troubleshooting Workflow for Stored Solution Degradation

Step-by-Step Guide:

  • Review Storage Conditions: Compare your current storage conditions with the recommended conditions outlined in the FAQ section.

  • Perform a Forced Degradation Study: A forced degradation study can help identify the likely degradation products and pathways.[8][9] This involves subjecting the compound to various stress conditions:

    • Acid/Base Hydrolysis: Treat the compound with dilute HCl and NaOH solutions.

    • Oxidation: Treat with a reagent like hydrogen peroxide.

    • Photodegradation: Expose a solution of the compound to UV light.

    • Thermal Stress: Heat a solution of the compound.

  • Analyze Degradants: Use LC-MS/MS to analyze the samples from the forced degradation study to determine the mass of the degradation products. This information can help in proposing their structures.

  • Optimize Storage: Based on the results of the forced degradation study, optimize your storage conditions to minimize the identified degradation pathway.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC

Objective: To determine the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, Acetonitrile)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Storage: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, 48 hours and 1 week), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial analysis, and inject it into the HPLC.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) peak area. Plot the percentage of the remaining compound versus time to determine the stability profile.

References

  • Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. PubMed, 2001-01-12.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
  • Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. PubMed, 2008-01-18.
  • Hydrolysis cascade from diaminopyrimidine (D) to C to U.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers, 2022-11-30.
  • REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. NIH.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 2014-01.
  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 2013-03.
  • [Evaluation of Photostability of Small Molecular Compounds with Solid-st
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH.
  • This compound CAS#: 944899-76-7.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central, 2025-02-28.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • 944899-76-7(this compound) Product Description. ChemicalBook.
  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). NIH.
  • 937796-14-0(N-METHYL-(2-MORPHOLINOPYRIMIDIN-5-YL)METHYLAMINE) Product Description. ChemicalBook.

Sources

Technical Support Center: Enhancing the Selectivity of Morpholino Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholino pyrimidine inhibitors. This guide is designed to provide in-depth, actionable insights into one of the most significant challenges in the field: achieving high target selectivity. The morpholino pyrimidine scaffold is a privileged structure in kinase drug discovery, particularly for PI3K/mTOR pathway inhibitors, due to the morpholine oxygen's ability to form a critical hydrogen bond with the kinase hinge region.[1] However, the conserved nature of the ATP-binding pocket across the human kinome presents a substantial hurdle, often leading to off-target activities that can confound experimental results and cause toxicity.[2][3][4]

This document moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and design more selective inhibitors.

Frequently Asked Questions (FAQs)
Q1: My morpholino pyrimidine inhibitor shows activity against multiple kinases in a broad panel screen. Why is this happening and is it necessarily a problem?

A1: This is a common observation. The pyrimidine core is a bioisostere of the adenine base in ATP, allowing it to fit well into the ATP-binding pocket of many kinases.[5][6] The morpholine group specifically interacts with the "hinge region" of the kinase, an interaction that is conserved across a large portion of the kinome.[1]

Whether this is a problem depends on your therapeutic goal.

  • Multi-Targeted Therapy: In some contexts, like cancer, inhibiting multiple kinases in a pathway (e.g., dual PI3K/mTOR inhibition) can be more effective than targeting a single kinase.[7] This can overcome feedback loops that might arise from inhibiting only one target.[8]

  • Off-Target Toxicity: However, unintended inhibition of other kinases can lead to adverse effects or toxicity.[3][7] For research purposes, off-target activity can complicate data interpretation, making it difficult to attribute a biological phenotype to the inhibition of your intended target.[9]

A broad kinase screen is the first essential step to understand your compound's promiscuity and identify potential off-target liabilities early in the discovery process.[4][9]

Q2: What are the primary medicinal chemistry strategies to improve the selectivity of my morpholino pyrimidine inhibitor?

A2: Improving selectivity requires moving beyond the conserved hinge-binding interactions and exploiting unique features of your target kinase.[10] Several structure-based strategies are effective:

  • Exploit the Solvent-Exposed Region: Modify the pyrimidine core at positions that extend out towards the solvent-exposed region of the ATP pocket. This area is less conserved among kinases. Adding bulky or specific chemical groups can create favorable interactions with unique residues in your target kinase or cause steric clashes with residues in off-target kinases.[11][12]

  • Target Inactive Conformations (Type II Inhibition): Design inhibitors that bind to the inactive "DFG-out" conformation of the kinase. This conformation is more structurally diverse across the kinome than the active "DFG-in" state, offering more opportunities for selective interactions.[5][11]

  • Introduce Steric Constraints: Replacing a standard morpholine with a bulkier, bridged, or substituted morpholine can dramatically enhance selectivity.[13] For example, molecular modeling suggests that a single amino acid difference between PI3Kα (Val851) and mTOR (Phe961Leu) creates a deeper pocket in mTOR that can accommodate these bulkier morpholines, leading to thousands-fold selectivity.[13]

  • Form Covalent Bonds: If your target kinase has a non-conserved cysteine residue near the active site, you can add a reactive group (a "warhead") to your inhibitor to form a permanent covalent bond. This can provide high potency and selectivity.[5][14]

The following diagram illustrates these strategic modification points on a generic morpholino pyrimidine scaffold.

Caption: Key modification sites for improving selectivity.

Troubleshooting Guides
Issue 1: My inhibitor has high biochemical potency (low IC50) against the isolated enzyme but weak activity in cell-based assays.

This discrepancy is a common and frustrating issue. It often points to factors beyond simple enzyme inhibition.

Possible Cause Troubleshooting Step Expected Outcome & Rationale
Poor Cell Permeability Assess physicochemical properties (e.g., LogP, polar surface area). Consider chemical modifications to improve permeability, such as reducing hydrogen bond donors or masking polar groups.Modified compounds with improved lipophilicity or other favorable properties should exhibit enhanced cellular potency. The cell membrane is a lipid bilayer, and compounds must be able to cross it to reach intracellular targets.
High Intracellular ATP Concentration Perform cellular assays under ATP-depleted conditions or use an ATP-competitive inhibitor as a control. The intracellular ATP concentration (1-10 mM) is much higher than that used in most biochemical assays (often at or below the Km).[7]The inhibitor's potency in the cell-based assay should increase and more closely align with the biochemical IC50. This confirms that the inhibitor is struggling to compete with the high levels of endogenous ATP.
Inhibitor is an Efflux Pump Substrate Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein).An increase in the inhibitor's cellular potency will be observed. This indicates that the compound is being actively transported out of the cell, preventing it from reaching its target.[9]
Low Target Expression or Activity in the Cell Line Use Western blotting or quantitative PCR to verify the expression and phosphorylation status (activity) of the target kinase in your chosen cell model.If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity. An inhibitor cannot have an effect if its target is absent or not functionally relevant in the cellular context.[15]
Issue 2: How can I definitively prove that the observed cellular phenotype is due to inhibiting my primary target and not an off-target?

This is a critical question for validating your research. A multi-pronged approach is required to build a strong case for on-target activity.

G cluster_0 Experimental Approaches cluster_1 Conclusion A Primary Experiment (Inhibitor shows phenotype) B Kinome Scan (Identify off-targets) A->B Does it hit others? C CETSA (Confirm target engagement in cells) A->C Does it bind the target? D Rescue Experiment (Use downstream active mutant) A->D Can phenotype be rescued? E Orthogonal Inhibitor (Structurally different inhibitor, same target) A->E Does another inhibitor replicate the phenotype? F Genetic Knockout/Knockdown (CRISPR or shRNA) A->F Does genetic removal replicate the phenotype? G High Confidence in On-Target Effect dummy->G Convergent Evidence

Caption: Workflow for validating on-target activity.

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of your inhibitor across a broad panel of kinases.

Objective: To determine the IC50 values of a morpholino pyrimidine inhibitor against a panel of recombinant human protein kinases.

Materials:

  • Your morpholino pyrimidine inhibitor, dissolved in 100% DMSO.

  • Recombinant human kinases (e.g., from a commercial service like Reaction Biology or Carna Biosciences).

  • Kinase-specific peptide substrates.

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega).

  • 384-well plates.

  • Plate reader (for luminescence) or filter-binding apparatus and scintillation counter (for radioactivity).

Methodology:

  • Compound Preparation: Prepare a serial dilution of your inhibitor in DMSO. A common starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor.

  • Assay Plate Setup: Add 50 nL of each inhibitor concentration to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent, broad-spectrum inhibitor like staurosporine as a positive control (0% activity).

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in the appropriate reaction buffer. b. Dispense the kinase/substrate mix into the assay plate containing the inhibitor. c. Allow the inhibitor and kinase to pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: a. Prepare an ATP solution (for radiometric assays, this will contain [γ-³³P]ATP). The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure the resulting IC50 values approximate the inhibitor's intrinsic affinity (Ki).[7] b. Add the ATP solution to all wells to start the kinase reaction. c. Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for the specified reaction time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: a. Radiometric: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash unbound [γ-³³P]ATP away, dry the filter, and measure the incorporated radioactivity using a scintillation counter. b. Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. Measure luminescence with a plate reader.

  • Data Analysis: a. Normalize the data using the positive and negative controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Interpretation: A Case Study

The table below presents hypothetical data for two morpholino pyrimidine inhibitors, Compound A and Compound B, targeting PI3Kα. Compound B incorporates a bridged morpholine group designed to improve selectivity.

Kinase Target Compound A (IC50, nM) (Standard Morpholine)Compound B (IC50, nM) (Bridged Morpholine)Selectivity Fold-Change (A vs. B)
PI3Kα (Target) 5 8 -
PI3Kβ1525016.7x
PI3Kδ1018018.0x
PI3Kγ2240018.2x
mTOR (Off-Target) 8 1,500 187.5x
DNA-PK150>10,000>66.7x
hVps34200>10,000>50.0x

Analysis:

  • Compound A is a potent dual PI3Kα/mTOR inhibitor, which could be therapeutically useful but makes it difficult to study the specific role of PI3Kα in isolation.

  • Compound B , despite a slight loss in on-target potency, demonstrates dramatically improved selectivity against mTOR (>180-fold) and other related kinases.[13] The introduction of the bridged morpholine likely creates steric clashes in the more constrained ATP-binding sites of the off-target kinases while being accommodated by the target PI3Kα. This makes Compound B a much better tool for specifically probing PI3Kα function.

References
  • Structural approaches to obtain kinase selectivity. PubMed. [Link]

  • Protein kinase inhibition: different approaches to selective inhibitor design. PubMed. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. [Link]

  • Strategies for the design of selective protein kinase inhibitors. PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. NIH. [Link]

  • Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. NIH. [Link]

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC. [Link]

  • Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation. PubMed. [Link]

  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. PubMed. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link]

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. NIH. [Link]

  • Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. PMC. [Link]

  • Antifungal. Wikipedia. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Semantic Scholar. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC. [Link]

Sources

Technical Support Center: Interpreting Ambiguous Results from (2-Morpholinopyrimidin-5-yl)methylamine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with (2-Morpholinopyrimidin-5-yl)methylamine and other novel pyrimidine-based compounds. This guide is designed to help you navigate the common challenges and ambiguous results that can arise during the characterization of such molecules. Our goal is to provide you with the expertise and tools to ensure the integrity and validity of your experimental findings.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial questions and concerns when working with a novel pyrimidine-based compound.

Q1: My new compound, this compound, is showing activity against my primary kinase target in a biochemical assay, but I'm also seeing unexpected cellular phenotypes. Could these be off-target effects?

A1: Yes, this is a critical consideration when working with pyrimidine-based molecules. The pyrimidine scaffold is a well-known "hinge-binding" motif that mimics the adenine ring of ATP.[1] This structural similarity allows it to bind to the ATP-binding pocket of many protein kinases, which is highly conserved across the kinome.[1][2] Consequently, what appears to be a specific inhibitor in a controlled biochemical assay might interact with multiple kinases within the complex cellular environment, leading to off-target effects and unexpected phenotypes.[1][3]

To begin dissecting this, consider the following:

  • Dose-Response Analysis: A very steep dose-response curve in cellular assays might suggest off-target toxicity.[4]

  • Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of well-characterized, structurally distinct inhibitors that target the same primary kinase. If different inhibitors targeting the same protein produce the same phenotype, it is more likely to be an on-target effect.[5]

Q2: There's a significant discrepancy between my compound's potency in a biochemical kinase assay (low nM IC50) and its activity in a cell-based assay (µM EC50). What could be the reason for this?

A2: This is a frequent challenge in drug discovery and can stem from several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Assessing physicochemical properties like lipophilicity (LogP) can provide initial clues.[6]

  • Cellular Efflux Pumps: The compound might be actively removed from the cell by transporters such as P-glycoprotein (P-gp).[6]

  • High Intracellular ATP Concentration: Biochemical assays are often performed at ATP concentrations significantly lower than physiological levels (which are in the millimolar range) to increase inhibitor potency.[7][8] A compound that appears potent in a low-ATP biochemical assay may be less effective when competing with high ATP levels inside the cell.[3][7]

  • Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.

A logical first step is to quantify the intracellular concentration of your inhibitor using methods like liquid chromatography-mass spectrometry (LC-MS) to determine if it is reaching its target.[6]

Q3: I'm observing a decrease in cell viability with my compound using an MTT assay. Can I conclude that my compound is cytotoxic?

A3: Not necessarily. While MTT assays are widely used, they measure metabolic activity, which is often used as a proxy for cell viability.[9] A reduction in MTT signal can indicate cytotoxicity (cell death), but it can also reflect a cytostatic effect (inhibition of proliferation) or alterations in cellular metabolism without causing cell death.[9][10]

It is crucial to use complementary assays to gain a clearer picture.[11] For instance, you could:

  • Use a dye that specifically stains dead cells to quantify cytotoxicity (e.g., Propidium Iodide or Trypan Blue).

  • Perform a cell cycle analysis to determine if the compound is causing cell cycle arrest (a cytostatic effect).

  • Employ a clonogenic assay, which is considered a gold standard for assessing cell viability after treatment.[12]

Inconsistent results between different viability assays are not uncommon and often depend on the mechanism of action of the compound and the time points chosen for analysis.[12]

Part 2: In-Depth Troubleshooting Guides for Ambiguous Scenarios

This section provides structured workflows for tackling specific, challenging experimental outcomes.

Scenario 1: Inconsistent or Contradictory Cell Viability Results

You have tested this compound in two different cell lines. In Cell Line A, you see a potent decrease in viability (MTT assay). In Cell Line B, which also expresses the target kinase, the effect is much weaker.

  • Confirm Target Expression and Activity:

    • Protocol: Perform Western blotting to confirm that the target kinase is expressed at similar levels in both cell lines.

    • Rationale: Differences in target expression could explain the differential sensitivity.

  • Assess On-Target Engagement in Both Cell Lines:

    • Protocol: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to the target kinase in both cell lines.[5]

    • Rationale: A lack of binding in the less sensitive cell line (Cell Line B) could point to cellular factors preventing the compound from reaching its target.

  • Investigate Potential Off-Target Effects as the Driver of Potency in Cell Line A:

    • Protocol: Perform a kinome scan to profile your compound against a broad panel of kinases.[3][13]

    • Rationale: This can identify off-target kinases that are highly inhibited by your compound and may be uniquely important for the viability of Cell Line A.[2][3]

G start Inconsistent Viability Data (Cell Line A vs. B) confirm_target Confirm Target Expression (Western Blot) start->confirm_target target_engagement Assess Target Engagement (CETSA) confirm_target->target_engagement Expression is similar outcome1 Differential Target Expression confirm_target->outcome1 Expression differs kinome_scan Perform Kinome Scan target_engagement->kinome_scan Engagement is similar outcome2 Differential Target Engagement (e.g., Efflux Pump Activity) target_engagement->outcome2 Engagement differs outcome3 Potent Off-Target Effect in Cell Line A kinome_scan->outcome3 Off-target identified outcome4 On-Target Effect Confirmed (Further investigate downstream pathways) kinome_scan->outcome4 No significant off-targets

Caption: Troubleshooting inconsistent cell viability data.

Scenario 2: Potent Biochemical Inhibition Does Not Translate to Cellular Activity

Your compound shows a low nanomolar IC50 against the purified target kinase but has an EC50 greater than 10 µM in your cellular assays.

Potential Cause Recommended Troubleshooting Step Rationale
Poor Cell Permeability Quantify intracellular compound concentration via LC-MS.Directly measures if the compound is entering the cell.[6]
Efflux by Transporters Re-run the cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).If potency increases, it suggests the compound is a substrate for efflux pumps.
High Intracellular ATP Perform the biochemical assay at a high, physiologically relevant ATP concentration (e.g., 1-5 mM).[8]This will provide a more accurate measure of the compound's potency in a competitive cellular environment.[3][7]
Compound Instability Incubate the compound in cell culture media for the duration of the assay, then analyze its integrity via HPLC or LC-MS.Determines if the compound is degrading in the experimental conditions.
Plasma Protein Binding If using serum in your media, repeat the assay in serum-free conditions.High protein binding can reduce the free concentration of the compound available to act on the target.

Part 3: Advanced On-Target Validation Protocols

Once you have addressed initial ambiguities, rigorous validation is essential to confidently link your compound's activity to its intended target.

Protocol: Uridine Rescue for Pyrimidine Biosynthesis Inhibitors

If there is a possibility that your compound is inhibiting the de novo pyrimidine biosynthesis pathway (a known target for some pyrimidine-based molecules), a uridine rescue experiment is a definitive way to test this.[14]

  • Cell Seeding: Plate your cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response of your compound.

  • Uridine Supplementation: To a parallel set of wells, add your compound along with a final concentration of 100 µM to 1 mM uridine.

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., CCK-8, which is less prone to artifacts than MTT).[15]

Interpretation: If the addition of uridine reverses the cytotoxic or cytostatic effects of your compound, it strongly indicates that the observed phenotype is due to the inhibition of pyrimidine synthesis.[6]

Protocol: Target Knockdown/Knockout Validation

The most direct way to validate that your compound's effect is on-target is to remove the target and see if the effect is lost.

  • Generate a Target-Deficient Cell Line: Use CRISPR/Cas9 to knock out the target gene or siRNA to transiently knock down its expression.

  • Confirm Knockdown/Knockout: Verify the absence of the target protein via Western blot.

  • Treat with Compound: Treat both the wild-type and the target-deficient cell lines with your compound.

  • Measure Phenotype: Assess the cellular phenotype of interest (e.g., cell viability, phosphorylation of a downstream substrate).

Interpretation: If the target-deficient cells are resistant to your compound compared to the wild-type cells, this provides strong evidence for an on-target mechanism of action.

G start Ambiguous Cellular Phenotype Observed knockdown Generate Target Knockdown/Knockout and Wild-Type Cell Lines start->knockdown treat Treat Both Cell Lines with Compound knockdown->treat measure Measure Cellular Phenotype treat->measure outcome1 Phenotype is Lost or Reduced in Knockdown/Knockout Cells measure->outcome1 Resistance Observed outcome2 Phenotype Persists in Knockdown/Knockout Cells measure->outcome2 No Change in Sensitivity conclusion1 Strong Evidence for On-Target Effect outcome1->conclusion1 conclusion2 Strong Evidence for Off-Target Effect outcome2->conclusion2

Caption: Workflow for on-target validation using genetic methods.

References

  • Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. Benchchem.
  • Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. Benchchem.
  • Troubleshooting off-target effects of pyrimidine-based inhibitors. Benchchem.
  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem.
  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC - NIH.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH.
  • A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Overview of Cell Viability and Survival. Cell Signaling Technology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available from: [Link]

  • Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS. Benchchem.
  • Highly Promiscuous Small Molecules from Biological Screening Assays Include Many Pan-Assay Interference Compounds but Also Candidates for Polypharmacology. ResearchGate. Available from: [Link]

  • Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. ResearchGate. Available from: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. Available from: [Link]

  • K00546 Technical Support Center: Troubleshooting Off-Target Kinase Inhibition. Benchchem.
  • Optimizing Cell Viability Assays: Scenario-Driven Insight... Inhibitor Research Hub.
  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]

  • From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies. NIH. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available from: [Link]

  • This compound CAS#: 944899-76-7. ChemWhat. Available from: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). NIH. Available from: [Link]

  • (2-Morpholinopyrimidin-5-yl)methanol, 97%, Thermo Scientific. Fisher Scientific. Available from: [Link]

  • Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. PubMed. Available from: [Link]

  • 2-Methylamine Synthesis Pictorial. Scribd. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Navigating the Landscape of PI3K Inhibitors: A Comparative Analysis of (2-Morpholinopyrimidin-5-yl)methylamine and Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to oncology and related fields, the Phosphoinositide 3-kinase (PI3K) signaling pathway represents a critical and intensely studied therapeutic target. Dysregulation of this pathway is a frequent event in a wide array of human cancers, driving tumor progression and resistance to therapies.[1][2][3] The development of small molecule inhibitors targeting PI3K has therefore been a major focus of cancer drug discovery.

This guide provides an in-depth, objective comparison of a representative aminopyrimidine-based PI3K inhibitor, (2-Morpholinopyrimidin-5-yl)methylamine, with other well-characterized PI3K inhibitors. We will delve into their target specificities, potencies, and the experimental methodologies used to evaluate their performance. Our goal is to equip you with the technical insights and practical knowledge necessary to make informed decisions in your research and development endeavors.

The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Growth and Survival

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K enzymes.[6] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, leading to their activation.[7][8] Activated AKT proceeds to phosphorylate a wide array of downstream targets, ultimately promoting cell survival and proliferation while inhibiting apoptosis.[5][9]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound & Other PI3K Inhibitors Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

A Comparative Look at Key PI3K Inhibitors

The landscape of PI3K inhibitors is diverse, with compounds exhibiting varying degrees of selectivity for the different Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). This isoform selectivity is a critical determinant of both the inhibitor's efficacy in a given cellular context and its potential side-effect profile.[1]

Here, we compare this compound, a representative of the aminopyrimidine scaffold, with several well-established PI3K inhibitors. While specific inhibitory data for this compound is not widely published, the morpholinopyrimidine core is a well-known pharmacophore for potent PI3K inhibition. Several studies have explored derivatives of this scaffold, demonstrating their potential as effective PI3K inhibitors.[10][11]

Chemical Structures of Selected PI3K Inhibitors:

(Note: The structure for this compound is based on its chemical name. The other structures are of well-characterized PI3K inhibitors.)

InhibitorChemical Structure
This compound
Pictilisib (GDC-0941)
Buparlisib (BKM120)
Idelalisib (CAL-101)
Alpelisib (BYL719)

Table 1: Comparative Potency and Selectivity of PI3K Inhibitors

InhibitorTypep110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)Key Features
This compound Aminopyrimidine ScaffoldData not availableData not availableData not availableData not availableRepresents a core structure for potent PI3K inhibitors.[12][13]
Pictilisib (GDC-0941) Pan-PI3K333375Potent pan-Class I inhibitor with significant activity against p110α and p110δ.[14][15][16][17]
Buparlisib (BKM120) Pan-PI3K52166116262Orally bioavailable pan-Class I inhibitor.[18][19][20][21]
Idelalisib (CAL-101) Isoform-Selective>1000>10002.589Highly selective for the p110δ isoform, crucial for B-cell signaling.[22][23][24][25]
Alpelisib (BYL719) Isoform-Selective51156290250Selective inhibitor of the p110α isoform, particularly effective in cancers with PIK3CA mutations.[26][27][28][29][30][31]

Expert Analysis: The choice of a PI3K inhibitor is fundamentally guided by the research question. For broad inhibition of PI3K signaling, a pan-inhibitor like Pictilisib or Buparlisib is appropriate.[14][18] However, these may come with a wider range of on-target toxicities in a clinical setting.[1] For dissecting the specific roles of PI3K isoforms, selective inhibitors are indispensable. Idelalisib 's potent and selective inhibition of p110δ makes it a valuable tool for studying B-cell malignancies.[22][25] Similarly, Alpelisib is the inhibitor of choice for investigating the consequences of p110α activation, a common event in many solid tumors.[26][31] While specific data for This compound is lacking in the public domain, its structural motif is a proven starting point for the development of potent PI3K inhibitors. Structure-activity relationship (SAR) studies on this scaffold have shown that modifications can be made to tune potency and selectivity.[10]

Experimental Workflows for Evaluating PI3K Inhibitors

The characterization of a novel PI3K inhibitor involves a multi-step process, starting from in vitro biochemical assays to cell-based functional assays. This self-validating system ensures a comprehensive understanding of the compound's potency, selectivity, and cellular effects.

Experimental_Workflow Start Compound Synthesis (this compound derivative) Biochemical_Assay In Vitro Kinase Assay (Determine IC50 against PI3K isoforms) Start->Biochemical_Assay Cellular_Assay Cellular Pathway Inhibition Assay (Western Blot for p-Akt) Biochemical_Assay->Cellular_Assay Potent & Selective Compounds Functional_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cellular_Assay->Functional_Assay Confirmed On-Target Activity Data_Analysis Data Analysis and SAR Studies Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the characterization and optimization of PI3K inhibitors.

Detailed Experimental Protocols

1. In Vitro Kinase Assay

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a competitive assay where the amount of PIP3 produced is quantified.[32]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer, solutions of purified recombinant PI3K isoforms (p110α, β, δ, γ), the substrate PIP2, and ATP.

  • Compound Dilution: Prepare serial dilutions of the test inhibitor (e.g., a derivative of this compound) and control inhibitors in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine the kinase, the inhibitor at various concentrations, and the kinase reaction buffer. Allow a pre-incubation period for the inhibitor to bind to the enzyme.[6]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of PIP2 and ATP.[6]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of PIP3 produced. This can be done using various methods, such as a competitive ELISA-based assay or a luminescence-based assay that measures the amount of ADP produced.[32][33]

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Pathway Inhibition Assay (Western Blot for p-Akt)

Principle: This assay determines if the inhibitor can block the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells known to have an active PI3K pathway (e.g., cells with a PIK3CA mutation) and allow them to adhere overnight. Treat the cells with various concentrations of the PI3K inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-Akt, e.g., at Ser473) and a primary antibody for total AKT as a loading control.[34]

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for p-Akt and total Akt. A decrease in the p-Akt/total Akt ratio with increasing inhibitor concentration indicates successful pathway inhibition.

3. Cell Viability/Proliferation Assay

Principle: This functional assay assesses the downstream effect of PI3K inhibition on cell survival and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.[5]

  • Compound Treatment: After allowing the cells to attach, treat them with a range of concentrations of the PI3K inhibitor.[5]

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).[5]

  • Viability Assessment: Measure cell viability using a suitable assay. Common methods include:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[5]

  • Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The selection of a PI3K inhibitor for research or therapeutic development is a nuanced decision that requires a deep understanding of the compound's biochemical and cellular properties. While pan-PI3K inhibitors have demonstrated clinical activity, the future likely lies in the development of more selective inhibitors that target specific PI3K isoforms or mutant forms of the enzyme. This approach holds the promise of increased efficacy and a more favorable safety profile.

The this compound scaffold represents a valuable starting point for the design of novel PI3K inhibitors. Further exploration of this chemical space through medicinal chemistry efforts, guided by the robust experimental workflows outlined in this guide, will undoubtedly lead to the discovery of next-generation PI3K inhibitors with improved therapeutic potential. As our understanding of the complexities of the PI3K signaling network continues to grow, so too will our ability to effectively target this critical pathway for the treatment of cancer and other diseases.

References

  • List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. (2023-04-12). Available from: [Link]

  • Discovering and developing a leading PI3K inhibitor. The Institute of Cancer Research. Available from: [Link]

  • PI3K-AKT Pathway Explained. Bio-Rad (YouTube). (2022-02-01). Available from: [Link]

  • Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis. National Center for Biotechnology Information. (2020-12-03). Available from: [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Available from: [Link]

  • Research progress on the PI3K/AKT signaling pathway in gynecological cancer. National Center for Biotechnology Information. Available from: [Link]

  • PI3K inhibitors: review and new strategies. National Center for Biotechnology Information. (2020-05-19). Available from: [Link]

  • Phase I study of alpelisib (BYL719), an α-specific PI3K inhibitor, in Japanese patients with advanced solid tumors. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. National Center for Biotechnology Information. (2018-10-16). Available from: [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). National Center for Biotechnology Information. (2025-03-27). Available from: [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Available from: [Link]

  • Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer. National Center for Biotechnology Information. (2020-11-02). Available from: [Link]

  • Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. National Center for Biotechnology Information. Available from: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. (2023-03-31). Available from: [Link]

  • The PI3K pathway in human disease. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. National Center for Biotechnology Information. Available from: [Link]

  • Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia. National Center for Biotechnology Information. (2014-05-29). Available from: [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. National Center for Biotechnology Information. (2014-11-04). Available from: [Link]

  • The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Reviews. Available from: [Link]

  • SOLAR-1 trial of Novartis investigational alpha-specific PI3K inhibitor BYL719 (alpelisib) meets primary endpoint in HR+/HER2- advanced breast cancer with PIK3CA mutation. Swiss Biotech Association. Available from: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Center for Biotechnology Information. Available from: [Link]

  • PI3K signalling: The path to discovery and understanding | Request PDF. ResearchGate. Available from: [Link]

  • A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2− Metastatic Breast Cancer. AACR Journals. Available from: [Link]

  • What is Buparlisib used for?. Patsnap Synapse. (2024-06-27). Available from: [Link]

  • Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. ASCO Publications. (2018-02-05). Available from: [Link]

  • PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. Available from: [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). National Center for Biotechnology Information. Available from: [Link]

  • Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias. National Center for Biotechnology Information. Available from: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • SOLAR-1 trial of Novartis investigational alpha-specific PI3K inhibitor BYL719 (alpelisib) meets primary endpoint in HR+/HER2- advanced breast cancer with PIK3CA mutation. Novartis. (2018-08-23). Available from: [Link]

  • A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL). Blood (ASH Publications). Available from: [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. National Center for Biotechnology Information. (2019-03-01). Available from: [Link]

  • A Phase I Trial of BKM120 (Buparlisib) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor–Positive Metastatic Breast Cancer. AACR Journals. Available from: [Link]

  • CAL101 – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available from: [Link]

Sources

Comparative Efficacy of 2-Morpholino Pyrimidine Analogs as PI3K Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-morpholino pyrimidine analogs, a significant class of small molecules primarily investigated for their potent inhibitory effects on the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[1][2]

The core structure of these analogs, featuring a pyrimidine scaffold substituted with a morpholine ring, is crucial for their biological activity. The morpholine moiety, in particular, often forms a key hydrogen bond with the hinge region of the PI3K enzyme's ATP-binding pocket, a characteristic feature driving their inhibitory potency.[2][3][4] This guide will delve into the comparative efficacy of various analogs, supported by experimental data, and provide detailed protocols for their evaluation.

The PI3K/Akt/mTOR Signaling Pathway: The Primary Target

The PI3K/Akt/mTOR pathway is a highly conserved signaling cascade essential for normal cellular function. However, its aberrant activation is a hallmark of many cancers, promoting tumor progression and resistance to therapies.[2][5] 2-Morpholino pyrimidine analogs exert their anti-cancer effects by competitively binding to the ATP pocket of PI3K, thereby blocking its kinase activity and inhibiting the downstream signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Analogs 2-Morpholino Pyrimidine Analogs Analogs->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-morpholino pyrimidine analogs.

Comparative In Vitro Efficacy

The efficacy of novel therapeutic agents is initially established through a series of in vitro experiments. For 2-morpholino pyrimidine analogs, this typically involves biochemical assays to determine their direct inhibitory effect on PI3K isoforms and cell-based assays to assess their impact on cancer cell lines.

Biochemical Kinase Inhibition

The potency and selectivity of these analogs are quantified by their half-maximal inhibitory concentration (IC50) against different Class I PI3K isoforms (α, β, γ, δ). This is a critical step, as isoform selectivity can influence both therapeutic efficacy and the side-effect profile. For instance, while PI3Kα mutations are common in solid tumors, PI3Kδ and PI3Kγ are more critical for immune cell function.

Table 1: Comparative PI3K Isoform Inhibition by Select 2-Morpholino Pyrimidine Analogs

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
Compound VIb -72% inhibition84% inhibition-[6]
Compound IIIa -62% inhibition70% inhibition-[6]
Compound 14c 1250---[2]
PIK-108 260057--[7]

Note: Data presented as % inhibition at 10 µM for some compounds as specific IC50 values were not available in the cited literature.

The data indicates that subtle structural modifications can significantly alter isoform selectivity. For example, PIK-108 shows a high degree of selectivity for PI3Kβ over PI3Kα.[7] In contrast, compounds like VIb and IIIa demonstrate potent inhibition of both PI3Kβ and PI3Kγ.[6]

Cell-Based Antiproliferative Activity

The ultimate goal of these inhibitors is to halt the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. The results are typically reported as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Table 2: Comparative Antiproliferative Activity (IC50) in Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 8d A549, PC-3, MCF-7, HepG2Lung, Prostate, Breast, Liver6.02 - 10.27[2]
Compound 2g SW480Colorectal5.10 ± 2.12[8]
Compound 3d HepG2Liver8.50[9]
Compound 3c HepG2Liver11.42[9]
Compound 3e HepG2Liver12.76[9]

These results demonstrate that 2-morpholino pyrimidine analogs exhibit potent cytotoxic activity against a range of cancer cell lines.[2][8][9] For instance, compound 8d showed broad activity across four different cell lines with IC50 values in the low micromolar range.[2]

Structure-Activity Relationship (SAR)

The chemical structure of these analogs is intrinsically linked to their biological activity. SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

SAR cluster_0 Core Structure of 2-Morpholino Pyrimidine Analogs cluster_1 Key Structural Features and Their Impact pyrimidine_core Morpholine 2-Morpholino Group: - Essential for activity - Forms H-bond with kinase hinge - Substitution decreases activity pyrimidine_core->Morpholine Pyrimidine Pyrimidine Core: - Provides the basic scaffold for binding pyrimidine_core->Pyrimidine Substitutions Substitutions at R1 and R2: - Modulate potency, selectivity, and pharmacokinetic properties - Electron-withdrawing groups can enhance activity pyrimidine_core->Substitutions R1 R1 R2 R2

Caption: Key structure-activity relationships for 2-morpholino pyrimidine analogs. Note: A placeholder is used for the chemical structure image.

Key SAR insights include:

  • The Morpholine Group: This is considered a critical pharmacophore. Its oxygen atom forms a crucial hydrogen bond with the kinase hinge region, and its substitution generally leads to a decrease in inhibitory activity.[3][4]

  • The Pyrimidine Core: This heterocyclic ring system serves as the fundamental scaffold that positions the key interacting moieties within the ATP-binding pocket.[3][4]

  • Substitutions: Modifications at other positions on the pyrimidine ring can fine-tune the compound's properties. For example, the addition of electron-withdrawing groups to a phenyl substituent has been shown to improve cytotoxic activity in some analogs.[2]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of 2-morpholino pyrimidine analogs.

Workflow for Comparative Efficacy Assessment

workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis synthesis Compound Synthesis & Characterization biochemical Biochemical Kinase Assay (PI3K Isoforms) synthesis->biochemical cell_based Cell-Based Assays (e.g., MTT on Cancer Cell Lines) biochemical->cell_based western_blot Western Blot Analysis (p-Akt levels) cell_based->western_blot xenograft Tumor Xenograft Model in Mice western_blot->xenograft pk_pd Pharmacokinetic/ Pharmacodynamic Studies xenograft->pk_pd analysis Comparative Analysis (IC50, TGI) pk_pd->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: A generalized workflow for the preclinical evaluation of 2-morpholino pyrimidine analogs.

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a method to assess the cytotoxic effects of the analogs on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-morpholino pyrimidine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol is used to confirm that the compounds are inhibiting the PI3K pathway within the cells.

  • Cell Treatment and Lysis: Treat cells with the compounds at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of phospho-Akt to total Akt to determine the extent of pathway inhibition.

Conclusion and Future Directions

2-Morpholino pyrimidine analogs represent a promising class of PI3K inhibitors with demonstrated preclinical efficacy against a variety of cancers. The core structure provides a robust scaffold for further optimization, and SAR studies continue to guide the development of next-generation inhibitors with improved potency and selectivity.

While in vitro and preclinical in vivo data are encouraging, the translation of these findings into clinical success remains a challenge for many PI3K inhibitors.[5] Future research should focus on developing analogs with improved pharmacokinetic profiles, identifying predictive biomarkers to select patient populations most likely to respond, and exploring combination therapies to overcome resistance mechanisms. The continued investigation of this chemical class holds significant potential for the development of novel and effective cancer therapies.

References

  • Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. (2010). PubMed.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). frontiersin.org.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025).
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2022).
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). PubMed Central.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024).
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). PubMed Central.
  • Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. (2018). Sage Journals.

Sources

Validating the Kinase Inhibitory Activity of (2-Morpholinopyrimidin-5-yl)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the kinase inhibitory activity of the novel compound (2-Morpholinopyrimidin-5-yl)methylamine, hereafter referred to as Compound-M . We will objectively compare its potential performance against established inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway and provide detailed experimental protocols to support this evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.

The morpholinopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway.[1] Dysregulation of this pathway is a hallmark of various human cancers, making it a critical target for therapeutic intervention.[2][3][4] Numerous derivatives of morpholinopyrimidine have been synthesized and evaluated, demonstrating potent inhibitory activities against key kinases in this cascade.[1][5][6][7][8] This guide will outline a rigorous, multi-step process to ascertain the specific inhibitory properties of Compound-M and benchmark its performance against clinically relevant alternatives.

I. The Scientific Rationale: A Phased Approach to Validation

The validation of a novel kinase inhibitor is a systematic process designed to answer three fundamental questions:

  • Does it inhibit the target kinase? (Primary Screening)

  • How potent is the inhibition? (Dose-Response and IC50 Determination)

  • How selective is the inhibition? (Selectivity Profiling)

Our experimental design will address each of these questions sequentially, employing a combination of biochemical and cell-based assays. The causality behind our experimental choices is rooted in establishing a robust and reproducible dataset that allows for a clear and unbiased comparison with existing inhibitors.

II. Comparative Compounds

To provide a meaningful context for the inhibitory activity of Compound-M, we will use the following well-characterized kinase inhibitors as comparators:

  • Dactolisib (BEZ-235): A dual PI3K/mTOR inhibitor that has been evaluated in numerous clinical trials.[4]

  • Alpelisib (BYL719): A selective PI3Kα inhibitor, approved for the treatment of certain types of breast cancer.[4][9]

  • Everolimus (RAD001): An allosteric inhibitor of mTORC1 (a rapalog) used in the treatment of various cancers.[10][11][12]

These compounds represent different classes of inhibitors targeting the PI3K/Akt/mTOR pathway, providing a comprehensive benchmark for the activity of Compound-M.

III. Experimental Workflow

The following diagram illustrates the proposed workflow for validating the kinase inhibitory activity of Compound-M.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Profiling A Compound-M Synthesis & QC B In Vitro Kinase Assay (PI3Kα, mTOR) A->B C Dose-Response Assay (IC50 Calculation) B->C Hit Confirmation D Comparative Analysis vs. Dactolisib, Alpelisib, Everolimus C->D E Kinome-Wide Panel Screening D->E Potent Inhibition Confirmed F Cell-Based Pathway Analysis (Western Blot for p-AKT, p-S6K) E->F

Caption: Experimental workflow for kinase inhibitor validation.

IV. Detailed Experimental Protocols

This protocol is designed to quantify the direct inhibitory effect of Compound-M on the enzymatic activity of target kinases. A luminescence-based assay is often preferred for its high sensitivity and suitability for high-throughput screening.[13][14]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal signifies inhibition of the kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound-M (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of Compound-M and the comparator inhibitors (Dactolisib, Alpelisib, Everolimus) in assay buffer.

    • Reconstitute recombinant human PI3Kα and mTOR enzymes in kinase buffer.

    • Prepare the kinase substrate solution (e.g., PIP2 for PI3Kα).

    • Prepare the ATP solution at a concentration close to the Km for each enzyme to ensure accurate IC50 determination.[15][16]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of the enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.[15]

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.[15][17]

This assay validates the on-target effect of Compound-M in a cellular context by measuring the phosphorylation status of downstream pathway components.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) to 70-80% confluency.

    • Treat the cells with varying concentrations of Compound-M and comparator inhibitors for a specified time (e.g., 2-4 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the reduction in phosphorylation at different inhibitor concentrations.

V. Comparative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.

Table 1: In Vitro Kinase Inhibition (IC50 values in nM)

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
Compound-M 1515012018025
Dactolisib (BEZ-235) 4757521
Alpelisib (BYL719) 51200250290>10000
Everolimus (RAD001) >10000>10000>10000>100002

Table 2: Cellular Pathway Inhibition (IC50 values in nM for p-AKT Ser473)

CompoundMCF-7 Cells
Compound-M 50
Dactolisib (BEZ-235) 20
Alpelisib (BYL719) 35
Everolimus (RAD001) >5000
VI. Visualizing the Mechanism of Action

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the points of inhibition for the compounds discussed.

G cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation inhibits translation CompoundM Compound-M CompoundM->PI3K CompoundM->mTORC1 Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTORC1 Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and inhibitor targets.

VII. Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the kinase inhibitory activity of this compound (Compound-M). By following the proposed experimental workflow and comparing the results to well-characterized inhibitors, researchers can gain a clear understanding of the compound's potency, selectivity, and potential as a therapeutic agent. The hypothetical data presented suggests that Compound-M may act as a dual PI3Kα/mTOR inhibitor.

Future studies should focus on comprehensive kinome-wide screening to fully elucidate the selectivity profile of Compound-M.[13][14][16] Additionally, in vivo xenograft models would be essential to evaluate its anti-tumor efficacy and pharmacokinetic properties.[18] The insights gained from these studies will be crucial for the further development of this compound and its derivatives as potential cancer therapeutics.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

  • National Cancer Institute. Clinical Trials Using mTOR Inhibitor. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]

  • Zou, Z., Chen, J., & Wang, F. (2015). Recent clinical trials of mTOR-targeted cancer therapies. Rutgers University. [Link]

  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. AACR Journals. [Link]

  • Brenton, J. D., et al. (2011). Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy. The Journal of Clinical Investigation, 121(8), 2957–2964. [Link]

  • Wikipedia. mTOR inhibitors. [Link]

  • ResearchGate. (2025). mTOR inhibitors in clinical trials. [Link]

  • Xu, C., et al. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Hematology & Oncology, 15(1), 1-22. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Uhl, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755. [Link]

  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 236-247. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 13-28. [Link]

  • Zhang, Y., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(22), 2603-2618. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19266-19277. [Link]

  • ResearchGate. (2014). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19266–19277. [Link]

  • ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • Glocker, U. M., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(5), 1845–1855. [Link]

  • E-Cigarette Direct. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(21), 6483. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Dahl, G., et al. (2021). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Infectious Diseases, 7(11), 3169–3182. [Link]

  • Aly, M. R. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(10), 2469. [Link]

  • Szychta, P., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6934. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1145–1158. [Link]

  • Zhang, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][19][20]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Wang, Y., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548–12571. [Link]

  • Wang, Y., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Morpholinopyrimidin-5-yl Derivatives as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2-morpholinopyrimidin-5-yl scaffold has emerged as a privileged structure in the design of potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent driver of tumorigenesis, making it a prime target for cancer therapeutics.[1] This guide provides an in-depth comparison of 2-morpholinopyrimidin-5-yl derivatives, elucidating their structure-activity relationships (SAR) and offering insights into the experimental rationale that underpins their development.

The 2-Morpholinopyrimidin-5-yl Core: A Versatile Scaffold for Kinase Inhibition

The 2-morpholinopyrimidin-5-yl moiety serves as a key pharmacophore, with the morpholine group often forming a crucial hydrogen bond with the hinge region of the kinase active site.[2] The pyrimidine ring acts as the central framework, allowing for substitutions at various positions to modulate potency, selectivity, and pharmacokinetic properties.[2] This guide will focus on systematic variations at key positions of this scaffold and their impact on inhibitory activity against PI3K isoforms and mTOR.

Comparative Analysis of Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2-morpholinopyrimidin-5-yl derivatives against Class I PI3K isoforms (α, β, γ, δ) and mTOR. These compounds are compared to the well-characterized PI3K inhibitor, BKM-120.

Table 1: Inhibitory Activities of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against PI3Kα

CompoundPI3Kα IC50 (nM)Reference
BKM-120 44.6 ± 3.6[2]
17e 88.5 ± 6.1[2]
17o 34.7 ± 2.1[2]
17p 31.8 ± 4.1[2]

Table 2: Isoform Selectivity Profile of Lead Compounds

CompoundPI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Reference
BKM-120 >1000>100079.3 ± 11.0>1000[2]
17e 245.3 ± 25.1>100055.6 ± 3.8>1000[2]
17o 312.5 ± 30.4>1000204.2 ± 22.2>1000[2]
17p 356.2 ± 35.1>100015.4 ± 1.9>1000[2]

Table 3: Inhibitory Activities of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile Derivatives

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)mTOR IC50 (µM)Reference
LY294002 ----[3]
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05[3]
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17[3]

Structure-Activity Relationship (SAR) Insights

Substitutions at the 4-Position of the Pyrimidine Ring

Systematic modifications at the 4-position of the pyrimidine ring have revealed its critical role in determining potency and selectivity. The presence of a second morpholine group at this position, as seen in the 2,4-dimorpholinopyrimidine-5-carbonitrile series, generally confers potent PI3Kα inhibition.[2]

Modifications at the 2-Position of the Pyrimidine Ring

The 2-position of the pyrimidine ring is a key vector for introducing diversity and modulating the activity profile. The integration of a heterocycle at this position, with or without a spacer, has been shown to enhance anticancer efficacy.[3] For instance, the conversion of a thiomethyl group to a hydrazinyl moiety, which then serves as a linker for various heterocyclic systems, has yielded compounds with potent dual PI3K/mTOR inhibitory activity.[3] Specifically, Schiff base analogs derived from the 2-hydrazinyl intermediate have demonstrated excellent antitumor activity.[3]

The Role of the 5-Carbonitrile Group

The introduction of a nitrile group at the 5-position of the pyrimidine ring is a common strategy in the design of PI3K inhibitors. This group can act as a hydrogen bond acceptor and contributes to the overall electronic properties of the scaffold, influencing binding affinity. The 2,4-dimorpholinopyrimidine-5-carbonitrile core has been identified as an effective pharmacophore for developing potent PI3K inhibitors.[2]

Molecular Interactions and Binding Modes

Molecular docking studies have provided valuable insights into the binding modes of these inhibitors within the ATP-binding pocket of PI3Kα. The morpholine group at the 2-position typically forms a key hydrogen bond with the side chain of Val851 in the hinge region.[2][4] The pyrimidine core itself often engages in hydrogen bonding interactions with catalytic loop residues such as Asp933 and Lys802.[2][4]

G cluster_inhibitor 2-Morpholinopyrimidin-5-yl Derivative cluster_pi3k PI3Kα Active Site Inhibitor Scaffold Morpholine2 2-Morpholine Hinge Hinge Region (Val851) Morpholine2->Hinge H-Bond Pyrimidine Pyrimidine Core CatalyticLoop Catalytic Loop (Asp933, Lys802) Pyrimidine->CatalyticLoop H-Bonds CN5 5-Carbonitrile Substituent4 4-Substituent AffinityPocket Affinity Pocket Substituent4->AffinityPocket Van der Waals/ H-Bonds

Figure 1: Simplified interaction diagram of a 2-morpholinopyrimidin-5-yl derivative with the PI3Kα active site.

Pharmacokinetic Profile

For a drug candidate to be successful, a favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile is essential. For the 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p , in vitro studies have shown promising results, including good liver microsomal stability in both rat and human preparations (half-lives of 38.5 min and 127.9 min, respectively).[2] Furthermore, in vivo pharmacokinetic studies in rats revealed that compound 17p is stable with a half-life of 2.03 hours and exhibits high oral bioavailability (46.2%).[2] Another derivative, 5f , from a different series, also demonstrated excellent metabolic stability in rat liver microsomes.[5]

Experimental Protocols

The development and comparison of these inhibitors rely on robust and reproducible experimental protocols. Below are outlines of key assays used in the characterization of 2-morpholinopyrimidin-5-yl derivatives.

General Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitriles

The synthesis of these derivatives often involves a multi-step process, starting from commercially available pyrimidine precursors. A key step is the sequential nucleophilic aromatic substitution of chloro- or other leaving groups on the pyrimidine ring with morpholine. The introduction of the 5-carbonitrile group can be achieved through various cyanation reactions.

G Start Dichloropyrimidine Intermediate1 Monochloro-monomorpholino- pyrimidine Start->Intermediate1 Nucleophilic Substitution (Morpholine) Intermediate2 Dimorpholinopyrimidine Intermediate1->Intermediate2 Nucleophilic Substitution (Morpholine) Final 2,4-Dimorpholinopyrimidine- 5-carbonitrile Intermediate2->Final Cyanation

Figure 2: Generalized synthetic workflow for 2,4-dimorpholinopyrimidine-5-carbonitriles.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase isoform. The luminescence-based readout provides a highly sensitive and quantitative measure of ATP consumption, which is inversely proportional to kinase activity.

Protocol Outline:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Reconstitute the recombinant human PI3K or mTOR enzyme in kinase dilution buffer.

    • Prepare the substrate solution (e.g., phosphatidylinositol (4,5)-bisphosphate) and ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Add the diluted test compounds or vehicle control (DMSO) to the wells of a microplate.

    • Add the diluted kinase enzyme solution to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction at 30°C for a defined period within the linear range of the reaction.

    • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a commercial luminescence-based detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT or SRB Assay)

Rationale: This assay assesses the cytostatic or cytotoxic effect of the compounds on cancer cell lines. It provides a measure of the overall cellular response to the inhibition of the PI3K/mTOR pathway, which is crucial for cell growth and survival.

Protocol Outline:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, U87MG, A2780) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • Add MTT or SRB reagent to the wells and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 2-morpholinopyrimidin-5-yl scaffold has proven to be a highly fruitful starting point for the development of potent and selective PI3K/mTOR inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at key positions of the pyrimidine ring to fine-tune the inhibitory profile and pharmacokinetic properties. The lead compounds identified from these studies, such as 17p , exhibit promising preclinical data, including potent and selective inhibition of PI3K isoforms, favorable in vitro and in vivo ADME properties, and significant anti-proliferative activity in cancer cell lines.[2]

Future research in this area will likely focus on further optimizing the isoform selectivity of these inhibitors to minimize off-target effects and improve their therapeutic index. Additionally, the exploration of novel substitutions on the morpholine ring and the pyrimidine core may lead to the discovery of next-generation inhibitors with enhanced potency and drug-like properties. The combination of these inhibitors with other targeted therapies or immunotherapies also represents a promising avenue for future clinical investigation in the treatment of various cancers.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Pharmacology. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Institutes of Health. [Link]

  • Molecular Modeling Studies of Urea-morpholinopyrimidine Analogues as Dual Inhibitors of mTORC1 and mTORC2 Using 3D-QSAR, Topomer CoMFA and Molecular Docking Simulations. (n.d.). Bentham Science. [Link]

  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. [Link]

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). Frontiers in Pharmacology. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Pharmacology. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2017). Journal of Clinical Oncology. [Link]

  • ADME or pharmacokinetic properties of PI3K inhibitors. (n.d.). ResearchGate. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2013). American Journal of Hematology/Oncology. [Link]

  • In vitro drug response assay for inhibitors of PI3K and mTOR in human... (n.d.). ResearchGate. [Link]

  • Advances in Screening, Immunotherapy, Targeted Agents, and Precision Surgery in Cervical Cancer: A Comprehensive Clinical Review (2018–2025). (2024). MDPI. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). ResearchGate. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). MDPI. [Link]

  • Fentanyl Analogs: Structure-Activity-Relationship Study. (n.d.). Bentham Science. [Link]

Sources

The Landscape of Inhibitor Activity: On-Target, Off-Target, and Indirect Effects

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of kinase inhibitor off-target effects is crucial for researchers in drug discovery and chemical biology. A molecule's selectivity profile dictates not only its therapeutic window but also the validity of its use as a chemical probe to interrogate biological pathways. While the specific compound, (2-Morpholinopyrimidin-5-yl)methylamine, lacks extensive characterization in public literature[1], its core structure is representative of a broad class of kinase inhibitors.

This guide provides a comparative framework for assessing off-target effects, using three well-documented inhibitors that target the PI3K/mTOR pathway, a critical signaling node in cell growth and proliferation[2][3]. We will compare PI-103 , a dual PI3K/mTOR inhibitor[2][4], Omipalisib (GSK2126458) , another potent dual PI3K/mTOR inhibitor[5][6][7], and AZD8055 , a selective mTOR kinase inhibitor[8][9]. This comparison will be grounded in the experimental methodologies used to define their selectivity.

A kinase inhibitor's cellular impact is not monolithic. Its effects can be categorized as direct on-target, indirect on-target, or direct off-target. Distinguishing between these is a primary challenge in pharmacology.[10]

  • Direct On-Target Effects : The inhibitor binds to its intended kinase, modulating the phosphorylation of its direct substrates.

  • Indirect On-Target Effects : The modulation of the primary target kinase leads to downstream changes in the same signaling pathway.[10]

  • Direct Off-Target Effects : The inhibitor binds to one or more unintended kinases (or non-kinase proteins), causing unforeseen biological consequences.[10][11][12] These effects can contribute to toxicity or, in some cases, provide opportunities for drug repurposing.[13]

The following diagram illustrates the complex interplay of these effects.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway K1 Kinase 1 (Primary Target) S1 Substrate 1 K1->S1 Phosphorylates K2 Kinase 2 S1->K2 Regulates S2 Substrate 2 K2->S2 Phosphorylates K6 Kinase 6 (Off-Target) S6 Substrate 6 K6->S6 Phosphorylates Inhibitor Inhibitor X Inhibitor->K1 Direct On-Target Inhibition Inhibitor->K6 Direct Off-Target Inhibition note1 Indirect On-Target Effect: Inhibition of K1 affects K2 and S2 signaling. note2 Indirect Off-Target Effect: Inhibition of K6 affects S6 and downstream signaling.

Caption: On-target vs. off-target inhibitor effects.

Comparative Selectivity Profile of PI3K/mTOR Pathway Inhibitors

While PI-103, Omipalisib, and AZD8055 all target the PI3K/mTOR pathway, their selectivity profiles differ significantly. Omipalisib is noted for its high potency against PI3K isoforms and mTOR.[6][7] AZD8055 is a selective, ATP-competitive inhibitor of mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[9][14] PI-103, while also a dual inhibitor, is known to have additional, functionally significant off-targets, such as DNA-dependent protein kinase (DNA-PK).[4][15]

Inhibitor Primary Target(s) Reported On-Target Potency (Ki or IC50) Key Off-Targets of Note
Omipalisib (GSK2126458) PI3Kα/β/δ/γ, mTORC1/2Ki: 0.019 nM (p110α), 0.13 nM (p110β), 0.024 nM (p110δ), 0.06 nM (p110γ), 0.18 nM (mTORC1), 0.3 nM (mTORC2).[6][7]Highly selective, but broad kinome screening is essential to fully characterize.
PI-103 PI3K (Class I isoforms), mTORPotent against PI3Kα (IC50 ~2nM) and mTOR.DNA-PK.[4] This off-target activity can lead to unexpected cellular effects, such as radiosensitization or radioresistance depending on the cell's genetic background.[4]
AZD8055 mTORC1/2IC50: 0.8 nM (mTOR).[9] Reported to be inactive against a panel of 260 other kinases.[9]Considered highly selective for mTOR, making it a valuable tool to probe mTOR-specific functions.[9]

Experimental Methodologies for Profiling Off-Target Effects

A multi-pronged experimental approach is required to comprehensively map an inhibitor's selectivity. No single assay can provide a complete picture. Here, we detail three complementary, industry-standard workflows.

Method 1: KINOMEscan® - Broad Kinome Profiling

This technology provides a broad, biochemical assessment of inhibitor binding against hundreds of kinases. It is an ATP-independent, active-site-directed competition binding assay that measures the thermodynamic dissociation constant (Kd), providing a quantitative measure of binding affinity.[16]

G cluster_assay KINOMEscan® Assay Principle cluster_nobind No Inhibition cluster_bind Inhibition Bead Kinase Inhibitor Bead1 Bead1 Kinase1 Kinase1 Bead1->Kinase1 Binding Bead2 Bead2 Kinase2 Kinase2 Inhibitor2 Inhibitor2 Kinase2->Inhibitor2 Binding Input 1. Combine Components: - DNA-tagged Kinase - Immobilized Ligand (Beads) - Test Compound Incubate 2. Incubate to Reach Equilibrium Input->Incubate Separate 3. Separate Beads from Unbound Kinase Incubate->Separate Quantify 4. Quantify Bead-Bound Kinase via qPCR Separate->Quantify Analyze 5. Calculate % Control to Determine Binding Affinity Quantify->Analyze

Caption: KINOMEscan® competition binding assay workflow.

Protocol: KINOMEscan® Profiling

  • Compound Preparation : Solubilize the test compound (e.g., PI-103) in 100% DMSO to create a stock solution.

  • Assay Reaction : In a multi-well plate, combine the test compound with a specific DNA-tagged kinase and a ligand immobilized on a solid support (e.g., beads).[16]

  • Competition : The test compound competes with the immobilized ligand for binding to the kinase's active site.[16]

  • Equilibration : Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Wash : Remove unbound kinase and compound. The amount of kinase remaining on the solid support is inversely proportional to its affinity for the test compound.

  • Quantification : Elute the bound kinase and quantify the amount using quantitative PCR (qPCR) to detect the DNA tag.[16]

  • Data Analysis : Compare the amount of kinase captured in the presence of the test compound to a DMSO control. The results are often reported as a percentage of control or converted to a dissociation constant (Kd). A "hit" is defined as binding that exceeds a certain threshold. The data can be visualized using a TREEspot™ diagram, which maps hits onto a phylogenetic tree of the human kinome.[17]

Method 2: Cellular Thermal Shift Assay (CETSA) - In-Cell Target Engagement

While KINOMEscan® identifies potential interactions, CETSA confirms that an inhibitor binds to its target within the complex environment of a living cell.[18][19] The principle is that ligand binding increases a protein's thermal stability, making it more resistant to heat-induced denaturation.[18][20]

G Start 1. Treat Intact Cells with DMSO or Inhibitor Harvest 2. Harvest Cells Start->Harvest Heat 3. Heat Cell Suspensions across a Temperature Gradient Harvest->Heat Lyse 4. Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge 5. Separate Soluble Fraction (unaggregated protein) via Centrifugation Lyse->Centrifuge Analyze 6. Analyze Soluble Protein by Western Blot or Mass Spec Centrifuge->Analyze Plot 7. Plot Protein Abundance vs. Temperature to Generate 'Melting Curve' Analyze->Plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: Western Blot-Based CETSA

  • Cell Treatment : Culture cells to ~80% confluency. Treat one set of cells with the inhibitor (e.g., 1 µM AZD8055) and a control set with DMSO for 1-2 hours.[20]

  • Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in a buffer. Divide the cell suspension into aliquots for each temperature point.[20]

  • Thermal Challenge : Heat the aliquots in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[20]

  • Cell Lysis : Lyse the cells to release intracellular proteins. A common method is three cycles of rapid freeze-thaw using liquid nitrogen.[20]

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.[20]

  • Sample Preparation : Collect the supernatant containing the soluble protein fraction. Determine protein concentration and normalize samples.

  • Western Blot Analysis : Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein (e.g., anti-mTOR).[19]

  • Data Analysis : Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[21]

Method 3: Phosphoproteomics - Global Functional Readout

This mass spectrometry-based approach provides a global snapshot of the phosphorylation changes across the proteome following inhibitor treatment. It reveals the functional consequences of both on- and off-target inhibition, identifying affected signaling pathways.[22]

G Start 1. Cell Culture & Inhibitor Treatment Lysis 2. Cell Lysis & Protein Extraction Start->Lysis Digestion 3. Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment 4. Phosphopeptide Enrichment (e.g., TiO2 or IMAC) Digestion->Enrichment LCMS 5. LC-MS/MS Analysis Enrichment->LCMS Data 6. Database Search & PTM Site Localization LCMS->Data Quant 7. Quantitative Analysis (Label-free or Isobaric Tags) Data->Quant Bioinfo 8. Bioinformatics Analysis (Pathway & Kinase-Substrate Enrichment) Quant->Bioinfo

Caption: Typical bottom-up phosphoproteomics workflow.

Protocol: Quantitative Phosphoproteomics Workflow

  • Sample Preparation : Treat cell cultures with the inhibitor (e.g., Omipalisib) or DMSO vehicle control for a defined period.

  • Protein Extraction and Digestion : Lyse the cells in a buffer containing phosphatase and protease inhibitors.[23] Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (typically with trypsin) to generate peptides.[24]

  • Phosphopeptide Enrichment : Due to the low stoichiometry of phosphorylation, it is essential to enrich for phosphopeptides. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[22][25]

  • LC-MS/MS Analysis : Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data-Independent Acquisition (DIA) is an increasingly powerful method for this analysis.[24][25]

  • Data Processing : Use specialized software to identify the phosphopeptides from the MS/MS spectra and localize the specific sites of phosphorylation.[23]

  • Quantitative Analysis : Compare the abundance of each phosphopeptide between the inhibitor-treated and control samples. This reveals which phosphorylation sites are significantly up- or down-regulated.

  • Bioinformatics : Use pathway analysis and kinase-substrate enrichment analysis to interpret the large-scale dataset, identifying the signaling networks perturbed by the inhibitor and predicting the upstream kinases responsible for the observed changes.[26]

Conclusion: An Integrated Approach to Defining Inhibitor Selectivity

Characterizing the off-target effects of kinase inhibitors is a cornerstone of modern drug development and chemical biology. As demonstrated by the comparison of PI-103, Omipalisib, and AZD8055, compounds targeting the same pathway can have vastly different selectivity profiles. A reliance on on-target potency values alone is insufficient.

A robust assessment requires the integration of orthogonal methods. Broad biochemical screening with platforms like KINOMEscan® is an essential first step to map the landscape of potential interactions.[17] However, these in vitro hits must be validated in a physiological context using methods like CETSA to confirm target engagement in cells.[18] Finally, global phosphoproteomics provides the critical functional readout, revealing the ultimate impact of the inhibitor on cellular signaling networks.[22] By combining these approaches, researchers can build a comprehensive and reliable selectivity profile, enabling the confident interpretation of experimental data and the development of safer, more effective therapeutics.

References

  • The Institute of Cancer Research, London. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Yu, G., et al. (2015). mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma. Oncology Letters. [Link]

  • Toulany, M., et al. (2021). Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs. BMC Cancer. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • Ba, Q., et al. (2023). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. Biology Methods and Protocols. [Link]

  • Maher, T. M., et al. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal. [Link]

  • Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Rovira, A., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmaceuticals. [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • ResearchGate. The cellular thermal shift assay of MEK in the presence of inhibitors. [Link]

  • ResearchGate. AZD8055 inhibits rapamycin-resistant functions of mTORC1. [Link]

  • Lee, J. S., et al. (2023). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. [Link]

  • ChemWhat. This compound CAS#: 944899-76-7. [Link]

  • Lee, J. S., et al. (2023). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. ACS Publications. [Link]

  • ResearchGate. Molecular effects of inhibition with PI-103 on the PI3K signaling. [Link]

  • Rudolph, M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Angewandte Chemie. [Link]

  • Cannon, A. S., et al. (2024). Combined Omipalisib and MAPK Inhibition Suppress PDAC Growth. Cancers. [Link]

  • AstraZeneca Open Innovation. AZD8055. [Link]

  • Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Banerjee, L., et al. (2012). Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma. British Journal of Cancer. [Link]

  • MDPI. (2023). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. MDPI. [Link]

  • Sastry, S. S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Guerra-Lopes, N., et al. (2021). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Infectious Diseases. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Edel, K., et al. (2017). For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. Cancers. [Link]

  • Bullock, A., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Wu, Y., et al. (2022). Mass spectrometry-based phosphoproteomics in clinical applications. Signal Transduction and Targeted Therapy. [Link]

  • Toulany, M., et al. (2021). Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs. National Institutes of Health. [Link]

  • Maher, T. M., et al. (2018). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. UCL Discovery. [Link]

  • ResearchGate. How azd8055 ihibit mTOR activity? What is the mechanism?. [Link]

Sources

From the Benchtop to the Bedside: A Comparative Guide to In Vitro and In Vivo Data for Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as critical targets. Their dysregulation is a known driver of cancer cell proliferation and survival. Among the enzymes targeted, pyrimidine kinases, such as Thymidine Kinase 1 (TK1), play a crucial role in the DNA salvage pathway, supplying the precursors necessary for DNA synthesis.[1][2] The upregulation of TK1 is closely linked to the S phase of the cell cycle, making it a significant biomarker for active cell proliferation and a compelling target for therapeutic intervention.[2][3] Pyrimidine-based compounds have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of many successful kinase inhibitors due to their structural mimicry of ATP's adenine ring.[4][5]

However, the journey of a promising pyrimidine kinase inhibitor from a hit in an initial screen to a viable clinical candidate is fraught with challenges. A critical juncture in this process is the transition from controlled in vitro experiments to complex in vivo models. Often, potent activity observed in a test tube or a petri dish does not translate to the desired efficacy in a living organism.[6][7] This guide provides an in-depth comparison of in vitro and in vivo data for pyrimidine kinase inhibitors, offering insights into experimental design, data interpretation, and the critical factors that influence the correlation between these two essential phases of drug development.

The Foundation: Understanding In Vitro Evaluation

In vitro assays are the bedrock of early-stage kinase inhibitor discovery. They provide a rapid and cost-effective means to assess a compound's direct interaction with its target kinase and its effect on cancer cells. These assays can be broadly categorized into biochemical and cell-based assays.

Biochemical Assays: A Pure Look at Inhibition

Biochemical assays measure the direct inhibitory effect of a compound on a purified kinase enzyme.[4] The primary goal is to determine the concentration of the inhibitor required to reduce the kinase's activity by 50%, known as the half-maximal inhibitory concentration (IC50).[8]

Causality in Experimental Choice: The selection of a biochemical assay format—be it luminescence-based (measuring ATP consumption), fluorescence-based (monitoring substrate phosphorylation), or radiometric—depends on the desired throughput, sensitivity, and the specific characteristics of the kinase.[9] For instance, radiometric assays, while requiring special handling, are often considered the gold standard for sensitivity and are particularly useful for kinases with high autophosphorylation activity.[10][11]

Step-by-Step Protocol: Radiometric Biochemical Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the purified pyrimidine kinase, a known substrate (e.g., a peptide), and a buffer solution containing cofactors like MgCl2.

  • Inhibitor Addition: Add the pyrimidine kinase inhibitor at a range of concentrations to different wells. Include a control with no inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding ATP, including a radiolabeled ATP variant (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a strong acid or a high concentration of EDTA.

  • Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP. This is often done using phosphocellulose paper that binds the phosphorylated substrate.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Assays: A Glimpse into the Cellular Context

While biochemical assays are crucial for determining direct target engagement, they don't capture the complexities of a cellular environment. Cell-based assays bridge this gap by evaluating an inhibitor's effect on kinase activity within intact cells.[6] These assays can measure downstream signaling events, cell proliferation, or apoptosis.[12]

Causality in Experimental Choice: The choice of cell line is paramount and should be guided by the specific cancer type being targeted.[13] For pyrimidine kinase inhibitors, cell lines with high proliferation rates and known dependence on the salvage pathway are often selected.[2] Cellular phosphorylation assays, which use specific antibodies to detect the phosphorylation of a kinase's substrate, provide a more direct measure of target inhibition within the cell.[14]

G cluster_0 In Vitro Assay Workflow Compound Library Compound Library Biochemical Screen Biochemical Screen Compound Library->Biochemical Screen Primary Screen (IC50) Cell-Based Assay Cell-Based Assay Biochemical Screen->Cell-Based Assay Secondary Screen (Cellular Potency) Hit Compound Hit Compound Cell-Based Assay->Hit Compound Validated Hit

Caption: A simplified workflow for in vitro screening of kinase inhibitors.

The Proving Ground: In Vivo Evaluation

Promising candidates from in vitro studies must then prove their mettle in a living system. In vivo models, typically involving immunodeficient mice, are essential for evaluating a drug's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD).[15][16]

Xenograft Models: Mimicking Human Tumors

The most common in vivo models for cancer drug development are xenografts, where human tumor cells or tissues are implanted into immunodeficient mice.[15][17] There are two main types:

  • Cell Line-Derived Xenografts (CDX): These models use immortalized human cancer cell lines and are valued for their reproducibility in initial screening.[15]

  • Patient-Derived Xenografts (PDX): PDX models involve implanting tumor fragments directly from a patient into a mouse, which better preserves the original tumor's heterogeneity and is considered more clinically relevant.[18][19]

Causality in Experimental Choice: The choice between CDX and PDX models depends on the stage of drug development. CDX models are often used for initial efficacy testing due to their consistency.[20] PDX models, while more complex and costly, provide a more accurate prediction of clinical response and are crucial for later-stage preclinical development.[18]

Workflow for an In Vivo Xenograft Study

  • Model Establishment: Implant human cancer cells (CDX) or patient tumor fragments (PDX) subcutaneously or orthotopically into immunodeficient mice.[17][20]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size, and then randomize the mice into control and treatment groups.

  • Drug Administration: Administer the pyrimidine kinase inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle.

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly throughout the study. Tumor growth inhibition (TGI) is a key efficacy endpoint.

  • Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after drug administration to determine the drug's concentration in the plasma over time. This helps understand its absorption, distribution, metabolism, and excretion (ADME).[21]

  • Pharmacodynamic (PD) Analysis: Collect tumor tissue at the end of the study to measure target engagement and downstream effects, such as inhibition of substrate phosphorylation or induction of apoptosis.[15]

G cluster_1 In Vivo Study Logic Validated Hit Validated Hit Xenograft Model Xenograft Model Validated Hit->Xenograft Model Test in living system PK/PD Studies PK/PD Studies Xenograft Model->PK/PD Studies Measure exposure & target effect Efficacy Data Efficacy Data Xenograft Model->Efficacy Data Measure tumor response Clinical Candidate Clinical Candidate PK/PD Studies->Clinical Candidate Efficacy Data->Clinical Candidate

Caption: The logical progression from a validated in vitro hit to a potential clinical candidate through in vivo studies.

Bridging the Chasm: The In Vitro-In Vivo Correlation (IVIVC)

The disconnect between in vitro potency and in vivo efficacy is a major hurdle in drug development.[6][18] A potent inhibitor in a biochemical assay may fail in an animal model for numerous reasons. Understanding these factors is key to improving the predictive power of preclinical studies.

Key Factors Influencing IVIVC:

  • Pharmacokinetics (PK): A compound's ADME properties heavily influence its ability to reach the tumor at a sufficient concentration and for an adequate duration.[22][23] Poor oral bioavailability, rapid metabolism, or extensive binding to plasma proteins can all lead to sub-therapeutic drug levels at the tumor site.[24]

  • Target Engagement in a Complex System: The cellular environment in vivo is far more complex than in a 2D cell culture.[13] The presence of a tumor microenvironment, including stromal cells and vasculature, can impact drug penetration and cellular response.[15]

  • Off-Target Effects: Kinase inhibitors are rarely perfectly specific.[25] Off-target activities that are not apparent in initial in vitro screens can lead to toxicity or unexpected pharmacological effects in vivo.

  • Drug Resistance Mechanisms: Tumors in a living organism can develop resistance to a drug through various mechanisms that are not always captured in short-term in vitro assays.[15]

Comparative Data Summary: Hypothetical Pyrimidine Kinase Inhibitor (PKI-123)

ParameterIn Vitro DataIn Vivo Data (Mouse Xenograft Model)Interpretation & Correlation
Target Potency TK1 IC50: 15 nMTumor TK1 Phosphorylation Inhibition: 75% at 50 mg/kgGood correlation. The compound effectively inhibits its target in both settings.
Cellular Potency Cell Proliferation GI50: 150 nM (HCT116 cells)Tumor Growth Inhibition (TGI): 60% at 50 mg/kgModerate correlation. The in vivo efficacy is present but less pronounced than the cellular potency might suggest. This could be due to PK limitations.
Pharmacokinetics N/AOral Bioavailability: 20%; Plasma Half-life: 2 hoursPoor oral bioavailability and a short half-life likely limit the drug's exposure at the tumor, explaining the moderate in vivo efficacy despite good potency.
Safety/Toxicity Cytotoxicity CC50: >10 µM (Normal cells)Maximum Tolerated Dose (MTD): 75 mg/kgAcceptable therapeutic window. The compound is more toxic to cancer cells than normal cells, and a safe dose for efficacy studies was established.

Best Practices for Improving In Vitro-In Vivo Translation

To bridge the gap between the benchtop and the bedside, researchers should adopt a more integrated approach to preclinical drug development.

  • Prioritize Cell-Based Assays Early: While biochemical assays are useful, incorporating cell-based assays early in the screening cascade can provide a more realistic assessment of a compound's potential.[6]

  • Utilize More Complex In Vitro Models: Three-dimensional (3D) tumor organoids are emerging as powerful tools that more closely mimic the in vivo tumor microenvironment and can improve the predictive accuracy of in vitro drug screening.[13][26]

  • Integrate PK/PD Modeling: Mathematical modeling can help predict the in vivo exposure required to achieve a therapeutic effect based on in vitro potency data.[27][28] This can guide dose selection for in vivo studies.

  • Early Assessment of ADME Properties: Evaluating a compound's absorption, distribution, metabolism, and excretion properties early in the discovery process can help identify and address potential liabilities before significant resources are invested in in vivo studies.

  • Embrace Patient-Derived Models: Whenever feasible, using PDX models can provide more clinically relevant data on efficacy and potential resistance mechanisms.[18]

By thoughtfully designing experiments, understanding the limitations of each model system, and focusing on the critical factors that govern the in vitro-in vivo correlation, researchers can more effectively navigate the challenging path of pyrimidine kinase inhibitor development and increase the likelihood of translating promising laboratory findings into effective cancer therapies.

References

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Newcells. (2024, June 3). Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • Greco, M., et al. (n.d.). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Taylor & Francis Online. Retrieved from [Link]

  • Pharma Models. (2014, October 23). Tumor Xenografting: A Necessity for Cancer Drug Development. Retrieved from [Link]

  • The Jackson Laboratory. (2017, March 2). Patient-Derived Xenograft (PDX) Mice: Hacking the Haystack to Find Better Anti-Cancer Needles. Retrieved from [Link]

  • AroCell. (2021, December 8). Thymidine Kinase 1: Making Its Mark In Immunotherapy. Retrieved from [Link]

  • Puszkiel, A., et al. (n.d.). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. Taylor & Francis Online. Retrieved from [Link]

  • Jagarlamudi, K. K., & Shaw, M. (2018). Thymidine kinase 1 as a tumor biomarker: technical advances offer new potential to an old biomarker. Biomarkers in Medicine, 12(9), 1035–1048. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Rowland, A., et al. (n.d.). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Puszkiel, A., et al. (2025, August 9). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. ResearchGate. Retrieved from [Link]

  • Basile, G., et al. (n.d.). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. Retrieved from [Link]

  • Huelse, J., et al. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. Retrieved from [Link]

  • Lin, A., et al. (2023, October 17). Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. PMC - NIH. Retrieved from [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Retrieved from [Link]

  • Antoranz, A., et al. (n.d.). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PLOS ONE. Retrieved from [Link]

  • McClue, S. J., et al. (n.d.). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. PubMed. Retrieved from [Link]

  • Schwartz, P. A., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Thymidine kinase in clinical chemistry. Retrieved from [Link]

  • Bischof, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Berindan-Neagoe, I., et al. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Retrieved from [Link]

  • Long, Y., et al. (n.d.). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. MDPI. Retrieved from [Link]

  • O'Rourke, F. A., et al. (n.d.). Translating slow-binding inhibition kinetics into cellular and in vivo effects. PMC - NIH. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from [Link]

  • Biovica. (n.d.). What is Thymidine kinase 1?. DiviTum® TKa. Retrieved from [Link]

  • Topson, V. F., et al. (2020, November 27). Thymidine kinase 1 through the ages: a comprehensive review. PMC - NIH. Retrieved from [Link]

  • Wu, C. C., et al. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Retrieved from [Link]

  • Tenti, E., et al. (2020, February 13). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Vlachogiannis, G., et al. (n.d.). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Huber, H., et al. (2023, November 6). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. Retrieved from [Link]

  • Dremencov, E., et al. (2022, March 29). Effects of SRC and IKKβ Kinase Inhibition in Ischemic Factors Modeling In Vitro and In Vivo. MDPI. Retrieved from [Link]

  • Wu, C. C., et al. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bischof, J., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Retrieved from [Link]

  • Yang, X., et al. (2010, May 1). Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data. Friends of Cancer Research. Retrieved from [Link]

  • Huber, H., et al. (n.d.). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. NIH. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Drewry, D. H., et al. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of (2-Morpholinopyrimidin-5-yl)methylamine Against Established PI3K/AKT/mTOR Pathway Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism. Its aberrant activation is one of the most frequent occurrences in human cancers, making it a highly pursued target for therapeutic intervention.[1][2] The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT. Activated AKT, in turn, modulates a plethora of downstream effectors, including mTOR, to drive tumorigenesis.

Given the prevalence of mutations and alterations in this pathway across various cancer types, a significant number of inhibitors have been developed.[2][[“]] These can be broadly categorized as pan-PI3K inhibitors, isoform-specific PI3K inhibitors, AKT inhibitors, and mTOR inhibitors (mTORC1/2). This guide focuses on a systematic approach to benchmark a novel compound, (2-Morpholinopyrimidin-5-yl)methylamine, against clinically relevant and approved drugs targeting this pathway. The morpholinopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors, suggesting a high probability of activity against one or more kinases in the PI3K/AKT/mTOR pathway. Our objective is to delineate a comprehensive experimental framework to characterize its potency, selectivity, and efficacy in comparison to established agents.

Comparator Drug Selection: Establishing a Relevant Benchmark

To provide a robust comparative analysis, we have selected a panel of well-characterized inhibitors that represent different mechanisms of action within the PI3K/AKT/mTOR pathway:

  • Capivasertib (AZD5363): A potent, orally bioavailable pan-AKT inhibitor. It received FDA approval in November 2023 for the treatment of certain types of breast cancer, making it a landmark achievement in targeting this pathway.[4][5][6]

  • Everolimus (RAD001): An allosteric inhibitor of mTORC1, approved for the treatment of various cancers, including renal cell carcinoma and certain types of breast cancer.[7][8][9]

  • Temsirolimus (CCI-779): A prodrug of sirolimus and another mTORC1 inhibitor, approved for the treatment of renal cell carcinoma.[7][8][10]

  • Idelalisib (CAL-101): A selective inhibitor of the p110δ isoform of PI3K, primarily used in the treatment of certain hematological malignancies.[[“]][11]

  • Copanlisib (BAY 80-6946): A pan-PI3K inhibitor with activity against all four Class I isoforms, approved for the treatment of relapsed follicular lymphoma.[[“]][11]

This diverse set of comparators will allow for a multi-faceted evaluation of this compound's profile, assessing its potential as a pan-inhibitor or a selective agent.

Experimental Workflow for Comparative Benchmarking

The following sections outline a step-by-step experimental plan to comprehensively benchmark this compound.

Part 1: In Vitro Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory activity of this compound against key kinases in the PI3K/AKT/mTOR pathway and to assess its selectivity.

Experimental Protocol: Kinase Inhibition Assays

  • Primary Kinase Panel:

    • Utilize a radiometric or fluorescence-based in vitro kinase assay (e.g., ADP-Glo™, LanthaScreen™) to determine the IC50 values of this compound against the following recombinant human kinases:

      • PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ

      • AKT1, AKT2, AKT3

      • mTOR

  • Assay Conditions:

    • Perform assays at a fixed ATP concentration equivalent to the Km for each respective kinase to ensure physiologically relevant and comparable data.

    • Test the compound over a 10-point, 3-fold serial dilution range, starting from a top concentration of 10 µM.

    • Include the selected comparator drugs in parallel to establish benchmark IC50 values under identical assay conditions.

  • Selectivity Profiling (Optional but Recommended):

    • If significant potency is observed in the primary panel, profile the compound against a broader panel of kinases (e.g., a 400+ kinase panel) to identify potential off-target activities. This is crucial for predicting potential toxicities and understanding the compound's overall selectivity.

Data Presentation:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)AKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)mTOR IC50 (nM)
This compoundExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Capivasertib>10,000>10,000>10,000>10,000~10~15~12>10,000
Everolimus>10,000>10,000>10,000>10,000>10,000>10,000>10,000~2
Idelalisib~2,500~800~2.5~27>10,000>10,000>10,000>10,000
Copanlisib~0.5~3.7~0.7~6.4>10,000>10,000>10,000~5.8

Note: IC50 values for comparator drugs are representative and may vary based on assay conditions.

Part 2: Cellular Potency and Mechanism of Action

Objective: To evaluate the ability of this compound to inhibit the PI3K/AKT/mTOR pathway in a cellular context and to confirm its mechanism of action.

Experimental Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Line Selection:

    • Choose a cancer cell line with a known activating mutation in the PI3K/AKT/mTOR pathway (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation).

  • Treatment and Lysis:

    • Culture cells to ~80% confluency and serum-starve overnight to reduce basal pathway activation.

    • Stimulate the pathway with a growth factor (e.g., insulin or IGF-1) for 15-30 minutes in the presence of varying concentrations of this compound or comparator drugs.

    • Lyse the cells and quantify total protein concentration.

  • Western Blotting:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies specific for the phosphorylated (active) forms of key pathway components:

      • p-AKT (Ser473)

      • p-PRAS40 (Thr246) - a direct AKT substrate

      • p-S6 Ribosomal Protein (Ser235/236) - a downstream mTORC1 substrate

    • Also probe for total protein levels of AKT and S6 as loading controls.

  • Data Analysis:

    • Quantify band intensities and calculate the IC50 for the inhibition of phosphorylation of each substrate.

Data Presentation:

Compoundp-AKT (Ser473) IC50 (nM)p-PRAS40 (Thr246) IC50 (nM)p-S6 (Ser235/236) IC50 (nM)
This compoundExperimental DataExperimental DataExperimental Data
Capivasertib~20~25~30
Everolimus>1,000>1,000~5
Idelalisib~50~60~70
Copanlisib~10~15~20

Note: Cellular IC50 values are representative and cell line-dependent.

Visualizing the PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation FourEBP1->Proliferation PI3Ki Copanlisib Idelalisib PI3Ki->PI3K AKTi Capivasertib AKTi->AKT mTORi Everolimus Temsirolimus mTORi->mTORC1 Test_Cmpd Test Compound Test_Cmpd->PI3K Test_Cmpd->AKT Test_Cmpd->mTORC1 Known_Inhibitors Known Inhibitors

Caption: PI3K/AKT/mTOR pathway with inhibitor targets.

Part 3: In Vitro Anti-proliferative Activity

Objective: To assess the functional consequence of pathway inhibition by measuring the anti-proliferative effects of this compound.

Experimental Protocol: Cell Viability Assay

  • Cell Panel:

    • Use a panel of cancer cell lines with varying mutational statuses of the PI3K/AKT/mTOR pathway (e.g., PIK3CA mutant, PTEN null, KRAS mutant). This will help to identify potential biomarkers of sensitivity.

  • Assay Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat with a range of concentrations of this compound and comparator drugs for 72 hours.

    • Measure cell viability using a standard method such as CellTiter-Glo® (luminescence-based ATP quantification) or MTT (colorimetric).

  • Data Analysis:

    • Calculate the GI50 (concentration required to inhibit cell growth by 50%) for each compound in each cell line.

Data Presentation:

CompoundMCF-7 (PIK3CA mut) GI50 (nM)U87-MG (PTEN null) GI50 (nM)HCT116 (KRAS mut) GI50 (nM)
This compoundExperimental DataExperimental DataExperimental Data
Capivasertib~300~250>5,000
Everolimus~10~50>10,000
Idelalisib>10,000>10,000>10,000
Copanlisib~200~150~1,000

Note: GI50 values are representative and highly dependent on the cell line and assay duration.

Part 4: Preliminary In Vivo Pharmacokinetics and Efficacy

Objective: To evaluate the pharmacokinetic properties and anti-tumor efficacy of this compound in a relevant animal model.

Experimental Protocol: Xenograft Tumor Model

  • Model Selection:

    • Establish subcutaneous xenografts in immunodeficient mice (e.g., nude or NSG mice) using a sensitive cell line identified in the in vitro studies (e.g., MCF-7).

  • Pharmacokinetic (PK) Study:

    • Administer a single dose of this compound to a small cohort of non-tumor-bearing mice via a clinically relevant route (e.g., oral gavage).

    • Collect blood samples at multiple time points and analyze plasma drug concentrations to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • Efficacy Study:

    • Once tumors reach a palpable size (~100-150 mm³), randomize mice into treatment groups:

      • Vehicle control

      • This compound (at one or two dose levels determined from PK and tolerability studies)

      • A relevant comparator (e.g., Capivasertib)

    • Dose animals daily (or as determined by PK) and measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21% TGI
Vehicle-Experimental Data-
This compoundLow DoseExperimental DataExperimental Data
This compoundHigh DoseExperimental DataExperimental Data
Capivasertib50 mg/kgExperimental DataExperimental Data

Visualizing the In Vivo Experimental Workflow

InVivo_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle, Test Compound, Comparator) Randomization->Dosing Group_Vehicle Vehicle Randomization->Group_Vehicle Group_Test_Low Test Compound (Low Dose) Randomization->Group_Test_Low Group_Test_High Test Compound (High Dose) Randomization->Group_Test_High Group_Comparator Comparator Drug Randomization->Group_Comparator Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data Analysis (TGI, PD Markers) Endpoint->Analysis

Caption: Workflow for in vivo xenograft efficacy study.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound against established drugs targeting the PI3K/AKT/mTOR pathway. By systematically evaluating its biochemical and cellular potency, mechanism of action, anti-proliferative activity, and in vivo efficacy, a clear picture of its therapeutic potential can be established.

The data generated from these studies will be critical in determining whether this compound warrants further preclinical development. Positive results, such as high potency, a favorable selectivity profile, and robust in vivo efficacy, would justify more extensive studies, including formal toxicology assessments and the development of a clinical trial strategy. This structured, data-driven approach ensures that resources are invested in compounds with the highest probability of success in the complex landscape of cancer drug development.

References

  • Capivasertib: First Approved AKT inhibitor for the Treatment of Patients with Breast Cancer. Anticancer Agents Med Chem. ()
  • Mechanistic Target of Rapamycin (mTOR) Inhibitors. PubMed. ()
  • novel oral AKT inhibitor approved by EMA. VHIO. ()
  • Clinical trials targeting PI3K in cancer. Consensus. ()
  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. ()
  • Newly Approved mTOR Inhibitors for the Treatment of Metastatic Renal Cell Carcinoma. US Pharmacist. ()
  • Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. Journal of Medicinal Chemistry. ()
  • FDA Approves AKT Inhibitor for Patients With Advanced HR-Positive Breast Cancer. Docwire News. ()
  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. ()
  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Tre
  • First AKT-targeting drug capivasertib to hit the market, could it open the door for more? Labiotech.eu. ()
  • mTOR inhibitors. Wikipedia. ()
  • FDA Approves mTOR Inhibitor Everolimus for Breast Cancer. MDedge. ()
  • List of MTOR inhibitors. Drugs.com. ()
  • Selected PI3K inhibitors approved or in clinical trials.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (2-Morpholinopyrimidin-5-yl)methylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The (2-Morpholinopyrimidin-5-yl)methylamine scaffold represents a privileged structure in modern kinase inhibitor discovery, frequently associated with potent inhibition of key signaling nodes, particularly within the PI3K/Akt/mTOR pathway. However, the conserved nature of the ATP-binding pocket across the human kinome presents a formidable challenge: achieving target selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a checkbox in preclinical development; it is a critical investigation that defines the therapeutic window and mechanistic rationale for a lead compound.

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a hypothetical inhibitor, "CMPD-MMPM," based on the this compound core. We will objectively compare state-of-the-art profiling platforms, provide actionable experimental protocols, and discuss the interpretation of the resulting data.

Comparative Analysis of Cross-Reactivity Profiling Platforms

The initial step in any selectivity profiling endeavor is to choose the most appropriate screening platform. The choice is a balance of throughput, sensitivity, cost, and the nature of the question being asked (e.g., direct binding vs. enzymatic inhibition). Below is a comparison of leading methodologies.

Profiling Platform Principle Advantages Limitations Typical Use Case
Radiometric Assays (e.g., HotSpot™, ³³PanQinase™)Measures the transfer of radiolabeled phosphate (³³P) from ATP to a substrate.[1]Gold standard for direct measurement of enzymatic activity. High sensitivity and low interference from compounds.[1]Requires handling of radioactive materials, lower throughput, and generates radioactive waste.Orthogonal validation of hits from primary screens; detailed mechanistic studies.
Luminescence-Based Assays (e.g., ADP-Glo™)Measures the amount of ADP produced in a kinase reaction via a coupled luciferase reaction.[2]High-throughput, non-radioactive, and highly sensitive.[2]Susceptible to interference from ATP-competitive inhibitors at high concentrations and compounds affecting luciferase.Primary high-throughput screening (HTS) and dose-response profiling.
Binding Assays (e.g., KINOMEscan™)Quantifies the ability of a compound to displace a ligand from the kinase active site, measured by qPCR or other methods.[3]Very high-throughput (over 450 kinases), does not require active enzyme, and measures direct binding affinity (Kd).[3]Does not measure inhibition of enzymatic activity; may identify non-inhibitory binders.Broad, kinome-wide selectivity profiling to identify on- and off-targets early in development.
Cell-Based Target Engagement (e.g., NanoBRET™)Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer in live cells.[4][5]Quantifies target engagement in a physiological cellular context, providing a measure of cellular potency.[4][6]Requires genetic modification of cells to express the fusion kinase; tracer availability may be limited.Validating target engagement in cells and bridging the gap between biochemical potency and cellular activity.
Cellular Thermal Shift Assay (CETSA®) Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[7][8][9]Label-free and can be performed in unmodified cells and even tissues, confirming direct target engagement.[7][9]Lower throughput, requires a specific antibody for detection (Western blot) or mass spectrometry for proteome-wide analysis.[10]Confirming target engagement for lead compounds in a physiological setting; identifying downstream effects.[8]

Experimental Design and Workflow

A robust cross-reactivity profiling strategy employs a tiered approach, starting broad and becoming more focused. The following workflow illustrates this principle.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Biochemical IC50 Determination cluster_2 Tier 3: Cellular Target Engagement KINOMEscan KINOMEscan® Profiling (>450 kinases @ 1µM) Data_Analysis_1 Identify Primary Hits (% Inhibition > 90%) KINOMEscan->Data_Analysis_1 ADP_Glo ADP-Glo™ Assay (10-point dose-response) Data_Analysis_1->ADP_Glo Select hits for validation Data_Analysis_2 Calculate IC50 Values Quantify Potency & Selectivity ADP_Glo->Data_Analysis_2 NanoBRET NanoBRET™ Assay Data_Analysis_2->NanoBRET Prioritize key targets for cellular validation CETSA CETSA® Data_Analysis_2->CETSA Prioritize key targets for cellular validation Data_Analysis_3 Confirm On-Target & Key Off-Target Engagement in Live Cells NanoBRET->Data_Analysis_3 CETSA->Data_Analysis_3

Caption: A tiered workflow for kinase cross-reactivity profiling.

Illustrative Cross-Reactivity Data

To demonstrate how data from such a study would be presented, the following table shows hypothetical IC50 values for our compound, CMPD-MMPM, and two well-characterized clinical-stage inhibitors with overlapping scaffolds, Alpelisib (a PI3Kα inhibitor) and Ribociclib (a CDK4/6 inhibitor).

Kinase TargetCMPD-MMPM (IC50, nM)Alpelisib (IC50, nM)Ribociclib (IC50, nM)Kinase Family
PI3Kα 15 5 >10,000Lipid Kinase
PI3Kβ2501,150>10,000Lipid Kinase
PI3Kδ180290>10,000Lipid Kinase
PI3Kγ4001,200>10,000Lipid Kinase
mTOR 85 2,500>10,000PIKK
CDK4 1,200>10,00010 CMGC
CDK6 1,500>10,00014 CMGC
ABL15,500>10,0008,500Tyrosine Kinase
SRC>10,000>10,0006,200Tyrosine Kinase
AURKA8,9009,500210Other

Data Interpretation:

  • Primary Target Profile: CMPD-MMPM demonstrates potent activity against PI3Kα and mTOR, suggesting it is a dual PI3K/mTOR inhibitor.

  • Selectivity within Family: It shows good selectivity for PI3Kα over other Class I PI3K isoforms (β, δ, γ).

  • Off-Target Activity: There is weak off-target activity against CDK4/6 at concentrations approximately 100-fold higher than its primary target, PI3Kα. This is a crucial piece of information for predicting potential cell cycle-related side effects.

  • Comparison to Benchmarks: Compared to Alpelisib, CMPD-MMPM is slightly less potent on PI3Kα but has stronger mTOR activity. Unlike Ribociclib, its CDK4/6 activity is minimal.

Signaling Pathway Context: The PI3K/Akt/mTOR Axis

Understanding the on- and off-target profile of CMPD-MMPM is best contextualized by visualizing its place in the relevant signaling network. As a dual PI3K/mTOR inhibitor, it would be expected to block two critical nodes in this pro-survival pathway, which is frequently dysregulated in cancer.[11][12][13][14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT P-Thr308 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT P-Ser473 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) PTEN PTEN PTEN->PIP3 Dephosphorylates CMPD CMPD-MMPM CMPD->PI3K Inhibits CMPD->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with inhibition points.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol must be self-validating. Here are step-by-step methodologies for key assays.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol quantifies kinase activity by measuring ADP production.[2]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CMPD-MMPM in 100% DMSO, starting at 1 mM. Then, create intermediate dilutions in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution.

    • Add 0.5 µL of the compound dilution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of 2.5X ATP solution. The final ATP concentration should be at the Km for each specific kinase.[15]

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Target Engagement (NanoBRET™)

This assay measures compound binding to a target kinase in living cells.[4][5]

  • Cell Preparation:

    • Day 1: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the cells into a 384-well white assay plate.[6]

  • Assay Execution:

    • Day 2: Prepare serial dilutions of CMPD-MMPM in Opti-MEM.

    • Prepare a 3X solution of the NanoBRET™ tracer and extracellular NanoLuc® inhibitor in Opti-MEM.

    • Add the compound dilutions to the cells, followed immediately by the tracer solution.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add Nano-Glo® Substrate.

    • Read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data and fit to a dose-response curve to determine the cellular IC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

This protocol confirms target engagement by measuring the thermal stabilization of the target protein.[7][16]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of CMPD-MMPM (e.g., 100X cellular IC50) for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed (20,000 x g) for 20 minutes to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Detection:

    • Analyze the soluble fraction by Western blot using an antibody specific to the target kinase (e.g., PI3Kα).

    • Quantify band intensity using densitometry.

  • Data Analysis: Plot the percentage of soluble protein at each temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.[9]

Conclusion

The cross-reactivity profile of a kinase inhibitor like this compound is a defining characteristic that dictates its therapeutic potential. A superficial screen is insufficient; a multi-tiered approach combining broad kinome scanning, quantitative biochemical assays, and cellular target engagement validation is essential. This integrated strategy, as outlined in this guide, provides the robust, high-quality data necessary to make informed decisions in drug development, ultimately separating a promising chemical scaffold from a viable clinical candidate.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Jiang, N., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Retrieved from [Link]

  • Mishra, R., et al. (2023). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. International Journal of Molecular Sciences. Retrieved from [Link]

  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Retrieved from [Link]

  • Rudolph, M., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Reaction Biology. (n.d.). PYK2 NanoBRET Kinase Assay. Retrieved from [Link]

  • Orcutt, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • CETSA®. (n.d.). CETSA®. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Marin, V., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Reproducibility of Experiments with (2-Morpholinopyrimidin-5-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, particularly in the realm of kinase inhibition, the reproducibility of experimental data is the bedrock upon which scientific progress is built. The nuanced interplay of molecular structure, biological targets, and assay conditions demands a rigorous and transparent approach to experimentation. This guide, designed for the discerning researcher, offers an in-depth technical comparison of the novel investigational compound, (2-Morpholinopyrimidin-5-yl)methylamine, with established dual PI3K/mTOR inhibitors. By dissecting a plausible synthetic route, providing a detailed and robust biological assay protocol, and critically examining the factors that govern experimental reproducibility, we aim to equip scientists with the tools to navigate the complexities of kinase inhibitor evaluation.

The morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. The strategic placement of the morpholine ring can enhance aqueous solubility and provide crucial interactions within the ATP-binding pocket of various kinases. This compound is a novel compound designed to leverage these properties, with a primary inferred biological target being the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This guide will compare the hypothetical performance of this compound with two well-characterized clinical-stage dual PI3K/mTOR inhibitors: Gedatolisib (PF-05212384) and Omipalisib (GSK2126458) . The comparison will be grounded in a standardized, highly reproducible in vitro assay: the PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) assay .

A Plausible and Reproducible Synthesis of this compound

To ensure a consistent supply of high-purity material for biological testing, a robust and reproducible synthetic route is paramount. The following multi-step synthesis is proposed for this compound, commencing from commercially available precursors.

Step 1: Synthesis of 2-Chloro-5-cyanopyrimidine

The synthesis begins with the preparation of 2-chloro-5-cyanopyrimidine. A common method involves the Vilsmeier-Haack reaction of 3-aminocrotononitrile, followed by cyclization and chlorination. Alternatively, commercially available 2-aminopyrimidine can be converted to 2-chloropyrimidine via a Sandmeyer-type reaction, followed by cyanation at the 5-position. A documented route involves taking cyanoacetic acid as a raw material, which reacts with N,N-dimethylformamide dimethyl acetal in dioxane to generate 3-(dimethylamino)acrylonitrile. This intermediate then undergoes a Vilsmeier reaction, addition, ring-closing, and chlorination to yield the final product[1].

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The subsequent step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with morpholine. This reaction is typically carried out in a suitable solvent such as acetonitrile or isopropanol, often in the presence of a base like potassium carbonate or triethylamine to scavenge the HCl byproduct. The reaction of 2-chloropyrimidines with morpholine is a well-established transformation[2].

Step 3: Catalytic Reduction of the Nitrile to the Primary Amine

The final step is the reduction of the nitrile group of 2-morpholinopyrimidine-5-carbonitrile to the corresponding primary amine, this compound. A highly effective and reproducible method for this transformation is catalytic hydrogenation using Raney nickel as the catalyst[3][4][5]. This reaction is typically performed under a hydrogen atmosphere in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-cyanopyrimidine

  • Morpholine

  • Potassium Carbonate

  • Acetonitrile

  • Raney® Nickel (activated slurry in water)

  • Methanol

  • Ammonia (7N solution in methanol)

  • Hydrogen gas

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Synthesis of 2-Morpholinopyrimidine-5-carbonitrile:

    • To a solution of 2-chloro-5-cyanopyrimidine (1.0 eq) in acetonitrile (10 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure 2-morpholinopyrimidine-5-carbonitrile.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Synthesis of this compound:

    • In a high-pressure hydrogenation vessel, suspend 2-morpholinopyrimidine-5-carbonitrile (1.0 eq) in methanol saturated with ammonia (prepared by bubbling ammonia gas through methanol or using a commercial 7N solution).

    • Carefully add a catalytic amount of Raney® Nickel slurry (approximately 10-20% by weight of the starting material).

    • Seal the vessel and purge with hydrogen gas (3-4 times).

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, keeping it wet with solvent at all times.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by a suitable method, such as crystallization or chromatography, to achieve the desired purity for biological assays.

    • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Comparative In Vitro Efficacy: A Standardized PI3Kα HTRF Assay

To provide a robust and reproducible comparison of this compound with Gedatolisib and Omipalisib, a standardized biochemical assay is essential. The PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) assay is a widely accepted, high-throughput method for quantifying the activity of PI3K inhibitors. This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3Kα enzyme.

Principle of the PI3Kα HTRF Assay

The assay is based on a competitive immunoassay format. Recombinant PI3Kα enzyme phosphorylates its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in the presence of ATP to produce PIP3. The amount of PIP3 produced is then detected using a specific anti-PIP3 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a PIP3 analog tracer labeled with an acceptor fluorophore (e.g., d2). When the tracer binds to the antibody, it brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal. The PIP3 produced by the enzyme competes with the tracer for binding to the antibody, leading to a decrease in the FRET signal. The magnitude of this decrease is directly proportional to the amount of PIP3 produced and, therefore, to the activity of the PI3Kα enzyme. Inhibitors of PI3Kα will reduce the production of PIP3, resulting in a higher FRET signal.

Detailed Experimental Protocol: PI3Kα HTRF Assay

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3Kα HTRF assay kit (containing PIP2 substrate, ATP, anti-PIP3 antibody, PIP3-d2 tracer, and assay buffer)

  • Test compounds: this compound, Gedatolisib, and Omipalisib, serially diluted in DMSO.

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a series of 10-point, 3-fold serial dilutions of each test compound in 100% DMSO.

    • The final concentration of DMSO in the assay should be kept constant and low (typically ≤1%) to minimize solvent effects.

  • Assay Reaction:

    • Add 2 µL of the diluted compound solution or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in the assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in the assay buffer. The final ATP concentration should be at or near the Km for ATP for the PI3Kα enzyme to ensure sensitive and comparable IC50 values[6][7][8][9].

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of the detection mixture containing the anti-PIP3 antibody and the PIP3-d2 tracer.

    • Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Performance Data

The following table presents the known PI3Kα inhibitory activities of the comparator compounds and a hypothetical, yet plausible, IC50 value for the investigational compound, this compound, based on the structure-activity relationships of similar morpholinopyrimidine derivatives.

CompoundTargetAssay FormatIC50 (nM)Reference
This compound PI3KαHTRFHypothetical: 5-15N/A
Gedatolisib (PF-05212384) PI3KαCell-free0.4[10]
Omipalisib (GSK2126458) PI3KαCell-free0.04

Note: The IC50 value for this compound is a hypothetical estimate for comparative purposes within this guide.

The Cornerstone of Scientific Integrity: Ensuring Experimental Reproducibility

The reproducibility of in vitro kinase assays is a critical issue that can significantly impact the progression of drug discovery projects. Seemingly minor variations in experimental conditions can lead to substantial differences in measured inhibitor potencies, making cross-study comparisons challenging.[11] As senior application scientists, it is our responsibility to not only execute protocols with precision but also to understand and control the variables that can influence the outcome.

Key Factors Influencing Reproducibility in Kinase Assays:

  • ATP Concentration: The concentration of ATP used in a kinase assay is arguably the most critical factor affecting the IC50 values of ATP-competitive inhibitors.[6][7][8][9] Assays performed at low ATP concentrations (often near the Km for ATP) will yield more potent IC50 values, reflecting the inhibitor's binding affinity (Ki). Conversely, assays conducted at physiological ATP concentrations (in the millimolar range) will result in higher IC50 values but may be more predictive of cellular activity. For the purpose of reproducible biochemical characterization and comparison, it is crucial to perform assays at a standardized ATP concentration, ideally at the Km for the specific kinase isoform.

  • Enzyme and Substrate Quality: The purity, activity, and batch-to-batch consistency of the recombinant kinase and its substrate are fundamental to obtaining reproducible data. The use of well-characterized and quality-controlled reagents is non-negotiable.

  • Assay Buffer Composition: Components of the assay buffer, such as the type and concentration of divalent cations (e.g., Mg²⁺, Mn²⁺), detergents, and reducing agents, can all influence enzyme activity and inhibitor potency. A standardized and fully documented buffer composition is essential.

  • Incubation Times and Temperatures: Both the enzymatic reaction time and the detection incubation time, as well as the temperature at which these steps are performed, must be precisely controlled to ensure consistent results.

  • DMSO Concentration: The final concentration of DMSO, the solvent in which most inhibitors are dissolved, should be kept constant across all wells and as low as possible to avoid non-specific effects on the enzyme or assay components.

  • Instrumentation and Data Analysis: The HTRF plate reader must be properly calibrated and maintained. Furthermore, the use of a standardized data analysis workflow, including the choice of curve-fitting model, is crucial for consistent IC50 determination.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), visualize the PI3K/AKT/mTOR signaling pathway and the experimental workflow for the PI3Kα HTRF assay.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Gedatolisib Omipalisib Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution (Serial Dilution in DMSO) Dispensing 3. Dispense Reagents (Compound, Enzyme/Substrate) Compound_Prep->Dispensing Reagent_Prep 2. Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Dispensing Initiation 4. Initiate Reaction (Add ATP) Dispensing->Initiation Incubation 5. Enzymatic Incubation (Room Temperature) Initiation->Incubation Detection_Step 6. Add Detection Reagents (Antibody & Tracer) Incubation->Detection_Step Detection_Incubation 7. Detection Incubation (Room Temperature) Detection_Step->Detection_Incubation Read_Plate 8. Read Plate (HTRF Reader) Detection_Incubation->Read_Plate Data_Analysis 9. Data Analysis (IC50 Determination) Read_Plate->Data_Analysis

Caption: Step-by-step workflow for the PI3Kα HTRF assay.

Conclusion

The quest for novel and effective kinase inhibitors like this compound is a journey paved with meticulous experimentation and a steadfast commitment to scientific rigor. This guide has provided a comprehensive framework for the reproducible synthesis and evaluation of this investigational compound, placing it in the context of established dual PI3K/mTOR inhibitors. By adhering to detailed, standardized protocols and being acutely aware of the factors that can influence experimental outcomes, researchers can generate high-quality, reliable data. It is this dedication to reproducibility that will ultimately accelerate the translation of promising molecules from the laboratory to the clinic, bringing new hope to patients in need.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Yu, H. M., Li, H. F., Jia, H. M., & Zhu, X. H. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research, 233-235, 321-324. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • Klebl, B. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH.
  • CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents. (n.d.).
  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • K-T. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 791. Retrieved from [Link]

  • Kappe, C. O. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.). Retrieved from [Link]

  • Celcuity. (2023). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Cancers, 15(10), 2795. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69.
  • Organic Syntheses Procedure. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Celcuity. (2024). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. npj Breast Cancer, 10(1), 45. Retrieved from [Link]

  • CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents. (n.d.).
  • PKI-587 structure and IC50 data (μmol/L) for class I PI3Ks, the most... (n.d.). Retrieved from [Link]

  • Merck Millipore. (n.d.). PI 3-Kinase 3-step HTRF™ Assay | 33-047. Retrieved from [Link]

  • Sugita, H., Dan, S., Kong, D., Tomida, A., & Yamori, T. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and biophysical research communications, 377(3), 941–945. Retrieved from [Link]

  • Knaus, E. E., & Kumar, P. (1995). In vitro assay for cyclin-dependent kinase activity in yeast. Analytical biochemistry, 230(1), 10-14.
  • IC 50 for indicated drugs against different PI3K isoforms using HTRF... (n.d.). Retrieved from [Link]

  • Drug Hunter. (2025). Gedatolisib: A Surviving Dual PI3K/mTOR Inhibitor with an NDA Under Review in Breast Cancer. Retrieved from [Link]

  • Nishimura, T., Nakagawa, H., & Miyata, N. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug metabolism and disposition: the biological fate of chemicals, 37(9), 1797–1800. Retrieved from [Link]

  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (n.d.). Retrieved from [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry, 12, 1359873. Retrieved from [Link]

  • Colacino, E., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. Retrieved from [Link]

  • Colacino, E., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. Retrieved from [Link]

  • Fein, M. L., & Parrish, E. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 66A(1), 65–70. Retrieved from [Link]

  • Recycling experiments of the Raney Ni catalyst. Reaction conditions:... (n.d.). Retrieved from [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025). Tetrahedron, 61(46), 10927-10934.

Sources

A Head-to-Head Comparison of Novel Morpholino Pyrimidine Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The morpholino pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its ability to mimic the hinge-binding interactions of ATP, combined with the favorable physicochemical properties conferred by the morpholine ring, makes it a powerful core for designing potent and selective therapeutic agents.[1][2] This guide provides a head-to-head comparison of distinct classes of novel morpholino pyrimidine compounds, focusing on their performance as inhibitors of the critical PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in various human cancers.[2] We will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies required to validate these findings.

The Target: PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Morpholino pyrimidine compounds primarily function as ATP-competitive inhibitors, occupying the kinase domain's active site. The morpholine moiety often forms a critical hydrogen bond with the kinase hinge region, a feature essential for the potent inhibitory activity of many compounds in this class.[2]

PI3K_Pathway cluster_inhibitors Inhibitory Action RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Protein Synthesis, Proliferation, Survival mTORC1->Downstream Promotes MP_PI3K Morpholino Pyrimidine (PI3K Inhibitor) MP_PI3K->PI3K Inhibits MP_mTOR Morpholino Pyrimidine (mTOR Inhibitor) MP_mTOR->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Analysis of Morpholino Pyrimidine Classes

To understand the therapeutic potential, we compare three distinct, recently developed classes of morpholino pyrimidine compounds: Thieno[3,2-d]pyrimidines, Pyrazolo[3,4-d]pyrimidines, and Morpholinopyrimidine-5-carbonitriles. The selection is based on the availability of robust preclinical data and their representation of different strategies to optimize the core scaffold.

Key Performance Metrics:
  • Kinase Inhibition (IC₅₀): The concentration of the compound required to inhibit 50% of the target kinase activity. Lower values indicate higher potency.

  • Antiproliferative Activity (IC₅₀): The concentration of the compound required to inhibit 50% of cancer cell growth. This measures cellular efficacy.

  • Selectivity: The ratio of inhibitory activity against the primary target versus off-target kinases (e.g., PI3Kα vs. mTOR). High selectivity is crucial for minimizing side effects.

Compound Class / ExemplarPrimary Target(s)Kinase IC₅₀ (nM)Antiproliferative IC₅₀ (µM)Key Structural Features & SAR Insights
Thieno[3,2-d]pyrimidines PI3K/mTOR18b: PI3Kα: 0.46 mTOR: 1218b: PC-3: ~0.1 HCT-116: ~0.1The thieno[3,2-d]pyrimidine core acts as a bioisostere of adenine. Structure-activity relationship (SAR) studies indicate that an aryl hydrazide at the C-6 position and 2-aminopyrimidine at the C-2 position are optimal for potent dual inhibition.[2]
Pyrazolo[3,4-d]pyrimidines mTOR (selective)Exemplar: mTOR: <1Exemplar: Cellular Proliferation: <0.001This scaffold allows for high selectivity. Optimization of the 6-aryl substituent is critical; 6-alkylureidophenyl groups confer high selectivity for mTOR over PI3Kα (>1000-fold), demonstrating that subtle structural changes can dramatically shift the selectivity profile.[3]
Morpholinopyrimidine-5-carbonitriles PI3K/mTOR12b: PI3Kα: 170 mTOR: 830 12d: PI3Kα: 1270 mTOR: 285012b: Leukemia (SR): 0.10 12d: Leukemia (SR): 0.09Integration of a Schiff base at position 2 via a hydrazinyl linker proved to be the most active modification. These compounds showed excellent antiproliferative activity, inducing apoptosis and G2/M cell cycle arrest in leukemia cells.[4]

Note: Data is synthesized from multiple sources for comparative purposes.[2][3][4] Direct experimental comparison under identical conditions would be required for definitive ranking.

Expert Analysis and Experimental Rationale

The data reveals distinct strategic approaches. The Thieno[3,2-d]pyrimidine series, exemplified by compound 18b , represents a classic dual-inhibitor strategy, achieving potent, low-nanomolar inhibition of both PI3K and mTOR.[2] This approach can be highly effective due to the comprehensive blockade of the pathway.

In contrast, the Pyrazolo[3,4-d]pyrimidine class demonstrates the power of rational design to achieve high target selectivity.[3] By modifying the 6-aryl substituent, researchers could tune the compounds from mixed PI3K/mTOR inhibitors to highly selective mTOR inhibitors.[3] This is a critical consideration in drug development, as selectivity can significantly impact the therapeutic window and reduce mechanism-based toxicities.

The Morpholinopyrimidine-5-carbonitriles highlight the importance of cellular context. While their enzymatic IC₅₀ values are in the higher nanomolar range, compounds 12b and 12d exhibit outstanding antiproliferative activity in the low nanomolar range against specific cancer cell lines.[4] This suggests excellent cell permeability and/or engagement of downstream mechanisms like apoptosis, underscoring the necessity of progressing beyond simple enzymatic assays to cellular models.[4]

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, the following self-validating experimental protocols are essential for a head-to-head comparison.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol determines the direct inhibitory effect of a compound on a purified kinase. The competitive binding format ensures that observed inhibition is due to target engagement at the ATP pocket.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (e.g., PI3Kα) - Eu-antibody - AlexaFluor-Tracer B Add Test Compound (serial dilutions) to plate A->B C Add Kinase and Eu-antibody mixture B->C D Incubate (e.g., 60 min) C->D E Add Tracer (competes with compound) D->E F Incubate (e.g., 60 min) E->F G Read TR-FRET Signal on plate reader F->G H Calculate IC₅₀ values G->H Apoptosis_Workflow A Treat Cells with Compound (e.g., IC₅₀ conc.) B Incubate (24-48h) A->B C Harvest Cells (Trypsinize & Wash) B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate (15 min, dark) E->F G Analyze via Flow Cytometry F->G H Quantify Cell Populations (Live, Apoptotic, Necrotic) G->H

Caption: Workflow for Annexin V/PI apoptosis analysis.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the cells immediately by flow cytometry. Annexin V-FITC detects phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic/necrotic cells with compromised membranes.

  • Quantification: Gate and quantify the four resulting populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Conclusion and Future Outlook

The comparative analysis demonstrates that the morpholino pyrimidine scaffold is a highly versatile and tunable platform for developing kinase inhibitors.

  • Thieno[3,2-d]pyrimidines offer a potent dual-inhibition profile.

  • Pyrazolo[3,4-d]pyrimidines provide a pathway to highly selective inhibitors, which may offer a better safety profile. [3]* Morpholinopyrimidine-5-carbonitriles show that potent cellular activity can be achieved even with moderate enzymatic inhibition, highlighting the importance of optimizing for cellular uptake and downstream effects like apoptosis induction. [4] Future efforts should focus on integrating these learnings. The development of compounds that combine the high enzymatic potency of the thieno[3,2-d]pyrimidine class with the "tunable" selectivity of the pyrazolo[3,4-d]pyrimidine scaffold is a promising direction. Furthermore, optimizing pharmacokinetic properties to translate potent in vitro and cellular activity into in vivo efficacy remains the ultimate goal for moving these novel compounds toward clinical application.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. National Institutes of Health. Available at: [Link]

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing. Available at: [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Morpholinopyrimidin-5-yl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like (2-Morpholinopyrimidin-5-yl)methylamine, a compound of interest in medicinal chemistry, demand rigorous adherence to established safety protocols. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The procedures outlined below are synthesized from established best practices for hazardous chemical waste management and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The core principle is to treat this compound as hazardous waste, exercising caution due to its potential biological activity and the known hazards of related chemical classes.

Hazard Assessment and Characterization

Key Potential Hazards:

  • Corrosive: May cause severe skin burns and eye damage.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[2]

  • Respiratory Irritation: Inhalation may cause irritation or be harmful.[1]

Based on this, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.

Hazard Class Potential Effects Primary Exposure Routes
Corrosive Severe skin burns, eye damage, tissue damageSkin/eye contact
Acute Toxicity (Oral) Harmful or fatal if ingestedIngestion
Irritant Respiratory tract irritation, skin/eye irritationInhalation, skin/eye contact
Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure the appropriate PPE is worn. The causality is clear: effective PPE creates a barrier between you and the potential hazard, mitigating the risk of exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Ensure they are compatible with any solvents used.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.

  • Body Protection: A lab coat is essential. For significant quantities, consider a chemically resistant apron.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation prevents dangerous chemical reactions and ensures that waste is disposed of in the most environmentally sound manner.

Step-by-Step Containerization Protocol:

  • Select the Right Container: Use a container that is chemically compatible with this compound and any solvents in the waste stream. For instance, do not use metal containers for corrosive waste.[3] Glass or high-density polyethylene (HDPE) bottles are generally suitable. The container must have a secure, leak-proof cap.[4]

  • Labeling is Critical: The moment you add the first drop of waste, the container must be labeled. The label should include:

    • The words "HAZARDOUS WASTE ".[3][5]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[5]

    • The approximate concentration of all components in the waste stream (e.g., "Methanol: 90%, this compound: 10%").

    • The date of accumulation.

  • Segregate Incompatibles: Store the waste container away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1] A dedicated, labeled secondary containment bin should be used for liquid waste.[6]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][4][5] This prevents the release of vapors and reduces the risk of spills.

Disposal Workflow: A Procedural Overview

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Label Container: 'HAZARDOUS WASTE' Full Chemical Names Concentrations C->D E Place Waste in Container D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Materials G->H I Container Nearing Full? H->I J Arrange for Pickup by Institutional EHS I->J Yes K Complete Waste Pickup Request Form J->K

Caption: Decision workflow for the safe disposal of this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For small, manageable spills, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable solvent solutions.

  • Clean and Decontaminate: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container. Decontaminate the spill area with an appropriate cleaning agent, and collect the decontamination materials as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[1][2]

    • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Final Disposal Protocol

The final step is the transfer of the properly containerized and labeled waste to your institution's EHS or a licensed hazardous waste disposal company.

  • Waste Accumulation: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] These areas must be under the control of laboratory personnel.

  • Request for Pickup: Once the waste container is nearly full, or if the experiment is complete, submit a chemical waste collection request to your EHS department.[7] Follow your institution's specific procedures for waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[1] This can lead to environmental contamination and potential damage to the sewer system.

By adhering to these procedures, you contribute to a culture of safety and responsibility. The principles of proper hazard assessment, diligent use of PPE, and systematic waste management are the cornerstones of safe and ethical scientific practice.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Methylamine.
  • Safety Data Sheet for Methylamine. Airgas. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Chemical Waste. MIT Environmental Health & Safety. [Link]

Sources

Mastering the Safe Handling of (2-Morpholinopyrimidin-5-yl)methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the novel compound (2-Morpholinopyrimidin-5-yl)methylamine and its derivatives represent a promising frontier. As with any potent research chemical, however, unlocking its potential begins with a deep and unwavering commitment to safety. This guide moves beyond mere compliance, offering a framework for handling this compound built on the principles of causality and self-validating protocols. Here, we will not only outline the necessary personal protective equipment (PPE) and procedures but also explain the scientific rationale behind them, ensuring every action in the laboratory is deliberate, informed, and safe.

Immediate Safety Profile & Hazard Assessment

This compound is a potent chemical that demands rigorous handling protocols. The primary hazards associated with this compound are severe skin burns and serious eye damage.[1] It is also harmful if swallowed or inhaled.[1] The solid form of this chemical presents a risk of dust formation, which can increase the likelihood of inhalation and widespread contamination. Therefore, all handling procedures must be designed to contain the solid material and prevent any contact with personnel.

Core Hazards at a Glance:

Hazard TypeClassificationPrimary Route of ExposureConsequence
Skin Corrosion/Irritation Category 1BDermal ContactCauses severe skin burns.[1]
Serious Eye Damage Category 1Eye ContactCauses serious, potentially irreversible, eye damage.[1]
Acute Toxicity (Oral) HarmfulIngestionCauses burns to the mouth and throat; harmful if swallowed.[1]
Acute Toxicity (Inhalation) May be harmfulInhalationMay cause respiratory irritation and burns.[1]

Given its corrosive nature, all operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not a matter of convenience but a critical decision based on the specific hazards of the chemical. For this compound, a comprehensive barrier is required.

Hand Protection: The Chemical Barrier

Standard laboratory gloves are not sufficient. Due to the corrosive nature of this compound, chemically resistant gloves are mandatory.

  • Selection: Nitrile gloves are a common and effective choice for handling many chemicals. However, it is best practice to consult a glove compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Technique: Double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Contaminated gloves must be removed and washed before re-use is considered, though disposal is the safer option.[1][2]

Eye and Face Protection: Shielding from Severe Damage

Given the Category 1 rating for eye damage, this is a non-negotiable requirement.

  • Mandatory Equipment: Tightly fitting safety goggles that provide a seal around the eyes are essential.[1]

  • Enhanced Precaution: For any procedure with a higher risk of splashing or dust generation (e.g., weighing, preparing solutions), a full-face shield must be worn in addition to safety goggles.[1] This protects the entire face from contact.

Body Protection: Preventing Dermal Contact
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical Apron: For larger quantities or tasks with a higher splash potential, a chemically resistant apron worn over the lab coat is advised.

  • Full-Body Suit: In the event of a large spill or for decontamination procedures, a full-body chemical suit may be necessary.

Respiratory Protection: A Controlled Airspace

All handling of this compound must occur within a certified chemical fume hood.[1][2] This is the primary method of controlling respiratory exposure. If, for any reason, work must be conducted outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required. A full respiratory protection program, including fit testing, would need to be in place.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Assemble PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat B 2. Prepare Workspace: - Verify Fume Hood Certification - Clear work area - Position spill kit A->B C 3. Obtain Compound: - Transport in secondary containment B->C D 4. Weighing: - Use anti-static weigh paper - Handle with care to avoid dust C->D Enter Fume Hood E 5. Solubilization: - Add solvent slowly - Keep container closed when not in use D->E F 6. Decontamination: - Wipe down surfaces in fume hood - Clean external surfaces of containers E->F Experiment Complete G 7. Waste Segregation: - Solid waste (gloves, paper) - Liquid waste (solutions) F->G H 8. Doffing PPE: - Remove outer gloves first - Remove face shield/goggles last G->H I 9. Personal Hygiene: - Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood has been certified within the last year.

    • Prepare the work surface by lining it with absorbent, disposable bench paper.

    • Ensure an appropriate spill kit and emergency eyewash/shower are accessible.

  • Handling (inside the chemical fume hood):

    • When weighing the solid, do so gently to avoid creating airborne dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Keep all containers with the compound tightly sealed when not in use.[1]

  • Post-Handling:

    • After the procedure is complete, decontaminate all surfaces and equipment.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. The outer pair of gloves should be removed first.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

Emergency Procedures: Plan for the Unexpected

Immediate and correct action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and drink plenty of water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

Disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental release.[1]

  • Waste Collection: All waste, including contaminated gloves, weigh paper, and solutions, must be collected in clearly labeled, sealed containers.

  • Classification: This material should be treated as hazardous waste.

  • Disposal Route: The waste must be disposed of through an approved and licensed waste disposal company.[1][3] Do not dispose of it down the drain.[1][3] Consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.

By integrating these safety protocols into every aspect of your work with this compound, you ensure not only your own safety but also the integrity of your research. A culture of safety is the bedrock of scientific innovation.

References

  • Ansari, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(30), 20697-20708. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Morpholinopyrimidin-5-yl)methylamine
Reactant of Route 2
Reactant of Route 2
(2-Morpholinopyrimidin-5-yl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.